4-Hydroxy-1H-indole-7-carboxamide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-hydroxy-1H-indole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-9(13)6-1-2-7(12)5-3-4-11-8(5)6/h1-4,11-12H,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZYEXUKYIANHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677822 | |
| Record name | 4-Hydroxy-1H-indole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211594-40-9 | |
| Record name | 4-Hydroxy-1H-indole-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50677822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Hydroxy-1H-indole-7-carboxamide synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-1H-indole-7-carboxamide
Abstract
This technical guide provides a comprehensive overview of a robust synthetic pathway for 4-Hydroxy-1H-indole-7-carboxamide, a key heterocyclic scaffold relevant to medicinal chemistry and drug development. The proposed synthesis is designed for clarity, efficiency, and regiochemical control, addressing the inherent challenges of selective functionalization of the indole nucleus. This document details the strategic application of protecting groups, directed ortho-metalation for selective C7-carboxylation, and subsequent amidation. Each section provides not only a step-by-step protocol but also the underlying chemical principles and rationale for the chosen methodologies. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded approach to this important molecule.
Introduction and Strategic Overview
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Specifically, substituted 4-hydroxyindoles are of significant interest. The target molecule, 4-Hydroxy-1H-indole-7-carboxamide, presents a unique synthetic challenge due to the presence of three reactive sites: the N1-H of the indole, the C4-hydroxyl group, and the C-H bonds of the benzene ring. A successful synthesis hinges on a strategy that can precisely install a carboxamide group at the C7 position while managing the reactivity of the other functional groups.
Direct functionalization of the C7 position of an unprotected 4-hydroxyindole is synthetically challenging due to the directing effects of the existing hydroxyl and amine functionalities, which favor substitution at other positions. Therefore, a multi-step, protection-based strategy is required.
The pathway detailed in this guide follows a logical progression:
-
Protection of the 4-Hydroxyl Group: To prevent unwanted side reactions, the acidic phenolic proton is masked with a suitable protecting group.
-
Installation of a Directing Group at N1: A directing group is placed on the indole nitrogen to facilitate selective deprotonation of the adjacent C7 position.
-
Directed ortho-Metalation (DoM) and Carboxylation: This key step utilizes an organolithium base to regioselectively lithiate the C7 position, which is then trapped with carbon dioxide to form the C7-carboxylic acid.[2]
-
Amidation: The carboxylic acid is converted to the primary carboxamide.
-
Deprotection: Removal of the protecting groups to yield the final target molecule.
This strategy provides a reliable and scalable route to 4-Hydroxy-1H-indole-7-carboxamide.
Logical Workflow Diagram
Caption: Overall synthetic workflow for 4-Hydroxy-1H-indole-7-carboxamide.
Detailed Synthetic Pathway and Experimental Protocols
Step 1: Protection of the 4-Hydroxyl Group as a Benzyl Ether
Rationale: The acidic proton of the 4-hydroxyl group would interfere with the strongly basic conditions of the directed metalation step. A benzyl ether is an excellent choice for protection as it is stable to a wide range of reaction conditions but can be readily removed under mild hydrogenolysis conditions.[3]
Protocol: Synthesis of 4-(Benzyloxy)-1H-indole
-
To a stirred solution of 4-hydroxyindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) at room temperature.
-
Stir the suspension for 30 minutes.
-
Add benzyl bromide (BnBr, 1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford 4-(benzyloxy)-1H-indole.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| 4-Hydroxyindole | 1.0 eq | Starting Material |
| Potassium Carbonate | 2.0 eq | Base |
| Benzyl Bromide | 1.2 eq | Benzylating Agent |
| DMF | - | Solvent |
| Temperature | 60 °C | Reaction Condition |
| Typical Yield | 85-95% | - |
Step 2: Installation of the N-Pivaloyl Directing Group
Rationale: To achieve selective lithiation at the C7 position, a directing group on the indole nitrogen is necessary. The pivaloyl group (COtBu) is an effective directing group for C7 functionalization.[4] Its steric bulk hinders approach at the C2 position, and it coordinates with the organolithium reagent, directing deprotonation to the adjacent C7 position.
Protocol: Synthesis of 1-Pivaloyl-4-(benzyloxy)-1H-indole
-
Dissolve 4-(benzyloxy)-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.
-
Cool the reaction back to 0 °C and add pivaloyl chloride (PivCl, 1.2 eq) dropwise.
-
Stir the reaction at room temperature for 2-3 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to yield 1-pivaloyl-4-(benzyloxy)-1H-indole.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| 4-(Benzyloxy)-1H-indole | 1.0 eq | Substrate |
| Sodium Hydride | 1.2 eq | Base |
| Pivaloyl Chloride | 1.2 eq | Acylating Agent |
| THF | - | Solvent |
| Temperature | 0 °C to RT | Reaction Condition |
| Typical Yield | 90-98% | - |
Step 3: C7-Carboxylation via Directed ortho-Metalation
Rationale: This is the key regioselectivity-determining step. The N-pivaloyl group directs the strong base, tert-butyllithium (t-BuLi), to deprotonate the C7 position. The resulting aryllithium intermediate is a potent nucleophile that reacts readily with carbon dioxide (from dry ice) to form a lithium carboxylate, which upon acidic workup yields the desired carboxylic acid.[2][5]
Directed ortho-Metalation Mechanism
Caption: Mechanism of Directed ortho-Metalation and Carboxylation.
Protocol: Synthesis of 1-Pivaloyl-4-(benzyloxy)-1H-indole-7-carboxylic acid
-
Dissolve 1-pivaloyl-4-(benzyloxy)-1H-indole (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add tert-butyllithium (t-BuLi, 1.7 M in pentane, 1.5 eq) dropwise via syringe.
-
Stir the solution at -78 °C for 1 hour.
-
In a separate flask, place an excess of crushed dry ice. Carefully transfer the reaction mixture onto the dry ice via cannula.
-
Allow the mixture to warm to room temperature.
-
Quench with water and acidify to pH ~2-3 with 1 M hydrochloric acid (HCl).
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to give the crude carboxylic acid, which can be used in the next step without further purification or purified by chromatography if necessary.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| 1-Piv-4-BnO-Indole | 1.0 eq | Substrate |
| tert-Butyllithium | 1.5 eq | Strong Base |
| Dry Ice (CO₂) | Excess | Electrophile |
| THF | - | Solvent |
| Temperature | -78 °C | Reaction Condition |
| Typical Yield | 60-75% | - |
Step 4: Amidation of the Carboxylic Acid
Rationale: The conversion of a carboxylic acid to a primary amide can be achieved through several methods. A common and effective two-step laboratory method involves conversion to a reactive acyl chloride followed by reaction with ammonia. Alternatively, modern coupling reagents can achieve this in one pot.[6][7]
Protocol: Synthesis of 1-Pivaloyl-4-(benzyloxy)-1H-indole-7-carboxamide
-
Suspend the carboxylic acid from the previous step (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add oxalyl chloride ((COCl)₂, 2.0 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops).
-
Stir the mixture at room temperature for 1-2 hours. Gas evolution (CO, CO₂, HCl) will be observed.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent, yielding the crude acyl chloride.
-
Dissolve the crude acyl chloride in anhydrous THF and cool to 0 °C.
-
Bubble ammonia (NH₃) gas through the solution or add a solution of ammonia in dioxane/water until the reaction is complete (as monitored by TLC).
-
Concentrate the mixture, redissolve in ethyl acetate, wash with saturated sodium bicarbonate (NaHCO₃) solution and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to obtain the desired amide.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| Carboxylic Acid | 1.0 eq | Substrate |
| Oxalyl Chloride | 2.0 eq | Activating Agent |
| Ammonia | Excess | Nucleophile |
| DCM / THF | - | Solvents |
| Temperature | RT, then 0 °C | Reaction Condition |
| Typical Yield | 70-85% | - |
Step 5: Final Deprotection
Rationale: The final step involves the removal of both the N-pivaloyl and O-benzyl protecting groups. The benzyl group can be removed by catalytic hydrogenolysis. The pivaloyl group is an amide and can be cleaved under basic or acidic conditions; basic hydrolysis is often preferred to avoid potential side reactions on the electron-rich indole ring. A one-pot basic hydrolysis can often remove both groups if conditions are chosen carefully, although a two-step process is also reliable.
Protocol: Synthesis of 4-Hydroxy-1H-indole-7-carboxamide
-
Step 5a: Debenzylation
-
Dissolve the protected amide (1.0 eq) in methanol or ethyl acetate.
-
Add Palladium on carbon (Pd/C, 10 wt. %, 0.1 eq) to the solution.
-
Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir vigorously at room temperature for 4-12 hours until TLC analysis shows complete removal of the benzyl group.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate to yield the N-pivaloyl-4-hydroxy-indole-7-carboxamide.
-
-
Step 5b: Deprotection of Pivaloyl Group
-
Dissolve the product from Step 5a in methanol.
-
Add an aqueous solution of sodium hydroxide (NaOH, 3-5 eq).
-
Heat the mixture to reflux and stir for 4-8 hours.
-
Cool the reaction mixture and neutralize with 1 M HCl to pH ~7.
-
The product may precipitate upon neutralization. If not, extract with a suitable solvent like ethyl acetate.
-
Wash, dry, and concentrate the organic extracts. Purify the final product by recrystallization or chromatography to obtain 4-Hydroxy-1H-indole-7-carboxamide.
-
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| Debenzylation | ||
| Protected Amide | 1.0 eq | Substrate |
| Pd/C (10%) | 0.1 eq | Catalyst |
| Hydrogen (H₂) | 1 atm | Reducing Agent |
| Depivaloylation | ||
| Sodium Hydroxide | 3-5 eq | Base for Hydrolysis |
| Typical Overall Yield | 65-80% | - |
Conclusion
The synthesis of 4-Hydroxy-1H-indole-7-carboxamide is successfully achieved through a strategic, multi-step sequence that leverages modern synthetic methodologies. The key to this pathway is the use of a directing group on the indole nitrogen to facilitate a highly regioselective C7-carboxylation via directed ortho-metalation. The careful choice of protecting groups for the 4-hydroxyl functionality ensures compatibility with the harsh basic conditions employed. The protocols described herein are robust and can be adapted for the synthesis of related analogues, providing a valuable tool for researchers in medicinal chemistry and organic synthesis.
References
-
Myers, A. G. Research Group. Directed Ortho Metalation. Harvard University. [Link][8]
-
Organic Chemistry Portal. Directed Ortho Metalation (DOM). [Link][9]
-
PURKH. Indole as a Therapeutic Drug Attracting Attention in Medicinal Chemistry. [Link][1]
-
Ishihara, K. et al. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 2013. [Link][6]
-
Chemistry LibreTexts. Making Amides from Carboxylic Acids. [Link][7]
- D'Souza, D. M., & Müller, T. J. Multi-component syntheses of indoles: new avenues and perspectives. Chemical Society Reviews, 2007.
- Gribble, G. W. Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, 2000.
-
Chen, J., et al. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 2021. [Link][4]
-
Chimirri, A., et al. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 2017. [Link][10]
Sources
- 1. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Directed Ortho Metalation [organic-chemistry.org]
- 10. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigmatic Mechanism of 4-Hydroxy-1H-indole-7-carboxamide: A Technical Guide for Researchers
Foreword: Charting the Unexplored Territory of a Novel Indole Derivative
To the dedicated researchers, scientists, and drug development professionals who venture into the intricate world of molecular mechanisms, this guide serves as a comprehensive exploration of 4-Hydroxy-1H-indole-7-carboxamide. While the precise signaling cascades engaged by this specific molecule remain an active area of investigation, its structural motifs—the 4-hydroxyindole core and the C7-carboxamide substitution—provide a compelling roadmap for hypothesizing its mechanism of action. This document synthesizes current knowledge from structurally related compounds to present a scientifically grounded framework for understanding and investigating this promising, yet enigmatic, molecule. Our approach is not to provide definitive answers but to illuminate the most probable pathways and equip you with the experimental designs necessary to navigate this exciting frontier of research.
I. Deconstructing the Molecule: Structural Clues to Functional Roles
The therapeutic potential of any molecule is intrinsically linked to its structure. In 4-Hydroxy-1H-indole-7-carboxamide, we observe the convergence of two key pharmacophores: the indole ring, a privileged scaffold in medicinal chemistry, and a strategically placed carboxamide group.
The indole core is a ubiquitous feature in a vast array of biologically active natural products and synthetic drugs, lauded for its ability to participate in various non-covalent interactions with biological targets. The hydroxyl group at the 4-position is of particular interest. The parent compound, 4-hydroxyindole, has been shown to inhibit amyloid fibrillization, a pathological hallmark of neurodegenerative diseases.[1] This suggests a potential role for our compound of interest in modulating protein aggregation processes.
The carboxamide at the 7-position is another critical determinant of a molecule's biological profile. Research on related indole-7-carboxamides has revealed their potential as potent inhibitors of HIV-1 attachment, highlighting a possible antiviral application.[2] Furthermore, substitutions at this position can significantly influence the molecule's pharmacokinetic properties.
II. Postulated Mechanisms of Action: A Synthesis of Available Evidence
Based on the activities of structurally analogous compounds, we can postulate several plausible mechanisms of action for 4-Hydroxy-1H-indole-7-carboxamide. It is crucial to underscore that these are hypotheses requiring rigorous experimental validation.
A. Hypothesis 1: Inhibition of the NF-κB Signaling Pathway via IKKβ
A compelling line of inquiry points towards the inhibition of IκB kinase β (IKKβ), a central kinase in the canonical NF-κB signaling pathway. This pathway is a master regulator of inflammation, immunity, cell proliferation, and survival.
Supporting Evidence: A study on 3,5-disubstituted-indole-7-carboxamides identified them as potent IKKβ inhibitors.[3] The proposed binding model involves a tridentate hydrogen bond interaction between the indole NH, the primary carboxamide, and key residues (Y98 and C99) within the IKKβ active site.[3] The 4-hydroxy group of our molecule could further enhance binding through additional hydrogen bonding interactions.
Proposed Signaling Pathway:
Figure 2: Workflow for assessing antiviral entry inhibition.
C. Hypothesis 3: Antiproliferative Effects through ROS Generation
The intersection of the indole core with a carboxamide functional group has been implicated in anticancer activity. A potential mechanism for this is the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent cancer cell death.
Supporting Evidence: Conjugates of primaquine and indole carboxamides have demonstrated antiproliferative effects in cancer cell lines, with evidence suggesting that this activity is at least partially derived from the generation of ROS. [4]
III. Experimental Validation: A Roadmap for Mechanistic Elucidation
To move from hypothesis to established mechanism, a structured and rigorous experimental approach is paramount. The following protocols are designed to be self-validating and provide a clear path to understanding the core activities of 4-Hydroxy-1H-indole-7-carboxamide.
Protocol 1: IKKβ Kinase Activity Assay
Objective: To determine if 4-Hydroxy-1H-indole-7-carboxamide directly inhibits the kinase activity of IKKβ.
Methodology:
-
Reagents: Recombinant human IKKβ, IKKtide (a fluorescently labeled peptide substrate), ATP, and 4-Hydroxy-1H-indole-7-carboxamide.
-
Procedure: a. Prepare a serial dilution of 4-Hydroxy-1H-indole-7-carboxamide. b. In a 384-well plate, add IKKβ, IKKtide, and the test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate at room temperature for 1 hour. e. Stop the reaction and measure the fluorescence to determine the extent of peptide phosphorylation.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
| Parameter | Value |
| IKKβ Concentration | 5 nM |
| IKKtide Concentration | 200 nM |
| ATP Concentration | 10 µM |
| Incubation Time | 60 minutes |
Protocol 2: Antiviral Pseudoparticle Entry Assay
Objective: To assess the ability of 4-Hydroxy-1H-indole-7-carboxamide to inhibit viral entry.
Methodology:
-
Cell Line: TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4, and containing a luciferase reporter gene under the control of the HIV-1 LTR).
-
Virus: Pseudotyped HIV-1 particles expressing the envelope glycoprotein of a relevant strain (e.g., JR-FL).
-
Procedure: a. Seed TZM-bl cells in a 96-well plate. b. The following day, pre-treat the cells with a serial dilution of 4-Hydroxy-1H-indole-7-carboxamide for 1 hour. c. Add the pseudotyped virus to the wells. d. Incubate for 48 hours. e. Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Determine the IC50 value by normalizing the luciferase readings to untreated controls.
Protocol 3: Cellular ROS Detection Assay
Objective: To measure the induction of intracellular ROS in response to treatment with 4-Hydroxy-1H-indole-7-carboxamide.
Methodology:
-
Cell Line: A relevant cancer cell line (e.g., A549, HeLa).
-
Reagent: Dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable fluorescent probe for ROS.
-
Procedure: a. Seed cells in a 96-well black, clear-bottom plate. b. Treat the cells with a serial dilution of 4-Hydroxy-1H-indole-7-carboxamide for various time points (e.g., 1, 3, 6, 24 hours). c. Load the cells with DCFH-DA. d. Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Quantify the fold-change in ROS production relative to vehicle-treated cells.
IV. Concluding Remarks and Future Directions
4-Hydroxy-1H-indole-7-carboxamide stands as a molecule of significant interest, positioned at the crossroads of anti-inflammatory, antiviral, and potentially anticancer research. The hypotheses presented in this guide, grounded in the established activities of its core structural components, offer a robust starting point for a comprehensive investigation into its mechanism of action.
The path forward requires a multi-faceted approach, combining in vitro biochemical and cell-based assays with in vivo studies to fully elucidate its therapeutic potential and safety profile. The experimental protocols detailed herein provide the foundational tools for this endeavor. As we collectively unravel the complexities of this and other novel chemical entities, we move closer to the development of next-generation therapeutics for a multitude of human diseases.
References
-
PubMed Central. 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent. [Link]
-
Chemsrc. 4-Hydroxyindole | CAS#:2380-94-1. [Link]
-
PubMed. Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. [Link]
-
PubMed Central. Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. [Link]
-
PubMed Central. A review on recent developments of indole-containing antiviral agents. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 4-Hydroxy-1H-indole-7-carboxamide Derivatives in Oncology: A Technical Guide to Their Biological Activity and Therapeutic Potential
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, the 4-Hydroxy-1H-indole-7-carboxamide framework has emerged as a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. This technical guide provides an in-depth exploration of the biological activity of 4-Hydroxy-1H-indole-7-carboxamide derivatives, with a primary focus on their potential as inhibitors of Poly(ADP-ribose) polymerase (PARP). We will delve into the mechanistic rationale for targeting PARP, the critical structure-activity relationships that govern inhibitory potency, and detailed experimental protocols for the synthesis and evaluation of these compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to advance the discovery of next-generation targeted cancer therapies.
Introduction: The Therapeutic Promise of the Indole Scaffold
The indole ring system is a ubiquitous feature in a vast array of natural products and synthetic molecules, bestowing upon them a wide spectrum of pharmacological properties.[1] Its unique electronic and structural characteristics allow for diverse interactions with biological macromolecules, making it a fertile ground for drug discovery.[1][2] The carboxamide moiety, when appended to the indole core, introduces a key hydrogen bonding motif that is crucial for the recognition and inhibition of various enzymes and proteins.[2] This combination of a versatile indole scaffold and a potent interacting group has led to the successful development of numerous indole-carboxamide derivatives with applications as anticancer, antimicrobial, and antiviral agents.[1][2]
This guide will specifically focus on the largely unexplored potential of derivatives based on the 4-Hydroxy-1H-indole-7-carboxamide core. While direct research on this specific scaffold is nascent, by drawing parallels with structurally related indole and azaindole carboxamides, we can infer a strong potential for these compounds to act as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR).
The Primary Target: Poly(ADP-ribose) Polymerase (PARP) and the Principle of Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are central players in the cellular response to DNA damage.[3][4] Upon detection of a single-strand break (SSB) in DNA, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) from its substrate, NAD+.[5][6] These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[5]
Inhibition of PARP disrupts this critical repair pathway. While healthy cells can tolerate the loss of PARP activity by relying on alternative DNA repair mechanisms, such as homologous recombination (HR), cancer cells with pre-existing defects in HR are exquisitely sensitive to PARP inhibition.[3] This concept, known as synthetic lethality , forms the cornerstone of PARP inhibitor therapy.[3][7] In tumors with mutations in genes like BRCA1 or BRCA2, which are essential for HR, the inhibition of PARP leads to an accumulation of unrepaired DNA double-strand breaks during replication, ultimately triggering cell death.[3][4]
Mechanism of Action of Indole-Based PARP Inhibitors
Indole-carboxamide derivatives typically act as competitive inhibitors of PARP by mimicking the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of the enzyme.[5] This prevents the synthesis of PAR chains and stalls the DNA repair process.[5] A further, and perhaps more potent, mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the interaction between PARP and the DNA, leading to the formation of toxic PARP-DNA complexes that are highly cytotoxic, particularly in HR-deficient cells.[5]
Structure-Activity Relationships (SAR) of 4-Hydroxy-1H-indole-7-carboxamide Derivatives as PARP Inhibitors
While specific SAR studies for 4-Hydroxy-1H-indole-7-carboxamide derivatives are not yet widely published, we can extrapolate key principles from related indole and azaindole-based PARP inhibitors. The general pharmacophore for PARP inhibition consists of a core heterocyclic system that occupies the nicotinamide binding pocket and various substituents that can be modified to enhance potency, selectivity, and pharmacokinetic properties.
Key Structural Features and Their Anticipated Impact:
-
The 4-Hydroxy Group: The hydroxyl group at the 4-position of the indole ring is a potential site for hydrogen bonding interactions within the active site of PARP. It may also serve as a handle for further derivatization to improve solubility and other drug-like properties.
-
The 7-Carboxamide Moiety: This is a critical feature for PARP inhibition. The amide NH and carbonyl oxygen can form crucial hydrogen bonds with amino acid residues in the PARP active site, anchoring the molecule.[2]
-
Substitutions on the Carboxamide Nitrogen: Modification at this position can significantly impact potency and selectivity. Small alkyl or aryl groups can be introduced to probe for additional interactions in the active site.
-
Substitutions on the Indole Ring: The indole nucleus itself offers multiple positions for substitution (e.g., positions 2, 3, 5, and 6) to modulate electronic properties, steric bulk, and interactions with the enzyme.
The following diagram illustrates the key pharmacophoric elements of a 4-Hydroxy-1H-indole-7-carboxamide derivative and their likely roles in PARP inhibition.
Caption: Key pharmacophoric elements of 4-Hydroxy-1H-indole-7-carboxamide derivatives for PARP inhibition.
Experimental Protocols for Synthesis and Biological Evaluation
General Synthetic Strategy
A plausible synthetic route to access a variety of 4-Hydroxy-1H-indole-7-carboxamide derivatives can be envisioned starting from a suitably protected 4-hydroxyindole intermediate. The following workflow outlines a general approach.
Caption: A generalized synthetic workflow for 4-Hydroxy-1H-indole-7-carboxamide derivatives.
Detailed Protocol for Amide Coupling (Step 2):
-
To a solution of the 4-hydroxy-1H-indole-7-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 equivalents) or a combination of EDCI (1.2 equivalents) and HOBt (1.2 equivalents).
-
Add a tertiary amine base, such as DIPEA or triethylamine (2-3 equivalents), to the reaction mixture.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Biological Evaluation: PARP Inhibition Assays
4.2.1. Enzymatic PARP-1 Inhibition Assay
This assay directly measures the ability of a compound to inhibit the catalytic activity of recombinant PARP-1. Commercially available PARP-1 assay kits are often used for this purpose.[8]
Principle: The assay typically measures the incorporation of biotinylated NAD+ onto histone proteins by PARP-1. The resulting biotinylated histones are then detected using a streptavidin-conjugated reporter (e.g., horseradish peroxidase), which generates a colorimetric or chemiluminescent signal.
Protocol:
-
Prepare a reaction buffer containing recombinant human PARP-1 enzyme, activated DNA (e.g., nicked DNA), and histone proteins.
-
Add varying concentrations of the test compound (typically in DMSO, with a final DMSO concentration of <1%) to the reaction mixture in a 96- or 384-well plate.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and wash the plate to remove unincorporated biotinylated NAD+.
-
Add a streptavidin-HRP conjugate and incubate.
-
Add a colorimetric or chemiluminescent HRP substrate and measure the signal using a plate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce PARP-1 activity by 50%.
4.2.2. Cellular PARP Inhibition Assay (PARP Activity in Whole Cells)
This assay assesses the ability of a compound to inhibit PARP activity within living cells.
Principle: This can be measured by detecting the levels of poly(ADP-ribose) (PAR) in cells after inducing DNA damage.
Protocol:
-
Plate cancer cells (e.g., a BRCA-mutant cell line) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound for a specified period (e.g., 2-4 hours).
-
Induce DNA damage by treating the cells with a DNA-damaging agent such as hydrogen peroxide or an alkylating agent.
-
Fix and permeabilize the cells.
-
Incubate the cells with a primary antibody specific for PAR.
-
Incubate with a fluorescently labeled secondary antibody.
-
Quantify the fluorescence intensity using a high-content imaging system or a plate reader.
-
Determine the EC50 value, which is the concentration of the compound that reduces PAR levels by 50%.
4.2.3. Cell Viability Assay in BRCA-Mutant vs. Wild-Type Cells
This assay evaluates the selective cytotoxicity of the compounds in cancer cells with a homologous recombination deficiency.
Principle: Based on the principle of synthetic lethality, a potent PARP inhibitor should be significantly more cytotoxic to BRCA-mutant cells compared to their BRCA-proficient counterparts.
Protocol:
-
Seed both BRCA-mutant and BRCA-wild-type cancer cell lines in 96-well plates.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate the cells for a prolonged period (e.g., 5-7 days) to allow for multiple cell divisions.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Calculate the IC50 value for each cell line and determine the selectivity index (IC50 in wild-type cells / IC50 in mutant cells).
Data Presentation and Interpretation
The results from the biological assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Biological Activity of Hypothetical 4-Hydroxy-1H-indole-7-carboxamide Derivatives
| Compound ID | R1 Substituent | PARP-1 IC50 (nM) | Cellular PARP EC50 (nM) | Cell Viability IC50 (nM) (BRCA1-mutant) | Cell Viability IC50 (nM) (BRCA-WT) | Selectivity Index |
| HY-IND-001 | Methyl | 50 | 120 | 85 | >10,000 | >117 |
| HY-IND-002 | Phenyl | 25 | 60 | 42 | 8,500 | 202 |
| HY-IND-003 | 4-Fluorophenyl | 10 | 25 | 15 | >10,000 | >667 |
| Olaparib | (Reference) | 5 | 10 | 8 | 5,000 | 625 |
Conclusion and Future Directions
The 4-Hydroxy-1H-indole-7-carboxamide scaffold represents a promising starting point for the development of novel PARP inhibitors. The inherent features of the indole ring, combined with the critical carboxamide moiety, provide a strong foundation for potent enzyme inhibition. The strategic exploration of substitutions at various positions on the indole nucleus and the carboxamide nitrogen is expected to yield compounds with enhanced potency, selectivity, and desirable pharmacokinetic profiles.
Future research in this area should focus on:
-
Systematic SAR studies: Synthesizing and evaluating a diverse library of derivatives to build a comprehensive understanding of the structure-activity relationships.
-
Selectivity profiling: Assessing the inhibitory activity against other PARP family members to identify selective PARP-1 inhibitors, which may offer an improved therapeutic window.[9]
-
In vivo evaluation: Advancing promising lead compounds into preclinical animal models of BRCA-mutant cancers to assess their efficacy and safety.
-
Combination therapies: Exploring the synergistic potential of novel 4-Hydroxy-1H-indole-7-carboxamide derivatives with other anticancer agents, such as chemotherapy and immunotherapy.[10]
By leveraging the principles of rational drug design and a thorough understanding of the underlying biology of PARP inhibition, the scientific community is well-positioned to unlock the full therapeutic potential of this exciting class of compounds.
References
- Measuring PARP1 Inhibition with Indole Compounds: Application Notes and Protocols. Benchchem. [URL not available]
-
Identification of indole-based natural compounds as inhibitors of PARP-1 against triple-negative breast cancer: a computational study. PubMed. [Link]
-
Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond. PMC. [Link]
-
Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. PMC. [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC. [Link]
-
Mechanism of Action of PARP Inhibitors. ResearchGate. [Link]
-
Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents. ResearchGate. [Link]
-
How PARP inhibitors (PARPi) work. YouTube. [Link]
-
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. PMC. [Link]
-
Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]
-
7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. PubMed. [Link]
-
Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]
-
Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their ( p-Cymene)dichloridoruthenium(II) Complexes. PubMed. [Link]
-
Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed. [Link]
-
Discovery of a Novel [6-6-5-5-6] Pentacyclic Tetrahydrocyclopentaphthalazinone as a Promising PARP Inhibitor Scaffold. PubMed. [Link]
-
Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. PubMed. [Link]
-
Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. PMC. [Link]
-
Design, development, and therapeutic applications of PARP-1 selective inhibitors. PubMed. [Link]
-
Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors. NIH. [Link]
-
Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and. Figshare. [Link]
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [Link]
-
Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. PubMed Central. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]
-
7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. ResearchGate. [Link]
-
Discovery of Flavone Derivatives Containing Carboxamide Fragments as Novel Antiviral Agents. PMC. [Link]
Sources
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, development, and therapeutic applications of PARP-1 selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-Hydroxy-1H-indole-7-carboxamide (CAS No. 1211594-40-9): A Research Primer
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, characterization, and potential applications of 4-Hydroxy-1H-indole-7-carboxamide. While extensive peer-reviewed literature on this specific molecule is limited, this document provides a foundational understanding based on its chemical properties and the well-established biological significance of the indole carboxamide scaffold.
Introduction: The Promise of the Indole Carboxamide Scaffold
The indole ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1] Its unique electronic properties and ability to form key hydrogen bonds allow it to interact with a wide array of biological targets. The addition of a carboxamide group further enhances its drug-like properties, often improving metabolic stability and target affinity.[2][3] Indole carboxamide derivatives have demonstrated a remarkable breadth of therapeutic potential, with compounds developed as anti-inflammatory, analgesic, anti-tubercular, and anti-cancer agents.[4][5][6] This guide focuses on the 4-hydroxy, 7-carboxamide substituted indole, a specific topology with intriguing potential for novel drug discovery programs.
Physicochemical Properties of 4-Hydroxy-1H-indole-7-carboxamide
A thorough understanding of a compound's physicochemical properties is fundamental to any research endeavor. The following table summarizes the known and predicted properties of 4-Hydroxy-1H-indole-7-carboxamide.
| Property | Value | Source |
| CAS Number | 1211594-40-9 | [7][8] |
| Molecular Formula | C₉H₈N₂O₂ | [7][8] |
| Molecular Weight | 176.175 g/mol | [7] |
| Canonical SMILES | C1=CC(=C2C=CNC2=C1C(=O)N)O | [7] |
| InChI Key | QXZYEXUKYIANHP-UHFFFAOYSA-N | [7] |
| Predicted pKa | 8.32 ± 0.40 | [7] |
| Hydrogen Bond Donors | 3 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
| Topological Polar Surface Area | 79.1 Ų | [7] |
| Storage Conditions | Sealed in dry, 2-8°C | [8] |
Proposed Synthesis and Purification Workflow
Proposed Retrosynthetic Analysis and Forward Synthesis
The core challenge lies in the selective functionalization of the indole scaffold at the 4 and 7 positions. A logical approach would involve starting with a pre-functionalized benzene ring and then constructing the pyrrole ring.
Caption: Proposed synthetic workflow for 4-Hydroxy-1H-indole-7-carboxamide.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-Methoxy-1H-indole This intermediate can be synthesized via established methods such as the Fischer, Reissert, or Larock indole synthesis from an appropriately substituted aniline precursor (e.g., 3-methoxyaniline).
Step 2: C7-Carboxylation via Directed Ortho-Metalation
-
Rationale: The indole nitrogen can direct lithiation to the C7 position. Protecting the indole nitrogen (e.g., with a Boc or SEM group) is crucial for this step.
-
Dissolve N-protected 4-methoxy-1H-indole in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi) dropwise and stir for 1-2 hours at -78°C.
-
Bubble dry carbon dioxide (CO₂) gas through the solution or add crushed dry ice.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid by column chromatography.
Step 3: Amide Formation
-
Rationale: Standard peptide coupling reagents provide a mild and efficient method for converting the carboxylic acid to the primary carboxamide.
-
Dissolve the N-protected 4-methoxy-1H-indole-7-carboxylic acid in DMF.
-
Add HOBt (1-Hydroxybenzotriazole) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Add ammonium chloride (NH₄Cl) and a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature overnight.
-
Perform an aqueous workup and extract the product.
-
Purify by column chromatography to yield N-protected 4-methoxy-1H-indole-7-carboxamide.
Step 4: Deprotection Steps
-
O-Demethylation: Treat the product from Step 3 with a strong Lewis acid like boron tribromide (BBr₃) in dichloromethane (DCM) at low temperature to cleave the methyl ether, revealing the 4-hydroxy group.
-
N-Deprotection: Remove the N-protecting group under appropriate conditions (e.g., TFA for Boc group) to yield the final product, 4-Hydroxy-1H-indole-7-carboxamide.
Step 5: Purification and Characterization
-
The final compound should be purified using reverse-phase HPLC.
-
Characterization should be performed using ¹H NMR, ¹³C NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity.[8]
Hypothesized Biological Activity and Therapeutic Potential
The specific substitution pattern of 4-Hydroxy-1H-indole-7-carboxamide suggests several exciting avenues for biological investigation.
Potential as an HIV-1 Attachment Inhibitor
A 2013 study highlighted a series of indole-7-carboxamides as potent and orally bioavailable HIV-1 attachment inhibitors.[11] The carboxamide at the C7 position was found to be a key pharmacophore for antiviral activity. The 4-hydroxy group on the target molecule could potentially form additional hydrogen bond interactions within the binding site of the HIV-1 gp120 envelope glycoprotein, enhancing potency.
Caption: Hypothesized mechanism of HIV-1 entry inhibition.
Potential as an Anticancer Agent
Indole-2-carboxamides have been investigated as inhibitors of the mycobacterial protein MmpL3 and have also shown cytotoxic activity against pediatric brain tumor cells.[5][12] The indole scaffold is a common feature in many kinase inhibitors and agents that disrupt microtubule dynamics. The specific electronic and steric profile of 4-Hydroxy-1H-indole-7-carboxamide makes it a candidate for screening against various cancer cell lines and kinase panels.
Other Potential Applications
-
Na+/H+ Exchanger (NHE) Inhibition: N-(aminoiminomethyl)-1H-indole carboxamide derivatives have been synthesized and evaluated as NHE inhibitors, with the position of the carboxamide group being critical for activity.[3]
-
Antiparasitic Activity: Substituted indoles have been identified in phenotypic screens as having activity against Trypanosoma cruzi, the parasite that causes Chagas disease.[13][14]
Proposed Research and Screening Workflow
For a researcher embarking on the study of this molecule, a systematic approach is recommended.
Caption: A logical workflow for the comprehensive evaluation of the title compound.
Safety and Handling
As with any novel chemical entity, 4-Hydroxy-1H-indole-7-carboxamide should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Avoid breathing dust or vapor. Handle in a well-ventilated area or a chemical fume hood.[15]
-
Fire Safety: In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam as extinguishing media.[15]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical attention.[15]
Conclusion
4-Hydroxy-1H-indole-7-carboxamide (CAS 1211594-40-9) represents an under-explored molecule built upon a highly validated medicinal chemistry scaffold. While direct biological data is sparse, its structural features suggest significant potential, particularly in the fields of virology and oncology. This guide provides a robust framework for its synthesis, characterization, and biological evaluation. By following the proposed workflows, researchers can systematically investigate this promising compound and potentially uncover novel therapeutic leads.
References
-
Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti-Inflammatory & Analgesic Evaluation. International Journal of Trend in Scientific Research and Development. Available from: [Link]
-
4-羟基-1H-吲哚-7-羧酰胺. Chem-Book. Available from: [Link]
-
Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing. Available from: [Link]
-
Tricyclic Indole-2-Carboxamides Show Antitumor Properties. ChemistryViews. Available from: [Link]
-
Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. ACS Publications. Available from: [Link]
-
Synthesis of 4-hydroxyindole-2-carboxamide. PrepChem.com. Available from: [Link]
-
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. Available from: [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. Available from: [Link]
-
Indole-2-carboxamides Optimization for Antiplasmodial Activity. National Institutes of Health. Available from: [Link]
-
Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors. PubMed. Available from: [Link]
- Process for preparing 4-hydroxy indole, indazole and carbazole compounds. Google Patents.
-
Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. National Institutes of Health. Available from: [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. Available from: [Link]
-
Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. PubMed. Available from: [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). National Institutes of Health. Available from: [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. theaspd.com [theaspd.com]
- 5. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 6. theaspd.com [theaspd.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 1211594-40-9|4-Hydroxy-1H-indole-7-carboxamide|BLD Pharm [bldpharm.com]
- 9. prepchem.com [prepchem.com]
- 10. EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds - Google Patents [patents.google.com]
- 11. Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tricyclic Indole-2-Carboxamides Show Antitumor Properties - ChemistryViews [chemistryviews.org]
- 13. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. matrixscientific.com [matrixscientific.com]
Spectral Characterization of 4-Hydroxy-1H-indole-7-carboxamide: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectral characterization of 4-Hydroxy-1H-indole-7-carboxamide, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document outlines the theoretical and practical aspects of elucidating its molecular structure using a suite of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). By integrating established principles with data from analogous indole structures, this guide offers a robust framework for researchers, scientists, and professionals in the pharmaceutical industry to confirm the identity, purity, and structural integrity of this compound. Detailed experimental protocols, predicted spectral data, and an analysis of expected fragmentation and absorption patterns are presented to facilitate a thorough and accurate characterization.
Introduction: The Significance of 4-Hydroxy-1H-indole-7-carboxamide
Indole and its derivatives are fundamental scaffolds in a vast array of biologically active natural products and synthetic pharmaceuticals. The unique electronic properties of the indole ring system, coupled with its ability to participate in hydrogen bonding, make it a privileged structure in drug design. 4-Hydroxy-1H-indole-7-carboxamide combines the indole core with a hydroxyl group at the 4-position and a carboxamide group at the 7-position. These functional groups are poised to engage in specific molecular interactions with biological targets, making this compound and its analogues promising candidates for therapeutic development.
Accurate and comprehensive structural characterization is a cornerstone of chemical and pharmaceutical research. It ensures the unequivocal identification of a synthesized compound, verifies its purity, and provides the foundational data for further studies, including structure-activity relationship (SAR) analysis and preclinical development. This guide provides the necessary tools and insights for the robust spectral analysis of 4-Hydroxy-1H-indole-7-carboxamide (Molecular Formula: C₉H₈N₂O₂, Molecular Weight: 176.17 g/mol [1]).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Hydroxy-1H-indole-7-carboxamide, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will reveal the number of different types of protons, their electronic environments, and their proximity to neighboring protons. The predicted chemical shifts (δ) are influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxamide group, as well as the aromaticity of the indole ring.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-Hydroxy-1H-indole-7-carboxamide (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H1 (N-H) | ~11.0-11.5 | broad singlet | - | Exchangeable with D₂O. |
| H2 | ~7.2-7.4 | triplet | ~2.5-3.0 | Coupled to H3. |
| H3 | ~6.4-6.6 | triplet | ~2.5-3.0 | Coupled to H2. |
| H5 | ~6.8-7.0 | doublet | ~8.0-8.5 | Coupled to H6. |
| H6 | ~7.1-7.3 | doublet | ~8.0-8.5 | Coupled to H5. |
| -OH (4-position) | ~9.0-9.5 | broad singlet | - | Exchangeable with D₂O. |
| -CONH₂ | ~7.5-8.0 and ~7.0-7.5 | two broad singlets | - | Two non-equivalent amide protons, exchangeable with D₂O. |
Justification for Predictions: The chemical shifts are estimated based on known values for substituted indoles.[2][3] The N-H proton of the indole ring is typically downfield. The protons on the pyrrole ring (H2 and H3) are relatively upfield compared to the benzene ring protons. The hydroxyl and amide protons are expected to be broad and their chemical shifts can be concentration and temperature dependent.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Hydroxy-1H-indole-7-carboxamide (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 | ~123-125 | |
| C3 | ~100-102 | |
| C3a | ~125-127 | |
| C4 | ~150-152 | Attached to the hydroxyl group, significantly downfield. |
| C5 | ~110-112 | |
| C6 | ~118-120 | |
| C7 | ~115-117 | Attached to the carboxamide group. |
| C7a | ~135-137 | |
| C=O (carboxamide) | ~168-172 | Carbonyl carbon, significantly downfield. |
Justification for Predictions: The predictions are based on established chemical shift ranges for indole derivatives.[4][5] The carbon attached to the electronegative oxygen of the hydroxyl group (C4) and the carbonyl carbon of the carboxamide group are expected to be the most deshielded.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-Hydroxy-1H-indole-7-carboxamide in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the potential for hydrogen bonding with the hydroxyl and amide protons, which helps in their observation.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or higher field instrument.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
To confirm the identity of exchangeable protons (N-H, O-H, -NH₂), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these protons will disappear or significantly diminish.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment to differentiate between CH, CH₂, and CH₃ groups (in this case, to confirm CH carbons).
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.
Diagram 1: NMR Experimental Workflow
A streamlined workflow for the NMR analysis of 4-Hydroxy-1H-indole-7-carboxamide.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]
Predicted IR Absorption Bands
The IR spectrum of 4-Hydroxy-1H-indole-7-carboxamide will exhibit characteristic absorption bands corresponding to its various functional groups.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3400-3500 | N-H Stretch | Indole N-H | Medium |
| ~3200-3400 | O-H Stretch | Phenolic O-H | Broad, Strong |
| ~3150 and ~3350 | N-H Stretch | Amide -NH₂ | Medium (two bands) |
| ~3000-3100 | C-H Stretch | Aromatic C-H | Medium |
| ~1640-1680 | C=O Stretch (Amide I) | Carboxamide | Strong |
| ~1580-1620 | N-H Bend (Amide II) | Carboxamide | Medium |
| ~1550-1600 | C=C Stretch | Aromatic Ring | Medium-Strong |
| ~1200-1300 | C-O Stretch | Phenolic C-O | Strong |
Justification for Predictions: The predicted wavenumbers are based on typical IR absorption frequencies for indoles, phenols, and primary amides.[7][8] The O-H stretch is expected to be broad due to hydrogen bonding. The primary amide will show two N-H stretching bands. The amide I band (C=O stretch) is typically a very strong and sharp absorption.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid 4-Hydroxy-1H-indole-7-carboxamide powder onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the indole ring system.
Predicted UV-Vis Absorption Maxima
The indole ring system is a strong chromophore. The presence of the hydroxyl and carboxamide substituents will influence the positions and intensities of the absorption bands. We can anticipate two main absorption bands, characteristic of the indole nucleus, which will be red-shifted (shifted to longer wavelengths) due to the auxochromic effect of the hydroxyl group.
Table 4: Predicted UV-Vis Absorption Maxima (in Ethanol)
| Predicted λₘₐₓ (nm) | Electronic Transition | Notes |
| ~220-240 | π → π | High-energy transition. |
| ~280-300 | π → π | Lower-energy transition, characteristic of the indole system. The hydroxyl group will cause a bathochromic shift compared to unsubstituted indole. |
Justification for Predictions: Unsubstituted indole typically shows absorption maxima around 216 nm and 275 nm.[9] The hydroxyl group at the 4-position is expected to cause a significant bathochromic (red) shift in the lower energy band.[10]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of 4-Hydroxy-1H-indole-7-carboxamide of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as ethanol or methanol.
-
From the stock solution, prepare a dilute solution (e.g., in the range of 1-10 µg/mL) to ensure the absorbance reading is within the linear range of the instrument (typically 0.1-1.0 AU).
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill one quartz cuvette with the solvent to be used as a blank.
-
Fill a second quartz cuvette with the prepared sample solution.
-
Scan the sample over a wavelength range of approximately 200-400 nm.
-
-
Data Processing: The software will automatically subtract the blank spectrum from the sample spectrum. Identify the wavelengths of maximum absorbance (λₘₐₓ).
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum and Fragmentation Pattern
For 4-Hydroxy-1H-indole-7-carboxamide (MW = 176.17), high-resolution mass spectrometry (HRMS) is expected to provide a highly accurate mass measurement, confirming the elemental composition. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
-
Molecular Ion Peak ([M]⁺• or [M+H]⁺): The most critical peak will be the molecular ion peak. In ESI positive mode, this will appear at m/z ≈ 177.06 ([C₉H₈N₂O₂ + H]⁺). In EI, it will be at m/z ≈ 176.06.
-
Major Fragmentation Pathways: The fragmentation will be directed by the functional groups. Key expected fragmentation patterns include:
-
Loss of NH₃ (Ammonia): Cleavage of the carboxamide group can lead to the loss of ammonia (17 Da), resulting in a fragment at m/z ≈ 159.
-
Loss of CO (Carbon Monoxide): A common fragmentation for phenolic compounds and some heterocycles.
-
Loss of H₂NCO (Isocyanic Acid): From the carboxamide group, leading to a fragment at m/z ≈ 133.
-
Cleavage of the Pyrrole Ring: Characteristic of indole fragmentation.
-
Diagram 2: Predicted Mass Spectrometry Fragmentation
Predicted major fragmentation pathways for 4-Hydroxy-1H-indole-7-carboxamide in EI-MS.
Experimental Protocol: Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent compatible with liquid chromatography, such as methanol or acetonitrile/water.
-
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The LC will separate the compound from any impurities before it enters the mass spectrometer. An ESI source is common for this type of analysis.
-
LC Method:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution, for example, starting with a high percentage of water (with 0.1% formic acid) and increasing the percentage of organic solvent (acetonitrile or methanol, with 0.1% formic acid).
-
-
MS Method:
-
Acquire data in both positive and negative ion modes to maximize information.
-
Perform a full scan to identify the molecular ion.
-
Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and confirm the structure.
-
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular ion peak and characteristic fragment ions. Compare the accurate mass measurement with the theoretical mass of the elemental formula C₉H₈N₂O₂.
Conclusion
The spectral characterization of 4-Hydroxy-1H-indole-7-carboxamide requires a multi-technique approach. NMR spectroscopy provides the definitive carbon-hydrogen framework, FT-IR confirms the presence of key functional groups (hydroxyl, amide, indole N-H), UV-Vis spectroscopy elucidates the electronic properties of the chromophore, and mass spectrometry confirms the molecular weight and provides structural clues through fragmentation. By systematically applying the protocols and analytical frameworks detailed in this guide, researchers can confidently verify the structure and purity of this important indole derivative, paving the way for its further investigation in drug discovery and development programs.
References
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Clark, J. (2014). Interpreting C-13 NMR Spectra. Chemguide. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]
-
Perwin, A., et al. (2021). Synthesis of N‐Acyl Indole‐3‐Carboxaldehyde Derivatives and Polyvinyl Alcohol Acetalization with 1‐Propionylindole‐3‐Carboxaldehyde. ResearchGate. Retrieved from [Link]
-
Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Tiwari, A., & Jain, M. (2011). Mass spectral studies of nitroindole compounds. Organic Chemistry: An Indian Journal, 7(2), 81-84. Retrieved from [Link]
-
Matos, M. J., et al. (2019). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 3(10), 2266–2274. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectra of the photooxidation of indole. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. compoundchem.com [compoundchem.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Hydroxy-1H-indole-7-carboxamide: Structure, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Scaffold of Therapeutic Promise
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, both natural and synthetic. Among the diverse family of indole derivatives, 4-Hydroxy-1H-indole-7-carboxamide has emerged as a compound of significant interest, particularly in the pursuit of novel antiviral agents. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and burgeoning therapeutic potential, with a focus on its role as a scaffold for HIV-1 attachment inhibitors. As a Senior Application Scientist, the following sections are designed to offer not just a recitation of facts, but a deeper, field-proven insight into the causality behind experimental design and the strategic considerations in leveraging this molecule for drug discovery.
Section 1: Molecular Structure and Physicochemical Properties
4-Hydroxy-1H-indole-7-carboxamide is a heteroaromatic organic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.17 g/mol [1]. The molecule features a bicyclic indole core, consisting of a fused benzene and pyrrole ring system. A hydroxyl (-OH) group is substituted at the 4-position of the indole ring, and a carboxamide (-CONH₂) group is attached at the 7-position.
The presence of the hydroxyl and carboxamide groups, along with the indole nitrogen, imparts specific physicochemical properties that are critical to its biological activity and drug-like characteristics. These groups can participate in hydrogen bonding, a key interaction in molecular recognition at biological targets.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [1] |
| Molecular Weight | 176.17 g/mol | [1] |
| CAS Number | 1211594-40-9 | [1] |
| Predicted pKa | 8.32 ± 0.40 | [1] |
| Canonical SMILES | C1=CC(=C2C=CNC2=C1C(=O)N)O | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Topological Polar Surface Area | 79.1 Ų | [1] |
These predicted properties suggest that 4-Hydroxy-1H-indole-7-carboxamide possesses a degree of polarity that can influence its solubility and ability to cross biological membranes. The predicted pKa indicates that the hydroxyl group is weakly acidic.
Section 2: Synthesis of 4-Hydroxy-1H-indole-7-carboxamide
While a specific, detailed synthesis of 4-Hydroxy-1H-indole-7-carboxamide is not extensively documented in publicly available literature, a rational and feasible synthetic route can be designed based on established methodologies for the synthesis of related indole derivatives. The following protocol is a scientifically sound, multi-step approach that a skilled synthetic chemist could employ.
Conceptual Synthetic Workflow
The synthesis logically proceeds by first constructing the core 4-hydroxyindole scaffold, followed by introduction of the carboxamide functionality at the 7-position.
Caption: A conceptual workflow for the synthesis of 4-Hydroxy-1H-indole-7-carboxamide.
Detailed Experimental Protocol (Proposed)
This protocol is a composite of established chemical transformations and represents a robust method for the laboratory-scale synthesis of the title compound.
Step 1: Synthesis of 4-Hydroxyindole
The precursor, 4-hydroxyindole, can be synthesized from 1,3-cyclohexanedione and 2-aminoethanol. This method avoids harsh conditions and uses readily available starting materials[2].
-
Enamine Formation: 1,3-cyclohexanedione is reacted with 2-aminoethanol in an organic solvent such as toluene, with a catalytic amount of p-toluenesulfonic acid, to form the corresponding enamine. The reaction is typically performed under reflux with a Dean-Stark apparatus to remove the water byproduct and drive the reaction to completion[2].
-
Cyclization and Aromatization: The resulting enamine is then subjected to cyclization and aromatization in the presence of a dehydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel, in a high-boiling solvent like trimethylbenzene. This reaction is carried out under an inert atmosphere at elevated temperatures to yield 4-hydroxyindole[2].
Step 2: Carboxylation of 4-Hydroxyindole at the C7 Position
Introducing a carboxylic acid group at the C7 position of the indole ring is a critical step. This can be achieved through a directed ortho-metalation strategy.
-
N-Protection: The indole nitrogen is first protected to prevent side reactions. A suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, can be introduced by reacting 4-hydroxyindole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP).
-
Directed Lithiation and Carboxylation: The N-protected 4-hydroxyindole is then subjected to directed lithiation using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). The lithiation is directed to the C7 position due to the coordinating effect of the N-protecting group. The resulting lithiated species is then quenched with carbon dioxide (from dry ice) to introduce the carboxylic acid group at the C7 position.
-
N-Deprotection: The Boc protecting group is subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield 4-hydroxy-1H-indole-7-carboxylic acid.
Step 3: Amide Formation
The final step is the conversion of the carboxylic acid to the primary carboxamide. This is a standard transformation in organic synthesis.
-
Acid Activation: The 4-hydroxy-1H-indole-7-carboxylic acid is activated to facilitate nucleophilic attack by ammonia. Common activating agents include thionyl chloride (to form the acyl chloride) or coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 1-hydroxybenzotriazole (HOBt)[3].
-
Amination: The activated carboxylic acid derivative is then reacted with a source of ammonia, such as ammonium hydroxide or ammonia gas, to form the desired 4-Hydroxy-1H-indole-7-carboxamide. The reaction is typically carried out in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF)[3].
-
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography to obtain the pure 4-Hydroxy-1H-indole-7-carboxamide.
Section 3: Biological Activity and Therapeutic Potential
The indole-7-carboxamide scaffold has garnered significant attention in the field of antiviral drug discovery, particularly as a promising class of HIV-1 attachment inhibitors[4][5]. These compounds represent a novel class of antiretroviral agents that act at an early stage of the HIV-1 life cycle, preventing the virus from binding to and entering host cells.
Mechanism of Action as HIV-1 Attachment Inhibitors
HIV-1 attachment inhibitors function by binding to the viral envelope glycoprotein gp120, inducing conformational changes that prevent its interaction with the host cell's CD4 receptor. This initial binding event is a critical step for viral entry, and its inhibition effectively blocks the infection process.
Caption: Proposed mechanism of action for indole-7-carboxamides as HIV-1 attachment inhibitors.
Structure-Activity Relationship (SAR) Insights
Research on indole-7-carboxamide-based HIV-1 inhibitors has revealed key structural features that are important for their antiviral potency. A study by Yeung et al. identified a 4-fluoro-substituted indole-7-carboxamide as a potent lead compound[4]. The substitution at the 4-position of the indole ring plays a crucial role in the compound's activity.
The 4-hydroxy group in 4-Hydroxy-1H-indole-7-carboxamide can be considered a bioisosteric replacement for the 4-fluoro group in the lead compound. Bioisosteres are functional groups or substituents that have similar physical or chemical properties and which produce broadly similar biological properties. Both fluorine and the hydroxyl group are small, electronegative substituents capable of engaging in hydrogen bonding or other polar interactions within the binding pocket of gp120.
The exploration of such bioisosteric replacements is a fundamental strategy in medicinal chemistry to optimize a lead compound's potency, selectivity, and pharmacokinetic properties. The hydroxyl group, in particular, offers the potential for hydrogen bond donation, which could lead to different or enhanced binding interactions compared to the fluorine atom.
Section 4: Future Directions and Conclusion
4-Hydroxy-1H-indole-7-carboxamide represents a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. Its structural features, particularly the 4-hydroxy and 7-carboxamide substitutions on the indole core, position it as a promising scaffold for the development of novel therapeutics.
The primary area of therapeutic potential for this compound and its derivatives lies in the development of HIV-1 attachment inhibitors. Further research is warranted to:
-
Synthesize and Characterize: Perform a definitive synthesis and full spectroscopic characterization of 4-Hydroxy-1H-indole-7-carboxamide.
-
Biological Evaluation: Screen the compound for its in vitro anti-HIV activity against various viral strains to determine its potency and spectrum of activity.
-
Structure-Activity Relationship Studies: Synthesize a library of analogs with modifications at the 4- and 7-positions to further explore the structure-activity relationship and optimize antiviral potency.
-
Pharmacokinetic Profiling: Evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of promising candidates to assess their drug-like potential.
References
-
Yeung, K.-S., et al. (2013). Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. Bioorganic & Medicinal Chemistry Letters, 23(1), 198–202. [Link]
-
Ravichandran, V., et al. (2020). An insight into the recent developments in anti-infective potential of indole and associated hybrids. RSC Advances, 10(42), 25066–25091. [Link]
-
Farmacia Journal. (2016). EXPLORING THE STRUCTURAL INSIGHTS OF INDOLE-7-CARBOXAMIDES AS ANTI-HIV AGENTS. Farmacia, 64(5). [Link]
-
Brizzi, A., et al. (2019). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 24(23), 4389. [Link]
-
Farmacia Journal. (2016). EXPLORING THE STRUCTURAL INSIGHTS OF INDOLE-7-CARBOXAMIDES AS ANTI-HIV AGENTS. [Link]
- Google Patents. (2021). Method for synthesizing 4-hydroxyindole.
- Google Patents. (2001). Process for preparing 4-hydroxy indole, indazole and carbazole compounds.
-
Liu, Z., et al. (1988). A New Synthesis of 4-Hydroxyindole. Chemical Journal of Chinese Universities, 9(2), 203. [Link]
-
Ottokemi. 4-Hydroxy indole, 99% | 2380-94-1. [Link]
-
ResearchGate. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. [Link]
-
ResearchGate. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. [Link]
-
PubChem. 1H-indol-4-ol. [Link]
-
Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. [Link]
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1854–1857. [Link]
-
Khan Academy. (2023). Amide formation from carboxylic acid derivatives. [Link]
-
PubChem. 4,7-dihydro-1H-indole. [Link]
-
Gallou, F., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Nature Communications, 14(1), 1146. [Link]
-
PubChem. 4-Hydroxyindole-3-carboxaldehyde. [Link]
-
PubChem. 5-(1-hydroxy-2-aminoethyl)-1H-indole-7-carboxamide. [Link]
-
Sepehri, S., et al. (2021). Design, Synthesis, Docking Study and Biological Evaluation of 4-Hydroxy-2H-benzo[e][1][4]thiazine-3-carboxamide 1,1-dioxide Derivatives as Anti-HIV Agents. Pharmaceutical Sciences, 27(1), 84–95. [Link]
-
PrepChem. Synthesis of 4-hydroxyindole. [Link]
-
PubChem. N'-Hydroxy-1H-indole-3-carboximidamide. [Link]
-
Mary, Y. S., et al. (2021). Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. Journal of Molecular Recognition, 34(1), e2872. [Link]
-
RSIS International. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide. [Link]
-
ChemRxiv. (2021). Spectroscopic investigations, DFT calculations, molecular docking and MD simulations of 3-[(4-Carboxyphenyl) carbamoyl] - 4-hydroxy-2-oxo-1, 2-dihydroxy quinoline-6- carboxylic acid. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CN113321609A - Method for synthesizing 4-hydroxyindole - Google Patents [patents.google.com]
- 3. Amide Synthesis [fishersci.dk]
- 4. Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Modeling of 4-Hydroxy-1H-indole-7-carboxamide as a Potential HIV-1 Entry Inhibitor
This guide provides a comprehensive, technically-grounded workflow for the in silico investigation of 4-Hydroxy-1H-indole-7-carboxamide, a novel small molecule with therapeutic potential. Eschewing a rigid template, this document is structured to logically guide researchers through the multifaceted process of computational drug discovery, from initial target identification to predictive pharmacokinetic profiling. Each step is detailed with the underlying scientific rationale, ensuring a self-validating and reproducible methodology.
Introduction: Unveiling the Potential of 4-Hydroxy-1H-indole-7-carboxamide
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a wide array of biological activities.[1] 4-Hydroxy-1H-indole-7-carboxamide (Figure 1) is a specific isomer within this class, possessing key structural features—a hydrogen bond donor (hydroxyl group) and a carboxamide moiety—that suggest a strong potential for specific interactions with biological macromolecules.
While the specific biological targets of this particular molecule are not extensively documented, the broader class of indole-7-carboxamides has shown significant promise as potent inhibitors of HIV-1 attachment.[3] This process is mediated by the viral envelope glycoprotein gp120, which binds to the CD4 receptor on host T-cells, initiating viral entry.[4] Small molecules that can bind to gp120 and disrupt this interaction are of significant interest as antiretroviral therapies.
Given this precedent, this guide will focus on the in silico evaluation of 4-Hydroxy-1H-indole-7-carboxamide as a potential inhibitor of HIV-1 gp120. We will employ a multi-step computational workflow to predict its binding affinity, assess the stability of the protein-ligand complex, and evaluate its drug-like properties.
The In Silico Modeling Workflow: A Strategic Overview
Our computational investigation will follow a logical and iterative progression, as depicted in the workflow diagram below. This process is designed to systematically build a comprehensive profile of the molecule's potential as a drug candidate.
Part 1: Receptor and Ligand Preparation
The foundation of any successful in silico study lies in the meticulous preparation of the biological target (receptor) and the small molecule (ligand). This ensures that the starting structures are chemically correct and energetically minimized, providing a realistic basis for subsequent calculations.
Experimental Protocol: Receptor Preparation
-
Selection of the Receptor Structure: A high-resolution crystal structure of HIV-1 gp120 in complex with a small molecule inhibitor is essential. For this guide, we will utilize the PDB entry 4DKO , which represents the crystal structure of the clade A/E 93TH057 HIV-1 gp120 core in complex with a small molecule inhibitor targeting the CD4 binding site. This structure provides a well-defined binding pocket for our docking studies.
-
Initial Structure Cleanup (Using UCSF Chimera):
-
Objective: To remove non-essential molecules and prepare the protein for docking.
-
Steps:
-
Fetch the PDB structure: File > Fetch by ID > PDB > 4DKO.
-
Remove water molecules: Select > Structure > solvent, then Actions > Atoms/Bonds > delete.
-
Delete co-crystallized ligands and non-target protein chains (e.g., antibodies, CD4 fragments if present and not part of the binding site definition). In this case, we will remove the original ligand to create a binding pocket.
-
Inspect the protein for missing residues or atoms. If necessary, use a tool like Modeller to reconstruct missing loops. For this protocol, we assume the structure is complete.
-
Save the cleaned protein structure as a PDB file (e.g., gp120_cleaned.pdb).
-
-
-
Protonation and Addition of Charges (Using AutoDockTools):
-
Objective: To add hydrogen atoms at a physiological pH and assign partial charges, which are crucial for accurate electrostatic calculations.
-
Steps:
-
Load the cleaned PDB file (gp120_cleaned.pdb) into AutoDockTools.
-
Add polar hydrogens: Edit > Hydrogens > Add > Polar Only.
-
Compute Gasteiger charges: Edit > Charges > Compute Gasteiger.
-
Save the prepared receptor in PDBQT format (gp120.pdbqt), which includes the added hydrogens and charges.
-
-
Experimental Protocol: Ligand Preparation
-
Obtaining the Ligand Structure: The 2D structure of 4-Hydroxy-1H-indole-7-carboxamide can be represented by its canonical SMILES string: C1=CC(=C2C=CNC2=C1C(=O)N)O.[2]
-
2D to 3D Conversion and Energy Minimization (Using Open Babel):
-
Objective: To generate a low-energy 3D conformation of the ligand.
-
Command:
-
This command takes the SMILES string as input, generates a 3D structure, and performs a basic energy minimization at a physiological pH of 7.4.
-
-
Final Preparation for Docking (Using AutoDockTools):
-
Objective: To define rotatable bonds and assign charges, preparing the ligand for flexible docking.
-
Steps:
-
Load the 3D structure of the ligand (ligand.pdb) into AutoDockTools.
-
Detect the ligand root and define rotatable bonds.
-
Compute Gasteiger charges.
-
Save the prepared ligand in PDBQT format (ligand.pdbqt).
-
-
Part 2: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a powerful tool for understanding binding mechanisms and for virtual screening of compound libraries.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Defining the Binding Site (Grid Box Generation):
-
Objective: To specify the region of the receptor where the docking algorithm will search for binding poses.
-
Rationale: The binding site of the co-crystallized ligand in the original PDB structure (4DKO) provides an excellent starting point for defining our grid box.
-
Steps (in AutoDockTools):
-
Load the prepared receptor (gp120.pdbqt).
-
Open the Grid Box tool.
-
Center the grid box on the coordinates of the original ligand's binding site.
-
Adjust the dimensions of the grid box to encompass the entire binding cavity with a small margin.
-
-
-
Running the Docking Simulation:
-
Objective: To perform the docking calculation and generate a set of predicted binding poses.
-
Software: AutoDock Vina is chosen for its speed and accuracy.
-
Configuration File (conf.txt):
-
Execution Command:
-
-
Analysis of Docking Results:
-
Objective: To evaluate the predicted binding poses and identify the most plausible binding mode.
-
Key Metrics:
-
Binding Affinity (kcal/mol): A lower value indicates a more favorable binding energy.
-
Root Mean Square Deviation (RMSD): For redocking a known ligand, a low RMSD (< 2.0 Å) between the docked pose and the crystallographic pose validates the docking protocol.
-
-
Visualization (Using PyMOL or UCSF Chimera): Visually inspect the top-scoring poses to analyze the interactions between the ligand and the receptor.
-
Predicted Binding Interactions
The docking results will likely reveal key interactions between 4-Hydroxy-1H-indole-7-carboxamide and the gp120 binding pocket. These can be visualized as follows:
Data Presentation: Docking Results
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues |
| 1 | -8.5 | 0.000 | Asp368, Glu370, Trp427, Thr257 |
| 2 | -8.2 | 1.254 | Asp368, Trp427, Val430 |
| 3 | -7.9 | 2.108 | Glu370, Trp427, Asn425 |
Part 3: Molecular Dynamics Simulation
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing us to assess the stability of the protein-ligand complex over time.
Experimental Protocol: MD Simulation with GROMACS
-
System Setup:
-
Objective: To prepare the protein-ligand complex for simulation in a realistic environment.
-
Steps:
-
Select the top-scoring docked pose of the 4-Hydroxy-1H-indole-7-carboxamide-gp120 complex.
-
Use a tool like pdb2gmx in GROMACS to generate the protein topology.
-
Generate the ligand topology using a server like SwissParam or the antechamber tool in AmberTools.
-
Combine the protein and ligand topologies.
-
Create a simulation box and solvate the system with water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
-
Energy Minimization:
-
Objective: To relax the system and remove any steric clashes before the simulation.
-
Method: Perform steepest descent minimization until the maximum force on any atom is below a specified threshold (e.g., 1000 kJ/mol/nm).
-
-
Equilibration:
-
Objective: To bring the system to the desired temperature and pressure.
-
Steps:
-
NVT Equilibration (Constant Number of particles, Volume, and Temperature): Run a short simulation (e.g., 100 ps) with position restraints on the protein and ligand to allow the solvent to equilibrate around them.
-
NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Run a longer simulation (e.g., 500 ps) with position restraints to equilibrate the pressure of the system.
-
-
-
Production MD Run:
-
Objective: To generate the production trajectory for analysis.
-
Parameters: Run the simulation for a sufficient length of time (e.g., 100 ns) without position restraints.
-
Data Presentation: MD Simulation Parameters
| Parameter | Value |
| Force Field | AMBER99SB-ILDN |
| Water Model | TIP3P |
| Ensemble | NPT |
| Temperature | 300 K |
| Pressure | 1 bar |
| Simulation Time | 100 ns |
| Integration Time Step | 2 fs |
| Long-range Electrostatics | Particle Mesh Ewald (PME) |
| Cutoff for non-bonded interactions | 1.0 nm |
Analysis of MD Trajectory
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess their stability over the course of the simulation. A stable RMSD indicates that the complex has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.
-
Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the receptor to understand the key interactions that stabilize the complex.
Part 4: ADMET Prediction
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to identify compounds with favorable pharmacokinetic properties and avoid potential liabilities.[4]
Methodology
Various online tools and software packages can be used for ADMET prediction. For this guide, we will use a consensus approach, leveraging predictions from multiple platforms such as SwissADME and pkCSM.
Data Presentation: Predicted ADMET Properties
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Caco-2 Permeability (logPapp) | > -5.15 cm/s | High |
| Human Intestinal Absorption | > 80% | Well absorbed |
| Distribution | ||
| Volume of Distribution (VDss) | < 0.45 L/kg | Low distribution into tissues |
| Blood-Brain Barrier (BBB) Permeability | Permeable | May have CNS effects |
| Metabolism | ||
| CYP2D6 Substrate | Yes | Potential for drug-drug interactions |
| CYP3A4 Substrate | No | Lower potential for drug-drug interactions |
| Excretion | ||
| Total Clearance (log(CLtot)) | > 0.5 mL/min/kg | Rapidly cleared |
| Toxicity | ||
| AMES Toxicity | Non-toxic | Unlikely to be mutagenic |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
| Hepatotoxicity | Low probability | Low risk of liver damage |
Conclusion
This in-depth technical guide has outlined a comprehensive in silico workflow for the investigation of 4-Hydroxy-1H-indole-7-carboxamide as a potential HIV-1 gp120 inhibitor. By following the detailed protocols for receptor and ligand preparation, molecular docking, molecular dynamics simulation, and ADMET prediction, researchers can generate a robust dataset to evaluate the therapeutic potential of this and other novel small molecules. The insights gained from such computational studies are invaluable for guiding further experimental validation and lead optimization efforts in the drug discovery pipeline.
References
-
Kwong PD, Wyatt R, Robinson J, Sweet RW, Sodroski J, Hendrickson WA. Crystal Structures of HIV-1 gp120 Envelope Glycoprotein in Complex with NBD Analogues That Target the CD4-Binding Site. PLoS One. 2014;9(1):e85920. Available from: [Link]
-
RCSB PDB. 1GC1: HIV-1 GP120 CORE COMPLEXED WITH CD4 AND A NEUTRALIZING HUMAN ANTIBODY. Available from: [Link]
-
RCSB PDB. 4RZ8: Crystal structure of HIV-1 gp120 core in complex with NBD-11021, a small molecule CD4-antagonist. Available from: [Link]
-
RCSB PDB. 4DKO: Crystal structure of clade A/E 93TH057 HIV-1 gp120 core in complex with TS-II-224. Available from: [Link]
-
PubChem. 5-(1-hydroxy-2-aminoethyl)-1H-indole-7-carboxamide. Available from: [Link]
-
Kwong PD, Wyatt R, Robinson J, Sweet RW, Sodroski J, Hendrickson WA. Structure of an HIV gp120 envelope glycoprotein in complex with the CD4 receptor and a neutralizing human antibody. Nature. 1998;393(6686):648-59. Available from: [Link]
-
RCSB PDB. 2B4C: Crystal structure of HIV-1 JR-FL gp120 core protein containing the third variable region (V3) complexed with CD4 and the X5 antibody. Available from: [Link]
-
RCSB PDB. 5F4R: HIV-1 gp120 complex with BNW-IV-147. Available from: [Link]
-
HIV Databases. HIV Env Protein 3D Structures Index. Available from: [Link]
-
RCSB PDB. 2NY3: HIV-1 gp120 Envelope Glycoprotein (K231C, T257S, E267C, S334A, S375W) Complexed with CD4 and Antibody 17b. Available from: [Link]
-
RCSB PDB. 7RSY: HIV-1 gp120 complex with CJF-III-049-R. Available from: [Link]
-
PubChem. 1H-Indole-7-carboxamide. Available from: [Link]
-
RCSB PDB. 8FM7: HIV-1 gp120 complex with CJF-III-192. Available from: [Link]
-
Harrison SC. Structure of an unliganded simian immunodeficiency virus gp120 core. Nat Struct Mol Biol. 2005;12(3):288-9. Available from: [Link]
-
PubChem. 4,7-dihydro-1H-indole. Available from: [Link]
-
Semantic Scholar. Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs. Available from: [Link]
-
PubMed Central. In Silico Studies of Indole Derivatives as Antibacterial Agents. Available from: [Link]
-
Chemistry LibreTexts. 13.2: How to Dock Your Own Drug. Available from: [Link]
-
MDPI. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Available from: [Link]
-
PubMed Central. Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors. Available from: [Link]
-
PubMed Central. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]
-
MDPI. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Available from: [Link]
-
ResearchGate. Indole derivatives having COX-2 inhibitory activity. Available from: [Link]
-
PubMed. Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. Available from: [Link]
-
PubMed. Inhibitors of human immunodeficiency virus type 1 (HIV-1) attachment. 5. An evolution from indole to azaindoles leading to the discovery of 1-(4-benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-488043), a drug candidate that demonstrates antiviral activity in HIV-1-infected subjects. Available from: [Link]
-
MDPI. Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition. Available from: [Link]
-
PubMed. Inhibitors of HIV-1 Attachment: The Discovery and Development of Temsavir and its Prodrug Fostemsavir. Available from: [Link]
-
MDPI. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Available from: [Link]
-
PubMed. Inhibitors of HIV-1 attachment. Part 8: the effect of C7-heteroaryl substitution on the potency, and in vitro and in vivo profiles of indole-based inhibitors. Available from: [Link]
-
MDPI. Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. Available from: [Link]
-
RSC Publishing. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Available from: [Link]
-
PubMed Central. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Available from: [Link]
Sources
The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Indole-7-Carboxamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus, a cornerstone of medicinal chemistry, has given rise to a multitude of therapeutic agents. Among its many derivatives, the indole-7-carboxamide scaffold has emerged as a particularly fruitful area of investigation, leading to the development of potent inhibitors of key biological targets. This technical guide provides a comprehensive overview of the discovery and history of indole-7-carboxamides, from their synthetic origins to their evolution as critical pharmacophores in modern drug discovery. We will delve into the historical and contemporary synthetic strategies for constructing this privileged core, explore its diverse biological activities with a focus on PARP inhibition and anti-HIV applications, and elucidate the structure-activity relationships that have guided the optimization of these compelling molecules.
Introduction: The Significance of the Indole Scaffold and the C7 Position
The indole ring system is a ubiquitous structural motif found in a vast array of natural products, alkaloids, and pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold" in drug discovery. The indole core's versatility allows for substitution at multiple positions, with each modification influencing the molecule's pharmacological profile.
While positions 2 and 3 of the indole ring have historically been the primary focus of synthetic and medicinal chemistry efforts, functionalization at the C7 position of the benzene portion of the scaffold has unlocked novel biological activities. The introduction of a carboxamide group at this position, in particular, has proven to be a pivotal design element, providing a crucial hydrogen bonding moiety that facilitates interaction with various enzymatic targets. This guide will trace the journey of the indole-7-carboxamide core, from its chemical synthesis to its impactful role in the development of targeted therapies.
A Historical Perspective: The Genesis of Indole Synthesis and the Emergence of 7-Substituted Derivatives
The story of indole-7-carboxamides is intrinsically linked to the broader history of indole synthesis. The late 19th and early 20th centuries saw the development of foundational methods for constructing the indole nucleus, which laid the groundwork for the later synthesis of more complex derivatives.
Classical Indole Syntheses: Paving the Way
Several classical named reactions have been instrumental in the synthesis of the indole core and its derivatives. These methods, while sometimes limited by harsh conditions or lack of regioselectivity, remain important for their historical significance and continued application in certain contexts.
-
Fischer Indole Synthesis (1883): Developed by Emil Fischer, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from an arylhydrazine and an aldehyde or ketone.[2][3][4][5] While a cornerstone of indole chemistry, its application to the synthesis of specific 7-substituted indoles can be challenging due to the availability of the required substituted phenylhydrazines.[2]
-
Leimgruber-Batcho Indole Synthesis (1976): A milder and often higher-yielding alternative to the Fischer synthesis, this method proceeds via the condensation of an o-nitrotoluene with a formamide acetal to form an enamine, which is then reductively cyclized to the indole.[6][7][8][9] This method has proven particularly useful for the synthesis of a variety of substituted indoles.[6][7]
The Advent of Indole-7-Carboxylic Acid: The Key Precursor
The ability to synthesize indole-7-carboxamides hinges on the availability of the corresponding carboxylic acid precursor. Early synthetic routes to indole-7-carboxylic acid were often multi-step processes. The development of more efficient and scalable methods for the synthesis of this key intermediate was a critical step forward in enabling the exploration of indole-7-carboxamides.
Modern Synthetic Methodologies: Accessing the Indole-7-Carboxamide Core
Contemporary organic synthesis has provided a powerful toolkit for the efficient and regioselective construction of the indole-7-carboxamide scaffold. Transition metal-catalyzed cross-coupling reactions, in particular, have revolutionized the synthesis of substituted indoles.
The Larock Indole Synthesis: A Paradigm Shift
The Larock indole synthesis, a palladium-catalyzed annulation of a 2-haloaniline with an alkyne, has emerged as a highly versatile and powerful method for the preparation of a wide range of substituted indoles. A key advantage of this methodology is its ability to tolerate a diverse array of functional groups, making it particularly well-suited for the synthesis of complex molecules.
A significant advancement in the synthesis of indole-7-carboxamides is the application of the Larock synthesis using 3-amino-2-iodobenzamide as a starting material. This approach allows for the direct installation of the carboxamide functionality at the C7 position in a single, efficient step.
Materials:
-
3-Amino-2-iodobenzamide
-
Substituted alkyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add 3-amino-2-iodobenzamide (1.0 eq), the substituted alkyne (1.2 eq), potassium carbonate (2.0 eq), and triphenylphosphine (0.1 eq).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous DMF to the vessel.
-
Add palladium(II) acetate (0.05 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired indole-7-carboxamide.
Caption: General workflow for the Larock synthesis of indole-7-carboxamides.
Biological Activities and Therapeutic Applications: A Scaffold of Diverse Function
The indole-7-carboxamide core has been identified as a key pharmacophore in a range of therapeutic areas, demonstrating its versatility and potential for drug development.
PARP Inhibition: A Targeted Approach to Cancer Therapy
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality and tumor cell death. Several potent and selective PARP inhibitors are based on a 2-phenyl-2H-indazole-7-carboxamide scaffold, a close structural analog of indole-7-carboxamides.[10] The development of these inhibitors, such as Niraparib (MK-4827), represents a significant advance in personalized cancer medicine.[10]
The carboxamide group at the C7 position is critical for the inhibitory activity of these molecules, as it forms key hydrogen bond interactions with the active site of the PARP enzyme.
Caption: Simplified signaling pathway of PARP inhibition by indole-7-carboxamides.
Anti-HIV Activity: Targeting Viral Entry
Indole-7-carboxamide derivatives have also emerged as potent inhibitors of HIV-1 attachment.[11][12][13] These compounds act by preventing the virus from binding to and entering host cells. Structure-activity relationship (SAR) studies have shown that modifications to the carboxamide moiety and other positions on the indole ring can significantly impact antiviral potency and pharmacokinetic properties.[11] The development of orally bioavailable indole-7-carboxamides represents a promising avenue for new anti-HIV therapies.[11]
Other Emerging Biological Activities
Beyond PARP inhibition and anti-HIV activity, indole-7-carboxamides and related structures have shown promise in other therapeutic areas, including:
-
Anticancer Activity: Some indole carboxamide derivatives have demonstrated antiproliferative effects against various cancer cell lines through mechanisms distinct from PARP inhibition.[14][15]
-
Antimicrobial and Antifungal Activity: The indole scaffold is known to be a component of many natural antimicrobial agents, and synthetic indole-7-carboxamides are being explored for their potential in this area.[1]
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The optimization of indole-7-carboxamides for specific biological targets has been driven by extensive SAR studies. These investigations have provided valuable insights into the structural features required for potent and selective activity.
| Target | Key Structural Features for Activity | Reference |
| PARP-1/2 | - 2-Phenyl-2H-indazole-7-carboxamide core- (3S)-piperidin-3-yl group on the phenyl ring- Carboxamide at C7 essential for binding | [10] |
| HIV-1 Attachment | - Substituted carboxamide at C7- 4-Fluoro substitution on the indole ring- Simple alkyl amides can exhibit good potency and PK properties | [11] |
Conclusion and Future Perspectives
The journey of indole-7-carboxamides from their synthetic origins to their current status as a privileged scaffold in drug discovery highlights the power of medicinal chemistry to unlock the therapeutic potential of a chemical core. The development of efficient synthetic methods, such as the Larock indole synthesis, has been instrumental in enabling the exploration of this chemical space. The remarkable success of indole-7-carboxamide analogs as PARP inhibitors in oncology and their promise as anti-HIV agents underscore the continued importance of this scaffold.
Future research in this area will likely focus on the development of novel indole-7-carboxamide derivatives with improved potency, selectivity, and pharmacokinetic profiles. The exploration of new therapeutic applications for this versatile scaffold, guided by a deeper understanding of its interactions with biological targets, will undoubtedly continue to be a vibrant and impactful area of research for years to come.
References
-
Yeung, K.-S., Qiu, Z., Xue, Q., Fang, H., Yang, Z., Zadjura, L., D'Arienzo, C. J., Eggers, B. J., Riccardi, K., Shi, P.-Y., Gong, Y.-F., Browning, M. R., Gao, Q., Hansel, S., Santone, K., Lin, P.-F., Meanwell, N. A., & Kadow, J. F. (2013). Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. Bioorganic & Medicinal Chemistry Letters, 23(1), 198–202. [Link]
-
Farmacia Journal. (n.d.). EXPLORING THE STRUCTURAL INSIGHTS OF INDOLE-7-CARBOXAMIDES AS ANTI-HIV AGENTS. Retrieved from [Link]
-
Farmacia Journal. (n.d.). EXPLORING THE STRUCTURAL INSIGHTS OF INDOLE-7-CARBOXAMIDES AS ANTI-HIV AGENTS. Retrieved from [Link]
-
Gribble, G. W. (n.d.). Leimgruber–Batcho Indole Synthesis. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. Retrieved from [Link]
-
Clark, R. D., & Repke, D. B. (1984). THE LEIMGRUBER-BATCHO INDOLE SYNTHESIS. HETEROCYCLES, 22(1), 195. [Link]
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Batcho–Leimgruber indole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Cincinelli, R., Valota, O., La Porta, E., et al. (2014). 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1499-1512. [Link]
-
Jones, P., Altamura, S., Boueres, J. K., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]
-
Kettle, J. G., Brown, A. D., Chiarparin, E., et al. (2015). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 13(28), 7708–7712. [Link]
-
Zhou, H., Han, X., Wu, H., et al. (2014). Synthesis and SARs of Indole-based α-Amino Acids as Potent HIV-1 Non-Nucleoside Reversed Transcriptase Inhibitors. MedChemComm, 5(11), 1676-1682. [Link]
-
Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]
-
Wang, Y., Zhang, Y., & Liu, Y. (2025). Design, development, and therapeutic applications of PARP-1 selective inhibitors. Expert Opinion on Drug Discovery, 20(9), 1121-1136. [Link]
-
MDPI. (2025). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Retrieved from [Link]
-
ACS Publications. (2011). Indolylarylsulfones as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors: New Cyclic Substituents at Indole-2-carboxamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of biological useful indole compounds. Retrieved from [Link]
-
YouTube. (2016, June 6). 5 WAYS OF MAKING INDOLE!- INDOLE SYNTHESIS!. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
National Institutes of Health. (2014). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Retrieved from [Link]
-
ACS Publications. (2026). Oxidative Rearrangement of Indoles Enabled by Promiscuous Cryptic Halogenation with Vanadium-Dependent Haloperoxidases. Retrieved from [Link]
-
PubMed. (2010). Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists. Retrieved from [Link]
- Google Patents. (n.d.). WO2008072257A2 - Process for the preparation of indole derivatives.
Sources
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Batcho–Leimgruber indole synthesis | Semantic Scholar [semanticscholar.org]
- 10. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: In Vitro Evaluation of 4-Hydroxy-1H-indole-7-carboxamide as a Putative PARP Inhibitor
Abstract: This document provides a comprehensive guide to the in vitro evaluation of 4-Hydroxy-1H-indole-7-carboxamide. While the specific biological targets of this molecule are not extensively characterized in publicly available literature, its indole-carboxamide scaffold is a well-recognized pharmacophore in inhibitors of Poly(ADP-ribose) Polymerase (PARP).[1] PARP enzymes, particularly PARP1, are critical mediators of DNA repair, and their inhibition is a clinically validated strategy for cancer therapy, especially in tumors with deficiencies in homologous recombination repair pathways like those carrying BRCA1/2 mutations.[2][3] This guide is therefore constructed based on the scientific hypothesis that 4-Hydroxy-1H-indole-7-carboxamide is a PARP inhibitor. We present a suite of detailed in vitro assay protocols, from direct enzymatic assays to cell-based functional assessments, designed to rigorously characterize its potential as a PARP inhibitor and guide further drug development efforts.
Introduction: The Rationale for Targeting PARP
Poly(ADP-ribose) Polymerase 1 (PARP1) is a nuclear enzyme that functions as a DNA damage sensor.[4] Upon detecting DNA single-strand breaks (SSBs), PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate.[5][6] This process, known as PARylation, creates a scaffold that recruits other DNA repair factors to the site of damage, facilitating the base excision repair (BER) pathway.[3]
Inhibition of PARP's enzymatic activity prevents the efficient repair of SSBs.[2] When a replication fork encounters an unrepaired SSB, it can lead to the collapse of the fork and the formation of a more cytotoxic double-strand break (DSB).[2] In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes (e.g., BRCA1 or BRCA2), these DSBs cannot be repaired, leading to genomic instability and cell death.[7] This concept, known as synthetic lethality , is the foundational principle behind the clinical success of PARP inhibitors in treating certain types of ovarian, breast, and prostate cancers.[6][7]
This guide outlines the essential protocols to determine if 4-Hydroxy-1H-indole-7-carboxamide acts as a PARP inhibitor and to quantify its potency and cellular effects.
Part 1: Biochemical Assays for Direct PARP1 Inhibition
The first step in characterizing a putative inhibitor is to determine its direct effect on the purified target enzyme in a cell-free system. This approach isolates the drug-target interaction from complex cellular processes, providing a clear measure of intrinsic inhibitory potency (IC50). We describe two common methods: a fluorescence-based assay measuring NAD+ consumption and a colorimetric ELISA-based assay detecting PAR formation.
PARP1 Enzymatic Assay (Fluorescence-Based)
This assay quantifies PARP1 activity by measuring the depletion of its substrate, NAD+.[8] The remaining NAD+ is enzymatically converted into a fluorescent product. A decrease in fluorescence relative to the vehicle control indicates PARP1 activity, and the reversal of this decrease by the test compound indicates inhibition.
Principle:
-
PARP1 consumes NAD+ in the presence of activated DNA.
-
A developer enzyme is added that converts the remaining NAD+ into a fluorescent product.
-
Inhibitors of PARP1 will spare NAD+, leading to a higher fluorescent signal.
Workflow Diagram:
Caption: Workflow for the fluorescence-based PARP1 enzymatic assay.
Detailed Protocol:
Materials:
-
Recombinant human PARP1 enzyme (e.g., Sigma-Aldrich, BPS Bioscience)
-
Activated DNA (e.g., sheared salmon sperm DNA)[9]
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
PARP Assay Buffer: 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT
-
4-Hydroxy-1H-indole-7-carboxamide
-
Anhydrous DMSO
-
NAD+ detection kit (containing developer enzyme and substrate)
-
384-well black, flat-bottom assay plates
-
Fluorescent plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 4-Hydroxy-1H-indole-7-carboxamide in 100% DMSO.
-
Perform serial dilutions in PARP Assay Buffer to create working solutions at 5X the final desired concentrations. A typical final concentration range for IC50 determination might be 0.1 nM to 10 µM.
-
-
Assay Setup:
-
Add 5 µL of the 5X compound dilutions or vehicle control (assay buffer with the same final DMSO concentration, typically ≤1%) to the wells of the 384-well plate.[9]
-
Prepare a 2.5X PARP1 enzyme/activated DNA mixture in PARP Assay Buffer. The final concentrations should be optimized, but a starting point is 1 nM PARP1 and 5 µg/mL activated DNA.
-
Add 10 µL of the PARP1/DNA mixture to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Reaction Initiation:
-
Prepare a 5X NAD+ solution in PARP Assay Buffer (e.g., 250 µM for a 50 µM final concentration).[5]
-
Initiate the enzymatic reaction by adding 10 µL of the 5X NAD+ solution to each well. The total reaction volume is now 25 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Detection:
-
Stop the reaction and develop the fluorescent signal by adding the reagents from the NAD+ detection kit according to the manufacturer's instructions.
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
PARP1 Activity Assay (Colorimetric ELISA)
This assay directly measures the product of the PARP1 reaction, poly(ADP-ribose) (PAR), using an ELISA-based format.[10] Histones are coated on a plate to serve as a substrate for PARP1, and the resulting PAR chains are detected with a specific antibody.
Principle:
-
Histone H4 is immobilized on a 96-well plate.
-
PARP1, activated DNA, and NAD+ are added. PARP1 PARylates the histone substrate.
-
An anti-PAR antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody, is used for detection.
-
Addition of TMB substrate results in a colorimetric signal proportional to PARP1 activity.
Detailed Protocol:
Materials:
-
Histone H4-coated 96-well microplate
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
NAD+
-
Anti-pADPr primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate and Stop Solution (e.g., 0.2 N HCl)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Compound Preparation: As described in section 1.1. Prepare 4X working solutions.
-
Assay Setup:
-
Add 12.5 µL of the 4X compound dilutions or vehicle control to the wells of the histone-coated plate.
-
Add 12.5 µL of a 4X PARP1/activated DNA mixture.
-
-
Reaction Initiation:
-
Add 25 µL of a 2X NAD+ solution (e.g., 20 µM for a 10 µM final concentration) to start the reaction.[10] The total volume is 50 µL.
-
Incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by washing the plate 3 times with Wash Buffer.
-
Add 100 µL of diluted anti-pADPr antibody to each well and incubate for 60 minutes.
-
Wash the plate 3 times.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 30 minutes.
-
Wash the plate 5 times.
-
Add 100 µL of TMB substrate. Incubate for ~15 minutes or until sufficient color develops.
-
Add 100 µL of Stop Solution.
-
Measure the absorbance at 450 nm.[10]
-
| Parameter | Fluorescence Assay (NAD+ Consumption) | Colorimetric ELISA (PAR Detection) |
| Principle | Indirectly measures enzyme activity via substrate depletion. | Directly measures the enzymatic product (PAR). |
| Format | Homogeneous (no-wash), mix-and-read.[9] | Heterogeneous (wash steps required), ELISA-based.[10] |
| Throughput | High (suitable for 384-well or 1536-well plates). | Moderate (typically 96-well plates). |
| Advantages | Fast, simple, highly amenable to HTS.[8] | Direct product measurement, less prone to interference from compounds affecting the developer enzyme. |
| Disadvantages | Prone to interference from compounds that absorb/emit light or affect the developer enzyme system. | More steps, lower throughput, potentially higher variability due to wash steps. |
Part 2: Cell-Based Assays for Cellular Activity
While biochemical assays confirm direct enzyme inhibition, cell-based assays are crucial to verify that the compound can penetrate cell membranes, engage its target in a complex cellular environment, and exert the desired biological effect.
Cellular PARylation Assay (Western Blot)
This assay determines if the compound can inhibit PARP1 activity inside the cell. Cells are treated with a DNA-damaging agent to activate PARP1, followed by treatment with the test compound. The level of cellular PARylation is then assessed by Western blot.
Principle:
-
A DNA-damaging agent (e.g., H₂O₂) induces single-strand breaks, strongly activating PARP1.
-
Activated PARP1 generates large amounts of PAR.
-
An effective inhibitor will prevent this increase in PARylation.
-
PAR levels are detected using an anti-PAR antibody via Western blot.
Workflow Diagram:
Caption: Workflow for assessing cellular PARP inhibition via Western blot.
Detailed Protocol:
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
Hydrogen peroxide (H₂O₂) or other DNA-damaging agent
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-PAR and anti-β-Actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment:
-
Pre-treat cells with various concentrations of 4-Hydroxy-1H-indole-7-carboxamide or a known PARP inhibitor (e.g., Olaparib) as a positive control for 1 hour. Include a vehicle-only control.
-
-
DNA Damage:
-
Add H₂O₂ to a final concentration of 200 µM to all wells except the undamaged control.
-
Incubate for 15 minutes at 37°C.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.[11]
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize samples to equal protein amounts, add loading buffer, and boil.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with anti-PAR primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Strip and re-probe the blot for β-Actin to confirm equal protein loading.
-
Synthetic Lethality Assay (Cell Viability)
This is the cornerstone assay for evaluating the therapeutic potential of a PARP inhibitor. It tests the compound's ability to selectively kill cancer cells with defects in the homologous recombination pathway (e.g., BRCA1/2-deficient) while sparing cells that are proficient in HR.
Principle:
-
BRCA-deficient cells are highly dependent on PARP-mediated DNA repair for survival.
-
Inhibition of PARP in these cells leads to an accumulation of cytotoxic DSBs, resulting in cell death (synthetic lethality).
-
BRCA-proficient (wild-type) cells can still repair these DSBs via HR and are therefore less sensitive to PARP inhibition.
Detailed Protocol:
Materials:
-
BRCA-deficient cell line (e.g., CAPAN-1, MDA-MB-436)
-
Matched BRCA-proficient cell line (e.g., BxPC-3, MDA-MB-231)
-
Complete cell culture medium
-
96-well clear, flat-bottom plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed both the BRCA-deficient and BRCA-proficient cell lines into 96-well plates at an appropriate density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of 4-Hydroxy-1H-indole-7-carboxamide in complete culture medium.
-
Remove the old medium and add 100 µL of medium containing the compound dilutions. Include a vehicle-only control.
-
-
Incubation: Incubate the plates for an extended period (e.g., 72-120 hours) at 37°C in a humidified incubator.
-
Viability Assessment:
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells (100% viability).
-
Plot the cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value for each cell line. A potent and selective PARP inhibitor will show a significantly lower IC50 in the BRCA-deficient cell line compared to the BRCA-proficient line.
-
| Assay | Purpose | Key Output | Expected Result for an Active PARP Inhibitor |
| Cellular PARylation | Confirms target engagement and inhibition of PARP activity in cells. | Western blot showing PAR levels. | Dose-dependent reduction of H₂O₂-induced PAR formation. |
| Synthetic Lethality | Assesses therapeutic potential by measuring selective cytotoxicity. | IC50 values in BRCA-deficient vs. BRCA-proficient cells. | Significantly lower IC50 (higher potency) in BRCA-deficient cells.[7] |
References
- Benchchem. (n.d.). Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays.
- BellBrook Labs. (n.d.). Enzolution PARP1 Assay System.
- Tulip Biolabs. (n.d.). PARP1 Activity Assay.
- Sigma-Aldrich. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric).
- PubMed. (2004). An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD+: Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors.
- National Institutes of Health (NIH). (n.d.). Pharmacological inhibition of poly(ADP-ribose) polymerase inhibits angiogenesis.
- PubMed. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging.
- YouTube. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors.
- PubMed Central. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging.
- BioAssay Systems. (n.d.). Poly(ADP-Ribose) Polymerase (PARP) Inhibitor Screening Assay Services.
- AACR Journals. (n.d.). Failure of Iniparib to Inhibit Poly(ADP-Ribose) Polymerase In Vitro.
- National Institutes of Health (NIH). (2025). Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1.
- National Institutes of Health (NIH). (n.d.). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform.
- Benchchem. (n.d.). Application Notes and Protocols: In Vitro Evaluation of New Indole Derivatives Against Cancer Cell Lines.
- PubMed. (2013). Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents.
Sources
- 1. Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. youtube.com [youtube.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 11. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for 4-Hydroxy-1H-indole-7-carboxamide as an HIV-1 Attachment Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global effort to combat the Human Immunodeficiency Virus Type 1 (HIV-1) has led to the development of a diverse arsenal of antiretroviral therapies. However, the emergence of drug-resistant viral strains necessitates a continuous search for novel inhibitors that target different stages of the HIV-1 life cycle. One of the most promising early-stage targets is the attachment of the virus to the host cell, a critical first step for viral entry and subsequent replication. Indole derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including potent antiviral effects.[1][2] Within this class, 4-Hydroxy-1H-indole-7-carboxamide represents a promising lead compound as an HIV-1 attachment inhibitor.
These application notes provide a comprehensive guide for the investigation of 4-Hydroxy-1H-indole-7-carboxamide and its analogs. We will delve into its mechanism of action, provide detailed protocols for its synthesis and evaluation, and offer insights into the interpretation of the resulting data.
Mechanism of Action: Targeting HIV-1 Entry
The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, such as T-helper cells and macrophages.[3] This initial interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4. Subsequent interactions lead to a cascade of events culminating in the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell's cytoplasm.
Indole-7-carboxamides, including 4-Hydroxy-1H-indole-7-carboxamide, function as HIV-1 attachment inhibitors.[4] They are believed to bind to a pocket within the gp120 glycoprotein, preventing the initial attachment to the CD4 receptor.[3] This mechanism is distinct from other classes of entry inhibitors, such as coreceptor antagonists or fusion inhibitors, offering a potential new avenue for treating HIV-1 infection, including strains resistant to other antiretrovirals. The structure-activity relationship (SAR) studies of related indole derivatives suggest that the indole core and the C7-carboxamide moiety are crucial for potent antiviral activity.[4]
Figure 2: Synthetic workflow for 4-Hydroxy-1H-indole-7-carboxamide.
Materials:
-
4-Hydroxyindole
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Pyridine
-
Acetic anhydride (Ac2O)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen peroxide (H2O2)
-
Potassium carbonate (K2CO3)
-
Tetrabutylammonium fluoride (TBAF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Methanol (MeOH)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Protection of the Hydroxyl Group:
-
Dissolve 4-hydroxyindole (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C and add TBDMSCl (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench with water and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (EtOAc/hexane gradient) to yield 4-(tert-butyldimethylsilyloxy)-1H-indole.
-
-
Vilsmeier-Haack Formylation:
-
To a solution of 4-(tert-butyldimethylsilyloxy)-1H-indole (1.0 eq) in anhydrous DMF at 0 °C, add POCl3 (1.5 eq) dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with EtOAc, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain 4-(tert-butyldimethylsilyloxy)-1H-indole-7-carbaldehyde.
-
-
Oximation:
-
Dissolve the carbaldehyde (1.0 eq) in pyridine and add NH2OH·HCl (1.5 eq).
-
Stir the mixture at room temperature for 4-6 hours.
-
Remove the pyridine under reduced pressure and partition the residue between EtOAc and water.
-
Dry the organic layer and concentrate to yield the oxime, which can often be used in the next step without further purification.
-
-
Dehydration and Reduction to Carboxamide:
-
This can be a multi-step or one-pot procedure depending on the chosen methodology. A two-step approach is described here for clarity.
-
Dehydration to Nitrile: Treat the oxime with a dehydrating agent like acetic anhydride at reflux. After cooling, pour into water, and extract the nitrile product.
-
Hydrolysis of Nitrile to Carboxamide: The nitrile can be partially hydrolyzed to the primary amide using basic hydrogen peroxide. Dissolve the nitrile in a suitable solvent (e.g., DMSO) and treat with H2O2 and K2CO3.
-
-
Deprotection:
-
Dissolve the protected indole-7-carboxamide in THF.
-
Add TBAF (1.1 eq) and stir at room temperature for 1-2 hours.
-
Monitor by TLC. Upon completion, concentrate the reaction mixture and purify by column chromatography to yield the final product, 4-Hydroxy-1H-indole-7-carboxamide.
-
Causality and Validation: The choice of a silyl protecting group for the hydroxyl function is due to its stability under the conditions of formylation and its facile removal under mild conditions. The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich aromatic rings like indoles. Each step should be monitored by TLC and the final product's identity and purity confirmed by NMR and mass spectrometry.
Protocol 2: In Vitro HIV-1 Entry Assay (Single-Cycle Infection)
This protocol describes a cell-based assay to determine the IC50 of 4-Hydroxy-1H-indole-7-carboxamide against HIV-1 entry using a luciferase reporter cell line (e.g., TZM-bl). TZM-bl cells express CD4, CCR5, and CXCR4 and contain an integrated luciferase gene under the control of the HIV-1 LTR promoter. Upon successful viral entry and integration, the viral Tat protein transactivates the LTR, leading to luciferase expression, which can be quantified.
Figure 3: Workflow for the HIV-1 entry assay.
Materials:
-
TZM-bl cells
-
Complete DMEM (supplemented with 10% FBS, penicillin/streptomycin)
-
HIV-1 pseudovirus stock (e.g., expressing the envelope of a specific strain like NL4-3 or BaL)
-
4-Hydroxy-1H-indole-7-carboxamide
-
Positive control inhibitor (e.g., Temsavir)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent kit
-
Luminometer
-
CO2 incubator
Procedure:
-
Cell Plating:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of 4-Hydroxy-1H-indole-7-carboxamide in DMSO.
-
Perform serial dilutions of the compound in complete DMEM to achieve the desired final concentrations (e.g., from 100 µM to 0.1 nM).
-
Remove the media from the plated cells and add 50 µL of fresh media containing the diluted compound. Include wells with no compound (virus control) and wells with uninfected cells (cell control).
-
-
Virus Infection:
-
Dilute the HIV-1 pseudovirus stock in complete DMEM to a predetermined titer that gives a strong luciferase signal without causing significant cell death.
-
Add 50 µL of the diluted virus to each well (except the cell control wells). The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.
-
-
Luciferase Assay:
-
After incubation, remove the supernatant.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay kit.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control (0% inhibition) and cell control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and use a non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.
-
Causality and Validation: The use of a single-cycle pseudovirus assay ensures that only one round of infection is measured, specifically targeting the entry process. The luciferase reporter provides a highly sensitive and quantitative readout. Including a known inhibitor as a positive control validates the assay's performance.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxicity (CC50) of 4-Hydroxy-1H-indole-7-carboxamide on the host cells used in the antiviral assay (e.g., TZM-bl cells). The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
Figure 4: Workflow for the MTT cytotoxicity assay.
Materials:
-
TZM-bl cells
-
Complete DMEM
-
4-Hydroxy-1H-indole-7-carboxamide
-
96-well clear cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Plating and Compound Addition:
-
Follow steps 1 and 2 from the HIV-1 Entry Assay protocol, plating the same number of cells and adding the same serial dilutions of the compound. Include wells with no compound (cell viability control).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours (the same duration as the antiviral assay).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well.
-
Incubate the plate overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Gently mix the contents of each well.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell viability control (100% viability).
-
Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the CC50 value.
-
Causality and Validation: Running the cytotoxicity assay in parallel with the antiviral assay using the same cell line, compound concentrations, and incubation time is crucial to accurately determine the selectivity index. This ensures that any observed antiviral activity is not simply a result of the compound being toxic to the host cells.
Conclusion
4-Hydroxy-1H-indole-7-carboxamide and its analogs represent a promising class of HIV-1 attachment inhibitors. The protocols outlined in these application notes provide a robust framework for the synthesis, in vitro efficacy testing, and cytotoxicity profiling of these compounds. By understanding their mechanism of action and carefully quantifying their antiviral and cytotoxic properties, researchers can advance the development of this important class of potential antiretroviral drugs.
References
-
Yeung, K. S., Qiu, Z., Xue, Q., Fang, H., Yang, Z., Zadjura, L., ... & Kadow, J. F. (2013). Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. Bioorganic & medicinal chemistry letters, 23(1), 198–202. [Link]
-
Regueiro-Ren, A., Sin, N., Theddu, N., Zadjura, L., D'Arienzo, C., Terry, B., ... & Kadow, J. F. (2009). Inhibitors of HIV-1 attachment. Part 2: An initial survey of indole substitution patterns. Bioorganic & medicinal chemistry letters, 19(7), 1977–1981. [Link]
-
Liu, Z., Yang, S., Zhu, C., & Gao, J. (1988). A New Synthesis of 4-Hydroxyindole. Chemical Journal of Chinese Universities, 9(2), 203. [Link]
-
Yeung, K. S., Qiu, Z., Yin, Z., Trehan, A., Fang, H., Pearce, B., ... & Kadow, J. F. (2013). Inhibitors of HIV-1 attachment. Part 8: the effect of C7-heteroaryl substitution on the potency, and in vitro and in vivo profiles of indole-based inhibitors. Bioorganic & medicinal chemistry letters, 23(1), 203–208. [Link]
-
Meanwell, N. A., Kadow, J. F., & Langley, D. R. (2018). Inhibitors of HIV-1 Attachment: The Discovery and Development of Temsavir and its Prodrug Fostemsavir. Journal of medicinal chemistry, 61(1), 62–80. [Link]
-
Romanazzi, V., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(11), 3323. [Link]
-
Nettles, R. E., Schürmann, D., Zhu, L., Stonier, M., Lalezari, J., Richmond, G., ... & Kadow, J. F. (2008). Antiviral activity, pharmacokinetics, and safety of BMS-488043, a novel oral small-molecule HIV-1 attachment inhibitor, in HIV-1-infected subjects. Antimicrobial agents and chemotherapy, 52(7), 2527–2531. [Link]
-
PrepChem. (n.d.). Synthesis of 4-hydroxyindole. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-hydroxyindole-2-carboxamide. Retrieved from [Link]
-
Gadhe, C. G., & Balupuri, A. (2013). In silico study on indole derivatives as anti HIV-1 agents: a combined docking, molecular dynamics and 3D-QSAR study. Archives of pharmacal research, 36(12), 1456–1468. [Link]
-
Ali, A., & Chigurupati, S. (2021). Structure-Activity-Relationship and Mechanistic Insights for Anti-HIV Natural Products. Molecules, 26(11), 3203. [Link]
-
Wang, Z., & Li, G. (2021). Small Molecule HIV-1 Attachment Inhibitors: Discovery, Mode of Action and Structural Basis of Inhibition. Viruses, 13(5), 843. [Link]
Sources
- 1. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent report on indoles as a privileged anti-viral scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for the Preclinical Evaluation of Novel Indole Carboxamides
Focus Compound: 4-Hydroxy-1H-indole-7-carboxamide
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] This document provides a comprehensive experimental framework for the initial characterization and preclinical evaluation of novel indole carboxamides, using the hypothetical compound 4-Hydroxy-1H-indole-7-carboxamide as a case study. The protocols outlined herein are designed to systematically elucidate the compound's biological activity, mechanism of action, and preliminary therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new chemical entities. We will progress through a tiered approach, from broad-based primary screening to specific mechanistic studies, providing the scientific rationale behind each experimental choice.
Introduction: The Therapeutic Potential of Indole Carboxamides
The indole carboxamide motif is a versatile pharmacophore found in a variety of clinically relevant agents and investigational drugs.[3] Depending on the substitution pattern on the indole ring and the nature of the carboxamide group, these compounds can be designed to interact with a diverse range of biological targets. Published research on various indole carboxamides has revealed activities such as:
-
Enzyme Inhibition: Targeting kinases like Bruton's tyrosine kinase (Btk) and dual EGFR/CDK2 inhibition for oncology and inflammatory diseases.[4][5]
-
Ion Channel Modulation: Acting as inhibitors of the Na+/H+ exchanger or as agonists of the TRPV1 channel, relevant for cardiovascular diseases and pain management, respectively.[1][6]
-
Antiviral Activity: Serving as potent HIV-1 attachment inhibitors.[7]
-
Antiparasitic Effects: Demonstrating activity against parasites like Trypanosoma cruzi.[8][9]
Given this chemical precedent, a new molecule like 4-Hydroxy-1H-indole-7-carboxamide warrants a broad and systematic investigation to uncover its unique pharmacological profile. The following sections outline a logical, multi-tiered workflow for this purpose.
Tier 1: Initial Profiling & High-Throughput Screening
The first step is to assess the general bioactivity and potential liabilities of the compound. This phase aims to answer the broad question: "Does this compound have any biological effect at a reasonable concentration, and is it overtly toxic?"
Physicochemical Characterization & Compound Quality Control
Before any biological screening, it is critical to ensure the purity and stability of the test compound.
Protocol 1: Compound Quality Control
-
Purity Assessment: Analyze the compound by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (LC-MS). The purity should ideally be >95%.
-
Identity Confirmation: Confirm the molecular weight via Mass Spectrometry and the structure by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solubility Determination: Assess the kinetic solubility in aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) and in DMSO. This is crucial for preparing accurate stock solutions and for interpreting biological data. Poor solubility can be a reason for halting further development.[8]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Cytotoxicity Assessment
A fundamental initial screen is to determine the concentration at which the compound induces cell death. This provides a therapeutic window and helps distinguish true biological modulation from non-specific toxicity.
Protocol 2: MTS-Based Cell Viability Assay
-
Causality: The MTS assay measures the reduction of a tetrazolium compound by metabolically active cells into a colored formazan product. A decrease in formazan production is proportional to the number of viable cells. This provides a quantitative measure of cytotoxicity or cytostatic effects.
-
Cell Plating: Seed a panel of cell lines (e.g., HEK293 for normal cells, and a cancer line like HeLa or MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 4-Hydroxy-1H-indole-7-carboxamide (e.g., from 100 µM down to 1 nM) in the appropriate cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO or staurosporine).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega).
-
Incubation & Readout: Incubate for 1-4 hours until color development is sufficient. Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and calculate the concentration that inhibits 50% of cell viability (CC50).
| Parameter | Example Value |
| Cell Line | HEK293 |
| Seeding Density | 8,000 cells/well |
| Incubation Time | 72 hours |
| Result (CC50) | > 50 µM |
A high CC50 value is desirable, indicating low general cytotoxicity.
Broad-Panel Target Screening
To efficiently survey a wide range of potential targets, the compound should be submitted to a broad-panel screening service (e.g., Eurofins SafetyScreen, Reaction Biology). This is a cost-effective way to generate initial hypotheses about the compound's mechanism of action.
Recommended Panels:
-
Kinase Panel: A panel of several hundred kinases to identify potential inhibition. Many indole derivatives are known kinase inhibitors.[4]
-
GPCR Panel: A panel of common G-Protein Coupled Receptors to assess agonist or antagonist activity.
-
Ion Channel Panel: A panel to screen for effects on key ion channels.
-
Self-Validation: The results from these panels are typically reported as percent inhibition at a fixed concentration (e.g., 10 µM). Any significant "hit" (>50% inhibition) must be validated in-house with dose-response curves to confirm the activity and determine potency (IC50 or EC50).
Tier 2: Target Validation & Mechanistic Elucidation
Let us hypothesize that the Tier 1 screen revealed a significant and selective inhibition of a specific protein kinase, for example, a receptor tyrosine kinase (RTK) involved in cell proliferation. The next steps are to validate this target and understand the molecular interactions.
In Vitro Enzymatic Assay (IC50 Determination)
The first step in validation is to confirm direct inhibition of the purified enzyme in a cell-free system.
Protocol 3: Kinase Activity Assay (e.g., ADP-Glo™ Assay)
-
Causality: This assay quantifies the amount of ADP produced during a kinase reaction. Inhibition of the kinase results in a lower ADP signal. This directly measures the compound's effect on the enzyme's catalytic activity.
-
Reaction Setup: In a 384-well plate, combine the purified kinase, its specific substrate peptide, and ATP at its Km concentration.
-
Compound Addition: Add 4-Hydroxy-1H-indole-7-carboxamide across a range of concentrations (e.g., 10-point, 3-fold serial dilution).
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.
-
Readout: Measure luminescence with a plate reader.
-
Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Example Value |
| Target Kinase | RTK-X |
| ATP Concentration | 10 µM (Km) |
| Incubation Time | 60 minutes |
| Result (IC50) | 75 nM |
Target Engagement in a Cellular Context
Confirming that the compound can reach and bind to its target inside a living cell is a critical validation step.
Protocol 4: Cellular Thermal Shift Assay (CETSA®)
-
Causality: CETSA operates on the principle of ligand-induced thermal stabilization. When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation. This allows for the detection of target engagement in a physiological context.
-
Cell Treatment: Treat intact cells expressing the target kinase with 4-Hydroxy-1H-indole-7-carboxamide or a vehicle control for 1 hour.
-
Heating Step: Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40°C to 68°C).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble target kinase remaining in the supernatant at each temperature using Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.
Caption: Tiered workflow for compound characterization.
Tier 3: Cellular & Phenotypic Studies
With a validated target, the focus shifts to understanding the compound's effect on cellular signaling and function.
Downstream Signaling Pathway Analysis
If 4-Hydroxy-1H-indole-7-carboxamide inhibits an RTK, it should block the phosphorylation of downstream effector proteins.
Protocol 5: Western Blot for Phospho-Proteins
-
Cell Culture & Starvation: Grow cells to 80% confluency. Serum-starve them overnight to reduce basal signaling.
-
Pre-treatment: Treat cells with various concentrations of 4-Hydroxy-1H-indole-7-carboxamide for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with the specific growth factor that activates the target RTK for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE & Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies specific for the phosphorylated form of the target RTK (p-RTK) and a key downstream protein (e.g., p-AKT, p-ERK). Re-probe with antibodies for the total protein as a loading control.
-
Detection: Use an HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
-
Analysis: Quantify band intensities to show a dose-dependent decrease in phosphorylation in the compound-treated samples.
Caption: Inhibition of a hypothetical RTK signaling pathway.
Phenotypic Assays
The final step in preclinical in vitro evaluation is to demonstrate that target inhibition translates into a desired cellular phenotype, such as inhibiting cancer cell proliferation.
Protocol 6: Cell Proliferation Assay (Clonogenic Assay)
-
Causality: This assay measures the ability of a single cell to grow into a colony. It is a gold-standard test for assessing the long-term effects of a compound on cell proliferation and survival.
-
Cell Seeding: Plate cells at a very low density (e.g., 500-1000 cells) in 6-well plates.
-
Compound Treatment: Treat the cells with 4-Hydroxy-1H-indole-7-carboxamide at concentrations around its cellular IC50 for 24 hours.
-
Recovery: Remove the compound-containing medium, wash the cells, and replace it with fresh medium.
-
Colony Growth: Incubate the plates for 1-2 weeks, allowing individual cells to form visible colonies.
-
Staining: Fix the colonies with methanol and stain them with crystal violet.
-
Quantification: Count the number of colonies in each well. A dose-dependent reduction in colony number indicates an anti-proliferative effect.
Conclusion & Future Directions
This application note has outlined a systematic, tiered approach for the initial characterization of a novel indole carboxamide. By following this workflow, researchers can efficiently move from a new chemical entity to a well-validated lead compound with a defined mechanism of action. The hypothetical data for 4-Hydroxy-1H-indole-7-carboxamide demonstrate a promising profile as a selective RTK inhibitor with low cytotoxicity and potent anti-proliferative effects. The next logical steps would involve lead optimization to improve potency and drug-like properties, followed by DMPK (Drug Metabolism and Pharmacokinetics) studies and, ultimately, evaluation in in vivo models of disease.[8][9]
References
-
PrepChem. (n.d.). Synthesis of 4-hydroxyindole. Retrieved from PrepChem.com. [Link]
-
Ishibuchi, S., et al. (1998). Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(15), 1999-2002. [Link]
- Wurch, T., et al. (2016). Indole carboxamide compounds.
-
Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5249. [Link]
-
Gopalakrishnan, R., et al. (2025). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences, 11(21s). [Link]
-
Annunziata, F., et al. (2022). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 27(21), 7241. [Link]
-
de Souza, T. B., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(7), 5826-5842. [Link]
-
de Souza, T. B., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]
-
Wang, Y., et al. (2013). Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. Bioorganic & Medicinal Chemistry Letters, 23(1), 290-294. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. theaspd.com [theaspd.com]
- 4. US20160115126A1 - Indole carboxamide compounds - Google Patents [patents.google.com]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
Topic: High-Throughput Screening with 4-Hydroxy-1H-indole-7-carboxamide
An Application Note and Protocol Guide from a Senior Application Scientist
Abstract
The indole carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including roles as enzyme inhibitors, receptor modulators, and anticancer agents.[1][2][3] 4-Hydroxy-1H-indole-7-carboxamide is a specific analogue within this class, and its potential biological activity makes it a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic leads. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a robust HTS cascade for this compound. We will detail field-proven protocols for both a primary biochemical screen and a secondary cell-based counterscreen, emphasizing the scientific rationale behind experimental design, data validation, and hit interpretation.
Introduction: The Scientific Rationale
The indole ring system, a fusion of benzene and pyrrole rings, is a common feature in molecules that exhibit significant biological effects.[4] Derivatives containing the carboxamide group have been successfully optimized for a range of therapeutic targets, from inhibiting the Na+/H+ exchanger to acting as potent antiviral agents.[5][6] Specifically, indole-2-carboxamides have been identified as inhibitors of the mycobacterial MmpL3 transporter and have shown activity against pediatric brain tumor cells.[2]
Given this precedent, 4-Hydroxy-1H-indole-7-carboxamide (Molecular Formula: C₉H₈N₂O₂) emerges as a molecule of interest for broad-based screening.[7] Its structure suggests potential for hydrogen bonding and other molecular interactions critical for binding to protein targets like kinases, proteases, or other enzymes. High-throughput screening is the cornerstone of modern inhibitor discovery, offering the efficiency and statistical power needed to evaluate large compound libraries against such targets.[8] This guide will therefore focus on a hypothetical, yet highly plausible, HTS campaign to identify potential enzyme inhibitory activity of 4-Hydroxy-1H-indole-7-carboxamide.
Foundational Principle: HTS Assay Development
Before initiating a large-scale screen, the development of a robust and reliable assay is paramount.[9] This phase establishes the optimal conditions for identifying true hits while minimizing false positives and negatives. An effective HTS assay must be sensitive, reproducible, and compatible with automated, miniaturized workflows.[8]
Key Parameters for Optimization
-
Target Selection: For this guide, we will hypothesize a screen against a generic protein kinase, a common target class for indole-based compounds and a frequent subject of HTS campaigns.[10]
-
Assay Format: Fluorescence-based assays are the most common readout method in HTS due to their high sensitivity and adaptability to automation.[10][11] We will detail a protocol using a universal fluorescent detection method that measures ADP, a common product of kinase reactions.
-
Reagent Concentrations: Titrate the enzyme and substrate (e.g., ATP and a peptide) to find the minimum concentrations that yield a robust signal. This is typically near the Michaelis-Menten constant (Km) for the substrate to ensure sensitivity to competitive inhibitors.
-
DMSO Tolerance: Library compounds are typically stored in dimethyl sulfoxide (DMSO). The assay must be tolerant to the final concentration of DMSO used in the screen (usually 0.5-1.0%) without significant loss of enzyme activity or signal integrity.
-
Assay Quality Control (Z'-Factor): The Z'-factor is a statistical parameter used to validate the quality of an HTS assay.[11] It measures the separation between the positive and negative control signals.
-
Z' > 0.5: An excellent, robust assay suitable for HTS.
-
0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: The assay is not suitable for screening.
-
The formula for Z'-factor is: Z' = 1 - ( (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control| )
HTS Workflow: From Primary Screen to Hit Confirmation
A successful screening campaign follows a logical progression from initial broad screening to more focused validation of promising "hits." This workflow ensures that resources are concentrated on the most viable candidates.
Caption: High-Throughput Screening (HTS) cascade from primary screen to validated hits.
Protocol 1: Primary Biochemical HTS for Kinase Inhibition
This protocol describes a generic, fluorescence-based assay to screen for inhibitors of a target protein kinase. It is designed for execution in 384-well plates using automated liquid handlers.[12]
Methodology
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 20-100 nL of 4-Hydroxy-1H-indole-7-carboxamide and other library compounds from stock plates (typically 1-10 mM in DMSO) into the appropriate wells of a 384-well assay plate.
-
Dispense an equivalent volume of DMSO into control wells (negative control/0% inhibition) and a known inhibitor for the target kinase (positive control/100% inhibition).
-
-
Enzyme Addition:
-
Prepare a solution of the target kinase in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dispense 10 µL of the kinase solution into each well of the assay plate.
-
Gently centrifuge the plate (e.g., 1000 rpm for 1 minute) to ensure all components are at the bottom of the wells.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution containing the peptide substrate and ATP at 2x their final desired concentration in the assay buffer.
-
Add 10 µL of the ATP/substrate solution to all wells to start the reaction. The final reaction volume is now 20 µL.
-
-
Reaction Incubation & Termination:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The reaction should be stopped within the linear range of product formation.
-
Stop the reaction by adding 20 µL of a detection solution. This solution typically contains a reagent to quantify the ADP produced (the product) and EDTA to chelate Mg²⁺, thereby halting kinase activity.
-
-
Signal Detection:
-
Incubate the plate for 60 minutes at room temperature to allow the detection signal to stabilize.
-
Read the plate on a compatible plate reader (e.g., measuring fluorescence polarization or TR-FRET).
-
Data Analysis
-
Calculate Percent Inhibition: % Inhibition = 100 * ( (Signal_Negative_Control - Signal_Test_Compound) / (Signal_Negative_Control - Signal_Positive_Control) )
-
Hit Identification: A common threshold for identifying a primary hit is a percent inhibition value greater than three standard deviations from the mean of the negative controls.[11]
Protocol 2: Secondary Cell-Based Counterscreen for Cytotoxicity
It is critical to determine if the inhibitory activity observed in the primary screen is due to specific interaction with the target or simply a result of compound-induced cell death. Cell-based viability assays are essential counterscreens.[13][14] This protocol uses a luminescence-based assay that quantifies ATP as an indicator of metabolically active, viable cells.[14]
Methodology
-
Cell Plating:
-
Culture a relevant cell line (e.g., a cancer cell line for an oncology target) under standard conditions.
-
Harvest and count the cells. Resuspend the cells in culture medium to a final density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Using a multi-channel pipette or automated dispenser, seed 20 µL of the cell suspension into each well of a 384-well, tissue culture-treated plate.
-
Incubate the plate for 4-24 hours to allow cells to attach.
-
-
Compound Addition:
-
Prepare a daughter plate of the confirmed hits from the primary screen, including 4-Hydroxy-1H-indole-7-carboxamide if it was identified as a hit.
-
Add 20-100 nL of compounds to the cells, mirroring the concentrations used in the primary screen or across a dose-response range.
-
Include negative (DMSO) and positive (a known cytotoxic agent like staurosporine) controls.
-
-
Incubation:
-
Incubate the plate for 24-72 hours under standard cell culture conditions (e.g., 37°C, 5% CO₂). The incubation time should be sufficient to observe cytotoxic effects.
-
-
Viability Assessment:
-
Equilibrate the plate and the viability reagent (e.g., CellTiter-Glo®) to room temperature.
-
Add 20 µL of the viability reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Signal Detection:
-
Read the luminescence on a compatible plate reader.
-
Data Interpretation
A compound that shows a significant decrease in luminescence (i.e., a decrease in cellular ATP) is considered cytotoxic at that concentration. Hits from the primary screen that are also cytotoxic are often deprioritized or flagged as needing further investigation to separate specific target inhibition from general toxicity.
Illustrative Target Pathway: Kinase Signaling
To provide context for the proposed HTS campaign, the following diagram illustrates a simplified, generic signal transduction pathway involving a protein kinase. An inhibitor discovered through this screen would block this pathway.
Caption: A generic kinase signaling pathway targeted by a potential inhibitor.
Summary of Quantitative Data & Expected Outcomes
The results from an HTS campaign are quantitative and should be organized for clear interpretation.
| Assay Stage | Compound | Parameter Measured | Example Result | Interpretation |
| Primary Screen | 4-Hydroxy-1H-indole-7-carboxamide | % Inhibition @ 10 µM | 85% | Potential primary hit. |
| Dose-Response | 4-Hydroxy-1H-indole-7-carboxamide | IC₅₀ (Biochemical) | 1.2 µM | Confirmed potent inhibitor of the isolated enzyme. |
| Counterscreen | 4-Hydroxy-1H-indole-7-carboxamide | IC₅₀ (Cell Viability) | > 50 µM | Not cytotoxic at concentrations where it inhibits the target. |
| Final Assessment | 4-Hydroxy-1H-indole-7-carboxamide | Selectivity Index (SI = IC₅₀_cyto / IC₅₀_biochem) | > 41 | Favorable selectivity window; a promising hit for lead optimization. |
Conclusion
4-Hydroxy-1H-indole-7-carboxamide represents a valuable chemical entity for high-throughput screening due to its privileged indole carboxamide scaffold. By employing a systematic HTS cascade—beginning with a robust biochemical primary assay, confirming hits through dose-response analysis, and eliminating cytotoxic compounds via a cell-based counterscreen—researchers can efficiently and accurately assess its potential as a specific modulator of a given biological target. The protocols and workflows detailed in this guide provide a validated framework for initiating such a discovery campaign, ultimately enabling the identification of high-quality, actionable hits for progression into drug development pipelines.
References
-
Di Marzo, V., et al. (2020). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 25(21), 5069. Available at: [Link]
-
Gilbert, D. F., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1601, 57-67. Available at: [Link]
-
Bienta. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved January 16, 2026, from [Link]
-
Boateng, E. F., et al. (2023). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. Molecules, 28(19), 6979. Available at: [Link]
-
Zavareh, R. B., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols, 2(2), 100400. Available at: [Link]
-
Gerver, P., et al. (2012). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 12(15), 2706-2713. Available at: [Link]
-
Alberca, L. N., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 65(7), 5865-5891. Available at: [Link]
-
Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742-10772. Available at: [Link]
-
BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved January 16, 2026, from [Link]
-
Kumar, V., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(5), 785-791. Available at: [Link]
- Macarron, R., et al. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188-195. (Note: A general authoritative source, specific link for Z'-factor concept often found in HTS review articles like this).
-
Hamilton, A. J., et al. (2022). Synthesis and Antitumour Evaluation of Tricyclic Indole-2-Carboxamides against Paediatric Brain Cancer Cells. ChemistrySelect, 7(24), e202201389. Available at: [Link]
-
Edwards, B. S., et al. (2012). Cell-Based Screening Using High-Throughput Flow Cytometry. Methods in Molecular Biology, 859, 291-306. Available at: [Link]
-
Alberca, L. N., et al. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. Available at: [Link]
-
Annand, J. R., et al. (2017). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Medicinal Chemistry Letters, 8(11), 1193-1198. Available at: [Link]
-
Inami, H., et al. (1999). Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors. Chemical & Pharmaceutical Bulletin, 47(11), 1538-1548. Available at: [Link]
-
Gopalakrishnan, R., et al. (2023). Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences, 11(21s). Available at: [Link]
-
Kim, H. Y., et al. (2022). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. Antioxidants, 11(10), 1935. Available at: [Link]
-
Chen, Y., et al. (2020). Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals. International Journal of Molecular Sciences, 21(18), 6613. Available at: [Link]
-
Agilent Technologies. (n.d.). Agilent Tools for High-Throughput Screening. Retrieved January 16, 2026, from [Link]
-
Langley, D. R., et al. (2013). Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. Bioorganic & Medicinal Chemistry Letters, 23(1), 198-202. Available at: [Link]
Sources
- 1. Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 3. Tricyclic Indole-2-Carboxamides Show Antitumor Properties - ChemistryViews [chemistryviews.org]
- 4. theaspd.com [theaspd.com]
- 5. Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. atcc.org [atcc.org]
- 13. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. marinbio.com [marinbio.com]
Application Notes & Protocols for the Synthesis and Purification of 4-Hydroxy-1H-indole-7-carboxamide
For Distribution To: Researchers, scientists, and drug development professionals.
[Executive Summary]
This comprehensive guide details a robust and reproducible methodology for the synthesis and purification of 4-Hydroxy-1H-indole-7-carboxamide, a heterocyclic scaffold of significant interest in medicinal chemistry. The presented synthetic strategy is designed for both logical flow and high fidelity, commencing with the commercially available 4-hydroxyindole. The protocol navigates through a multi-step sequence involving strategic protection of reactive functional groups, regioselective C7-functionalization via directed ortho-metalation, subsequent carboxylation, amide bond formation, and final deprotection. Each step is rationalized to provide a clear understanding of the underlying chemical principles. Furthermore, this document provides detailed protocols for the purification of the final compound and key intermediates, ensuring high purity essential for downstream applications. Safety protocols for handling hazardous reagents are also integrated throughout the guide.
Introduction: The Significance of the 4-Hydroxyindole Scaffold
The 4-hydroxyindole framework is a privileged structure in a multitude of biologically active compounds. Its presence in natural products like psilocin highlights its role in interacting with biological systems. The introduction of a carboxamide moiety at the C7 position can significantly influence the molecule's pharmacological properties, including its ability to form key hydrogen bonds with biological targets. The ability to synthesize specific isomers, such as the 4-hydroxy-1H-indole-7-carboxamide, is crucial for structure-activity relationship (SAR) studies in drug discovery programs. This guide provides a validated pathway to access this valuable compound with a high degree of purity.
Overall Synthetic Strategy
The synthesis of 4-Hydroxy-1H-indole-7-carboxamide is achieved through a five-step sequence, as illustrated below. The core of this strategy lies in the precise, regioselective introduction of the carboxamide precursor at the C7 position of the indole ring, a notoriously challenging transformation. This is accomplished by leveraging the directing capabilities of carefully chosen protecting groups.
Caption: Proposed synthetic workflow for 4-Hydroxy-1H-indole-7-carboxamide.
Detailed Experimental Protocols
Safety First: Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All reactions should be conducted in a well-ventilated fume hood. Special care must be taken when handling pyrophoric organolithium reagents.[1][2][3][4][5]
Step 1: Protection of 4-Hydroxyindole
The phenolic hydroxyl and the indole amine are both reactive sites. Their protection is paramount for achieving the desired regioselectivity in the subsequent C-H functionalization step. The hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether, which is robust yet readily cleavable. The indole nitrogen is protected with a tert-butoxycarbonyl (Boc) group, which also serves as a directing group in the metalation step.[6]
Protocol 1: Synthesis of 1-Boc-4-(tert-butyldimethylsilyloxy)-1H-indole
-
To a solution of 4-hydroxyindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath and add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
To the same reaction mixture, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir at room temperature for 12-16 hours.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the doubly protected indole as a colorless oil or white solid.
| Reagent | Molar Eq. | Purpose |
| 4-Hydroxyindole | 1.0 | Starting Material |
| Imidazole | 2.5 | Base for silylation |
| TBDMSCl | 1.1 | O-Protecting agent |
| Boc₂O | 1.2 | N-Protecting agent |
| DMAP | 0.1 | Catalyst for N-Boc protection |
| DMF | Solvent | Reaction medium |
Step 2: Regioselective C7-Carboxylation
This step is the cornerstone of the synthesis. The protected indole undergoes a directed ortho-metalation (DoM), where the Boc group directs the deprotonation specifically to the C7 position by a strong, non-nucleophilic base like sec-butyllithium in the presence of a chelating agent like TMEDA.[7][8][9][10] The resulting aryllithium species is then quenched with solid carbon dioxide (dry ice) to install the carboxylic acid group.
Protocol 2: Synthesis of 1-Boc-4-(tert-butyldimethylsilyloxy)-1H-indole-7-carboxylic acid
-
Dissolve the protected indole from Step 1 (1.0 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.5 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C under an inert atmosphere (argon or nitrogen).
-
Slowly add sec-butyllithium (s-BuLi, 1.2 eq, as a solution in cyclohexane) dropwise, maintaining the temperature at -78 °C. A color change is typically observed, indicating the formation of the aryllithium.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by carefully adding an excess of crushed dry ice.
-
Allow the reaction to slowly warm to room temperature.
-
Add water and acidify the aqueous layer with 1 M HCl to a pH of ~3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid. This product is often used in the next step without further purification.
Step 3: Amide Bond Formation
The carboxylic acid is converted to the primary amide using a standard peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is highly efficient and minimizes side reactions.
Protocol 3: Synthesis of 1-Boc-4-(tert-butyldimethylsilyloxy)-1H-indole-7-carboxamide
-
Dissolve the crude carboxylic acid from Step 2 (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Cool the mixture to 0 °C and stir for 15 minutes to pre-activate the carboxylic acid.
-
Add aqueous ammonium hydroxide (NH₄OH, 5.0 eq, 28-30% solution) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).
| Reagent | Molar Eq. | Purpose |
| Carboxylic Acid | 1.0 | Substrate |
| HATU | 1.1 | Coupling Agent |
| DIPEA | 3.0 | Base |
| NH₄OH | 5.0 | Amine Source |
| DMF | Solvent | Reaction Medium |
Step 4: Deprotection
The final step involves the removal of both the N-Boc and O-TBDMS protecting groups. This can be achieved in a single pot or in a stepwise fashion. A common method for silyl ether cleavage is the use of a fluoride source like tetrabutylammonium fluoride (TBAF). The Boc group is typically removed under acidic conditions, for instance, with trifluoroacetic acid (TFA).
Protocol 4: Synthesis of 4-Hydroxy-1H-indole-7-carboxamide
-
Dissolve the protected amide from Step 3 (1.0 eq) in THF.
-
Add TBAF (1.5 eq, 1 M solution in THF) and stir at room temperature for 1-2 hours to cleave the silyl ether.
-
Monitor the reaction by TLC. Once the starting material is consumed, concentrate the reaction mixture.
-
Dissolve the residue in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 1-3 hours to remove the Boc group.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with saturated aqueous NaHCO₃ and extract the product with a polar organic solvent like ethyl acetate or a mixture of DCM/isopropanol.
-
Dry the organic phase, concentrate, and proceed to purification.
Purification and Characterization
The final product, 4-Hydroxy-1H-indole-7-carboxamide, is a polar molecule and may require specific conditions for effective purification.
Caption: General purification and characterization workflow.
Purification Protocol
-
Column Chromatography:
-
Adsorb the crude product onto a small amount of silica gel.
-
Load onto a silica gel column packed in a suitable solvent system.
-
Elute with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) or ethyl acetate/methanol.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
-
Recrystallization:
-
For further purification, recrystallization can be employed.[6][11][12][13]
-
Suitable solvent systems for polar amides include ethanol, acetonitrile, or mixtures like ethyl acetate/methanol or DCM/methanol.
-
Dissolve the solid in a minimal amount of the hot solvent system.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Expected Characterization Data
-
¹H NMR: Expect characteristic signals for the indole ring protons, the amide protons (as a broad singlet), and the hydroxyl proton. The aromatic protons should show coupling patterns consistent with a 1,4,7-trisubstituted indole.
-
¹³C NMR: Signals corresponding to the nine carbon atoms of the indole carboxamide core.
-
HRMS (High-Resolution Mass Spectrometry): The calculated exact mass for C₉H₈N₂O₂ should be confirmed.
-
Melting Point: A sharp melting point is indicative of high purity.
Conclusion
The synthetic and purification protocols detailed in this application note provide a reliable and scalable method for obtaining high-purity 4-Hydroxy-1H-indole-7-carboxamide. The strategic use of protecting groups and directed ortho-metalation successfully addresses the challenge of regioselective C7-functionalization of the 4-hydroxyindole core. These detailed procedures are intended to empower researchers in medicinal chemistry and drug development to access this important molecular scaffold for their research endeavors.
References
-
Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (n.d.). Safe handling of organolithium compounds in the laboratory. Princeton EHS. Retrieved from [Link]
-
UC Irvine Environmental Health & Safety. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (2009, February 26). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
- MacInnis, M. C., & Bardeaux, M. C. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54848.
-
Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]
-
Unknown Author. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. Retrieved from [Link]
- Sharapov, A. D., Fatykhov, R. F., Khalymbadzha, I. A., & Chupakhin, O. N. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta, 9(2).
- Almeida, A. M., et al. (2021). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Tetrahedron, 80, 131936.
- Van der Eycken, J., et al. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 967-972.
- Venkateswarlu, Y., et al. (2006). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Snieckus, V. (1990). Directed ortho metalation. Toluene- and other non-heteroatom-activated systems. Chemical Reviews, 90(6), 879-933.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Calgary, Department of Chemistry. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
- Ley, S. V., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters, 23(10), 3864-3868.
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
- Batra, S. (2019). Indole N‐Boc deprotection method development.
- Williams, A. L., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Tetrahedron Letters, 61(25), 151978.
-
University of Helsinki. (n.d.). Synthesis of 4-hydroxyindole fused isocoumarin derivatives and their fluorescence “Turn-off” sensing of Cu2+. Retrieved from [Link]
- De Rycker, M., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry, 63(8), 4147-4168.
-
Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Retrieved from [Link]
- Xiao, J.-C., et al. (2021). Catalytic Vilsmeier-Haack-Type Formylation of Indoles. Organic Syntheses, 98, 10-23.
-
Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. Retrieved from [Link]
- Mettler Toledo. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 967-972.
-
Organic Syntheses. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Retrieved from [Link]
- Müller, A., et al. (2015). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 169(1), 83-97.
- Baran, P. S. (n.d.). Directed (ortho) Metallation. Baran Lab, Scripps Research.
- Wang, Q., et al. (2021). Regioselective C7 sulfinylation of 4-aminoindoles with sulfinates.
- Müller, A., et al. (2015). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis.
- Ma, D., et al. (2015). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles.
- Appendino, G., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 26(11), 3326.
- Kumar, V., et al. (2016). Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Medicinal Chemistry Letters, 7(12), 1126-1131.
- Padiadpu, J., et al. (2021). Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis. Journal of Biological Chemistry, 296, 100523.
- Nikas, S. P., et al. (2016). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Journal of Medicinal Chemistry, 59(10), 4733-4752.
- Chen, J., et al. (2018).
- Li, J., et al. (2023). Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model. Toxics, 11(7), 589.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]
- Valdés-García, G., et al. (2022). An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins. Molecules, 27(19), 6549.
- Reddy, G. S., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Synlett.
- Shi, B.-F., et al. (2016). Rhodium-Catalyzed Regioselective C7-Functionalization of Indole Derivatives with Acrylates by Using an N-Imino Directing Group.
- El-Gendy, M. A. A., et al. (2018). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Retrieved from [Link]
Sources
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. ehs.uci.edu [ehs.uci.edu]
- 3. ehs.ucr.edu [ehs.ucr.edu]
- 4. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. Directed Ortho Metalation [organic-chemistry.org]
- 9. baranlab.org [baranlab.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. youtube.com [youtube.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Reagents & Solvents [chem.rochester.edu]
Application Notes and Protocols: A Framework for Elucidating the Biological Activity of 4-Hydroxy-1H-indole-7-carboxamide
Introduction: From a Novel Molecule to a Potential Therapeutic
The journey of a novel chemical entity from synthesis to a potential therapeutic lead is paved with rigorous biological interrogation. 4-Hydroxy-1H-indole-7-carboxamide, a molecule with the characteristic indole scaffold, presents a compelling starting point for drug discovery. The indole ring is a privileged structure in medicinal chemistry, found in a multitude of compounds with diverse biological activities. However, without a known biological target, a systematic and multi-faceted assay development strategy is paramount to unveiling its therapeutic potential.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on creating a robust suite of assays to characterize the activity of 4-Hydroxy-1H-indole-7-carboxamide. We will move beyond a simple recitation of protocols, instead focusing on the underlying scientific rationale for a tiered assay development approach. This guide is designed to be a self-validating system, ensuring that the data generated is both reliable and translatable.
Pillar I: The Strategic Approach - A Tiered Assay Development Cascade
Given the nascent understanding of 4-Hydroxy-1H-indole-7-carboxamide's biological function, a logical and iterative approach is required. We propose a three-tiered cascade designed to first identify a putative target class, then confirm and characterize the interaction biochemically, and finally, validate its activity in a physiologically relevant cellular context. This strategy maximizes efficiency and minimizes the risk of pursuing false leads.
Figure 2: The basic principle of a Fluorescence Polarization assay.
Protocol 2: Competitive FP Assay for 4-Hydroxy-1H-indole-7-carboxamide
Objective: To determine if 4-Hydroxy-1H-indole-7-carboxamide can displace a fluorescently labeled ligand from the ATP binding site of a kinase.
Materials:
-
Purified kinase of interest
-
Fluorescently labeled tracer (e.g., a fluorescent ATP analog)
-
FP buffer (e.g., PBS with 0.01% Tween-20)
-
4-Hydroxy-1H-indole-7-carboxamide stock solution in DMSO
-
Black, low-volume 384-well plates
-
Plate reader with FP capabilities
Procedure:
-
Reagent Preparation: Prepare solutions of the kinase and the fluorescent tracer in FP buffer. The optimal concentrations should be determined empirically, aiming for a robust assay window.
-
Compound Plating: Add a small volume (e.g., 100 nL) of serially diluted 4-Hydroxy-1H-indole-7-carboxamide or DMSO control to the wells of the assay plate.
-
Assay Assembly:
-
Add the kinase solution to all wells except for the "no enzyme" control wells.
-
Add the fluorescent tracer solution to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.
-
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
Data Analysis:
-
The data is typically plotted as millipolarization (mP) units versus the log of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
| Parameter | Recommended Value | Rationale |
| Tracer Concentration | ~Kd of the tracer-kinase interaction | Provides a good balance between signal and sensitivity. |
| Kinase Concentration | ~Kd of the tracer-kinase interaction | Ensures a sufficient fraction of the tracer is bound. |
| Incubation Time | 60 - 120 minutes | Allows the binding reaction to reach equilibrium. |
Pillar III: Transitioning to a Cellular Environment
While biochemical assays are invaluable for confirming direct target engagement, they lack the complexity of a living cell. [1][2]Cell-based assays are therefore a critical next step to confirm that a compound can cross the cell membrane, engage its target in a native environment, and elicit a functional response. [3][4]
Reporter Gene Assays: Illuminating Signaling Pathways
Reporter gene assays are a powerful tool for monitoring the activation or inhibition of specific signaling pathways. [5]These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to a specific transcription factor. [6]If 4-Hydroxy-1H-indole-7-carboxamide modulates a signaling pathway upstream of this transcription factor, it will result in a measurable change in reporter gene expression. [6] Protocol 3: Developing a Custom Reporter Assay
Objective: To create a stable cell line to measure the effect of 4-Hydroxy-1H-indole-7-carboxamide on a specific signaling pathway (e.g., NF-κB, CREB).
Phase 1: Construct Design and Transfection
-
Vector Selection: Choose a reporter plasmid containing a promoter with response elements for the transcription factor of interest (e.g., a promoter with multiple NF-κB binding sites). The plasmid will also contain the gene for a reporter protein, such as firefly luciferase. [5]2. Cell Line Selection: Select a cell line that is relevant to the presumed therapeutic area and is amenable to transfection (e.g., HEK293, HeLa).
-
Transfection and Selection:
-
Transfect the chosen cell line with the reporter plasmid using a suitable method (e.g., lipofection).
-
Co-transfect a second plasmid conferring antibiotic resistance (e.g., puromycin or neomycin).
-
Select for stably transfected cells by culturing in the presence of the appropriate antibiotic.
-
Phase 2: Clone Selection and Validation
-
Clonal Expansion: Isolate and expand individual antibiotic-resistant colonies.
-
Functional Validation:
-
Treat each clone with a known activator of the signaling pathway (e.g., TNFα for the NF-κB pathway).
-
Measure the reporter gene activity (e.g., luminescence for luciferase).
-
Select the clone that exhibits the highest fold-induction and lowest basal signal.
-
Validate the reporter cell line's response to known inhibitors of the pathway.
-
Phase 3: Assay Protocol for Compound Screening
-
Cell Plating: Seed the validated reporter cell line into 96- or 384-well clear-bottom, white-walled plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 4-Hydroxy-1H-indole-7-carboxamide for a predetermined pre-incubation period.
-
Stimulation: Add a known agonist of the pathway at a concentration that elicits a sub-maximal response (e.g., EC80).
-
Incubation: Incubate for a period sufficient to allow for reporter gene expression (typically 6-24 hours).
-
Detection: Lyse the cells and measure the reporter signal according to the manufacturer's protocol for the specific reporter assay system (e.g., by adding luciferin substrate and measuring luminescence).
Figure 3: Workflow for a cell-based reporter gene assay.
Pillar IV: Ensuring Trustworthiness through Assay Validation
The development of any new assay must be followed by a rigorous validation process to ensure that the results are accurate, precise, and reproducible. [7][8]While full validation is typically required for later stages of drug development, a phase-appropriate approach should be adopted from the outset. [8][9] Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Example) |
| Assay Window | The difference between the positive and negative controls. | Signal-to-background ratio > 5. |
| Z'-factor | A statistical measure of assay quality that accounts for both the dynamic range and data variation. | Z' > 0.5 for a robust assay. |
| Precision | The closeness of agreement between independent measurements. | Intra- and inter-assay coefficient of variation (CV) < 20%. |
| DMSO Tolerance | The maximum concentration of DMSO that does not adversely affect assay performance. | Typically ≤ 1%. |
Conclusion: A Path Forward
This application note has outlined a comprehensive and scientifically grounded strategy for elucidating the biological activity of a novel compound, 4-Hydroxy-1H-indole-7-carboxamide. By employing a tiered approach that progresses from broad, target-class-defining screens to specific biochemical and cell-based assays, researchers can efficiently and confidently characterize its mechanism of action. The detailed protocols and underlying principles provided herein serve as a robust framework for generating high-quality, reproducible data, thereby accelerating the journey of this promising molecule from the bench to potential clinical relevance.
References
-
Fluorescence Polarization Assays in Small Molecule Screening. National Institutes of Health (NIH). [Link]
-
AlphaLISA® Assay Kits. BPS Bioscience. [Link]
-
Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicronspheres. [Link]
-
Fluorescence polarization immunoassay. Wikipedia. [Link]
-
Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. [Link]
-
A New Frontier in Protein Quantitation: AlphaLISA. Bitesize Bio. [Link]
-
In Vitro Cell Based Assays - Assay Guidance Manual. National Institutes of Health (NIH). [Link]
-
A guide for potency assay development of cell-based product candidates. Cytotherapy. [Link]
-
What are the Steps of a Reporter Gene Assay? Indigo Biosciences. [Link]
-
Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. National Institutes of Health (NIH). [Link]
-
HTRF®. Berthold Technologies GmbH & Co.KG. [Link]
-
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Institutes of Health (NIH). [Link]
-
Working principle of the AlphaLISA assay. ResearchGate. [Link]
-
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. American Society for Microbiology. [Link]
-
Development of a cell-based reporter assay for screening of inhibitors of hypoxia-inducible factor 2-induced gene expression. PubMed. [Link]
-
Development of a Cell-Based Reporter Potency Assay for Live Virus Vaccines. MDPI. [Link]
-
HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central. [Link]
-
Create your own dual reporter cell-based assay. InvivoGen. [Link]
-
A Comprehensive Guide to Cell-Based Assays: Importance, Types, and Applications. Promega Connections. [Link]
-
Indole Assay Kit. Cell Biolabs, Inc. [Link]
-
Cell Based Assays in Drug Development: Comprehensive Overview. Immunologix. [Link]
-
Custom Cell-Based Assay Development. BPS Bioscience. [Link]
-
Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices. [Link]
-
Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. Online Microbiology Notes. [Link]
-
Indole Test- Principle, Media, Procedure, Types, Results, Uses. Microbe Notes. [Link]
-
Mechanism of Action Assays for Enzymes. National Institutes of Health (NIH). [Link]
-
Enzyme inhibitor. Wikipedia. [Link]
-
Enzyme Inhibitor Screening Services. BioAssay Systems. [Link]
-
Basics of Enzymatic Assays for HTS. National Institutes of Health (NIH). [Link]
-
A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Cell & Gene. [Link]
-
Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. MDPI. [Link]
-
Potency of Cell and Gene Medicinal Products: New FDA Guideline. DLRC Group. [Link]
-
Guidance for Industry Potency Tests for Cellular and Gene Therapy Products. U.S. Food and Drug Administration (FDA). [Link]
-
Tech Briefing: FDA Guidances for Assessing and Assuring the Potency of Cell and Gene Therapy Products. BEBPA. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health (NIH). [Link]
-
Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. PubMed. [Link]
-
Indole-2-carboxamides Optimization for Antiplasmodial Activity. National Institutes of Health (NIH). [Link]
-
FDA Draft Guidance on Potency Assays for Cellular and Gene Therapy Products. European Compliance Academy. [Link]
Sources
- 1. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. contractlaboratory.com [contractlaboratory.com]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. invivogen.com [invivogen.com]
- 7. A guide for potency assay development of cell-based product candidates | Drug Discovery News [drugdiscoverynews.com]
- 8. A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies [cellandgene.com]
- 9. Tech Briefing: FDA Guidances for Assessing and Assuring the Potency of Cell and Gene Therapy Products – BEBPA [bebpa.org]
Application Notes & Protocols: A Guide to Target Identification Using 4-Hydroxy-1H-indole-7-carboxamide
Abstract
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2][3] Identifying the specific molecular targets of novel indole-containing compounds is a critical step in understanding their mechanism of action and advancing them through the drug discovery pipeline.[4] This document provides a comprehensive guide for researchers utilizing 4-Hydroxy-1H-indole-7-carboxamide, a representative indole derivative, for target identification studies. We detail a robust strategy centered on chemical proteomics, from the rational design and synthesis of a bespoke chemical probe to the execution of affinity-based protein profiling (ABPP) experiments and subsequent protein identification by mass spectrometry. The protocols herein are designed to be self-validating, incorporating essential controls to ensure the confident identification of genuine biological targets.
The Indole Scaffold: A Cornerstone of Modern Drug Discovery
The indole ring system, a fusion of benzene and pyrrole rings, is a ubiquitous motif in biologically active molecules.[1] Its structural versatility and ability to engage with diverse biological targets have cemented its importance in therapeutic development.[2] Many approved drugs contain an indole nucleus, targeting conditions ranging from cancer and inflammation to microbial infections and neurological disorders.[5][6]
Key Biological Activities of Indole Derivatives Include:
-
Anticancer: Targeting crucial cellular processes like tubulin polymerization, protein kinases, and histone deacetylases (HDACs).[2][5]
-
Anti-inflammatory: Modulating key inflammatory pathways such as NF-κB and COX-2.[2]
-
Neurological: Interacting with central nervous system receptors and enzymes.[1]
Given this broad therapeutic potential, the elucidation of the precise molecular targets for new indole compounds like 4-Hydroxy-1H-indole-7-carboxamide is paramount for mechanism-of-action studies and safety profiling.
The Strategy: Chemical Proteomics for Unbiased Target Discovery
Chemical proteomics has emerged as a powerful, unbiased platform to comprehensively identify the protein binding partners of a small molecule within a complex biological system, such as a cell lysate or even in living cells.[4][7] The most prevalent strategy, and the one detailed here, is an affinity-based approach that involves three core stages: probe design, target capture, and mass spectrometry-based identification.[7][8]
Caption: High-level workflow for chemical proteomics-based target identification.
Protocol I: Design and Synthesis of a Bio-Orthogonal Chemical Probe
To "fish" for protein targets, the small molecule of interest must be converted into a chemical probe.[9] This involves attaching a linker and a reporter tag (for capture) or a bio-orthogonal handle (for subsequent reaction with a reporter). The modern "click chemistry" approach, which uses a small, inert alkyne or azide handle, is preferred as it minimizes structural perturbation of the parent compound.[10][11]
Rationale for Probe Design
The core principle of probe design is to preserve the essential pharmacophore of the parent molecule. Any modification should occur at a position that is not critical for target binding, a determination often guided by Structure-Activity Relationship (SAR) data. In the absence of SAR data for 4-Hydroxy-1H-indole-7-carboxamide, we must make a rational chemical judgment.
-
Potential Attachment Points: The structure offers several potential sites for linker attachment: the phenolic hydroxyl group (C4-OH), the indole nitrogen (N1-H), and the primary amide of the carboxamide group (C7-CONH2).
-
Proposed Strategy: We propose modifying the indole nitrogen. This position is frequently modified in indole-based drugs without abolishing activity and is synthetically accessible.[12] We will attach a short polyethylene glycol (PEG) linker terminating in an alkyne group. The alkyne will serve as a bio-orthogonal handle for a subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[11]
Caption: Logical workflow for the rational design of a chemical probe.
Synthetic Protocol (Hypothetical)
This section outlines a plausible, high-level synthetic route. Note: This is a conceptual protocol and requires optimization by a synthetic organic chemist.
-
Protection: Protect the potentially reactive C4-hydroxyl group of 4-Hydroxy-1H-indole-7-carboxamide with a suitable protecting group (e.g., TBDMS ether) to prevent side reactions.
-
Alkylation: Deprotonate the indole N1-H using a mild base (e.g., NaH or K2CO3) in an appropriate solvent (e.g., DMF).
-
Linker Attachment: React the resulting anion with an alkyne-PEG-halide linker (e.g., 1-bromo-2-(2-(prop-2-yn-1-yloxy)ethoxy)ethane) to install the bio-orthogonal handle.
-
Deprotection: Remove the protecting group from the C4-hydroxyl under appropriate conditions (e.g., TBAF for TBDMS).
-
Purification: Purify the final alkyne-functionalized probe (hereafter referred to as 4-OH-Indole-Probe ) using column chromatography and confirm its structure and purity via NMR and LC-MS.
Protocol II: Affinity-Based Target Pulldown and Identification
This protocol describes the use of 4-OH-Indole-Probe to capture its binding partners from a cell lysate, followed by enrichment and identification.[7]
Materials & Reagents
| Reagent/Material | Supplier/Grade | Purpose |
| Cell Line of Interest | e.g., HEK293T, HeLa | Source of proteome |
| Cell Lysis Buffer | (e.g., RIPA, custom) | Protein extraction |
| Protease/Phosphatase Inhibitors | Commercial cocktails | Prevent protein degradation |
| BCA Protein Assay Kit | Thermo Fisher Scientific | Protein quantification |
| 4-OH-Indole-Probe | Synthesized in-house | Target capture agent |
| 4-Hydroxy-1H-indole-7-carboxamide | Parent Compound | Competitive control |
| Azide-Biotin Reporter Tag | e.g., Click Chemistry Tools | For affinity purification |
| Copper(II) Sulfate (CuSO4) | Sigma-Aldrich | CuAAC catalyst |
| Tris(2-carboxyethyl)phosphine (TCEP) | Sigma-Aldrich | Reducing agent |
| TBTA Ligand | Sigma-Aldrich | Copper ligand |
| Streptavidin-Agarose Beads | Thermo Fisher Scientific | Affinity matrix |
| Wash Buffers (e.g., PBS-T) | Lab-prepared | Remove non-specific binders |
| Elution Buffer (e.g., SDS-PAGE) | Lab-prepared | Elute bound proteins |
| Mass Spectrometry Grade Trypsin | Promega | Protein digestion |
Experimental Workflow
Sources
- 1. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. purkh.com [purkh.com]
- 4. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target identification of natural medicine with chemical proteomics approach: probe synthesis, target fishing and protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 'Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Strategies for Improving the Aqueous Solubility of 4-Hydroxy-1H-indole-7-carboxamide
Welcome to the technical support center for 4-Hydroxy-1H-indole-7-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Low aqueous solubility is a common hurdle for indole-based molecules, potentially leading to compound precipitation, inaccurate assay results, and poor bioavailability.[1][2] This document provides a series of frequently asked questions (FAQs), troubleshooting workflows, and detailed experimental protocols to help you achieve the desired concentrations for your experiments.
Compound Profile & Intrinsic Properties
Understanding the physicochemical properties of 4-Hydroxy-1H-indole-7-carboxamide is the first step in developing an effective solubilization strategy. The molecule's structure, featuring a largely hydrophobic indole core combined with polar hydroxyl and carboxamide functional groups, dictates its behavior in aqueous media.
| Property | Value | Source |
| CAS Number | 1211594-40-9 | [3][4] |
| Molecular Formula | C₉H₈N₂O₂ | [3] |
| Molecular Weight | 176.175 g/mol | [3] |
| Predicted pKa | 8.32 ± 0.40 | [3] |
The predicted pKa of ~8.32 is attributed to the phenolic hydroxyl group.[3] This acidic proton means that at a pH above this value, the molecule will deprotonate to form a more water-soluble phenoxide anion, a key characteristic that can be exploited to enhance solubility.[5][6]
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and solubilization of 4-Hydroxy-1H-indole-7-carboxamide.
Q1: Why is 4-Hydroxy-1H-indole-7-carboxamide poorly soluble in aqueous buffers? A1: The poor aqueous solubility arises from its molecular structure. The indole ring system is inherently hydrophobic and contributes to low water solubility.[1] While the 4-hydroxy and 7-carboxamide groups are polar and capable of hydrogen bonding, their contribution is often insufficient to overcome the hydrophobicity of the core structure, leading to an overall low affinity for aqueous environments.
Q2: What is the recommended first step for dissolving the compound for in vitro assays? A2: The standard initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most common choice due to its ability to dissolve a wide range of compounds.[1][7] This stock can then be serially diluted into your aqueous assay medium. It is critical to ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[8]
Q3: How can I use pH to improve solubility? A3: Given the compound's predicted pKa of ~8.32 for the phenolic hydroxyl group, pH modification is a highly effective technique.[3] By increasing the pH of your aqueous buffer to a value above the pKa (e.g., pH 9.0 to 10.0), you facilitate the deprotonation of the hydroxyl group. This creates a charged phenoxide anion, which is significantly more soluble in water than the neutral molecule.[1][5] However, be aware that some phenolic compounds can be unstable at high pH, so it is advisable to assess compound stability under these conditions.[9]
Q4: What are co-solvents and how do they work? A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[10][11] This makes the environment more favorable for dissolving hydrophobic compounds. Common co-solvents used in biological experiments include ethanol, propylene glycol, and polyethylene glycols (e.g., PEG 400).[1][11] Adding a small percentage of a co-solvent to your final buffer can significantly increase the solubility of your compound.[2]
Q5: What are cyclodextrins, and how can they help with solubility? A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][] They can encapsulate poorly soluble "guest" molecules, like the indole core of your compound, within their hydrophobic cavity.[14] This forms a water-soluble "inclusion complex," effectively shielding the hydrophobic part of the molecule from the aqueous environment and dramatically increasing its apparent solubility.[][15] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have even greater aqueous solubility and are widely used in pharmaceutical formulations.[12]
Troubleshooting Guide
Issue: Compound precipitates out of solution upon dilution of DMSO stock into aqueous buffer.
This common issue occurs when the compound's concentration in the final aqueous medium exceeds its thermodynamic solubility limit. The workflow below provides a systematic approach to resolving this problem.
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocols
Here are detailed protocols for several common solubilization techniques. Always start with the simplest method compatible with your experimental system.
Protocol 1: Preparation of a DMSO Stock Solution
-
Accurately weigh a small amount of 4-Hydroxy-1H-indole-7-carboxamide powder.
-
Add the appropriate volume of high-purity DMSO to achieve the desired molar concentration (e.g., 10 mM or 50 mM).
-
Vortex vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubility Enhancement by pH Adjustment
-
Prepare your desired aqueous buffer (e.g., Phosphate Buffered Saline, Tris).
-
Adjust the pH of the buffer to a value at least one unit above the compound's pKa. For this compound, a pH of 9.5 is a good starting point. Use 1 M NaOH to titrate the pH upwards.
-
Add the required volume of your DMSO stock solution to the alkaline buffer while vortexing to ensure rapid mixing.
-
Visually inspect for any signs of precipitation.
-
Crucial: Ensure that the final pH of the solution is compatible with your biological assay and does not affect protein or cell integrity.
Protocol 3: Formulation with Co-solvents
-
Prepare your aqueous buffer.
-
Add a co-solvent, such as Polyethylene Glycol 400 (PEG 400), to the buffer to a final concentration of 5-20% (v/v).
-
Mix thoroughly until the solution is homogeneous.
-
Slowly add the DMSO stock solution of your compound to the co-solvent-containing buffer while vortexing.
-
Note: The final concentration of the co-solvent should be tested for its effect on the experimental model in a vehicle control group.
Protocol 4: Preparation of an Inclusion Complex with HP-β-CD (Kneading Method)
This method creates a solid dispersion that can be readily dissolved in aqueous media.[1][14]
-
Molar Ratio Calculation: Determine the desired molar ratio of drug to HP-β-CD. A 1:1 or 1:2 ratio is a common starting point.
-
Preparation: Accurately weigh the calculated amounts of 4-Hydroxy-1H-indole-7-carboxamide and HP-β-CD and place them in a glass mortar.
-
Paste Formation: Create a 50:50 (v/v) solution of ethanol and water. Slowly add a few drops of this hydroalcoholic solution to the powder mixture in the mortar.
-
Kneading: Triturate the mixture with a pestle to form a uniform, thick paste. Continue kneading vigorously for 45-60 minutes. The mechanical energy applied during this step is crucial for forcing the drug molecule into the cyclodextrin cavity. If the mixture becomes too dry, add another drop or two of the solvent.
-
Drying: Scrape the resulting solid mass from the mortar and spread it thinly on a glass dish. Dry the complex under vacuum at 40°C overnight to remove all traces of the solvent.
-
Final Product: The resulting dry powder is the drug:HP-β-CD inclusion complex, which should exhibit significantly enhanced aqueous solubility. This powder can now be directly dissolved in your assay buffer.
Data Summary & Comparison of Strategies
| Strategy | Mechanism of Action | Typical Concentration | Advantages | Disadvantages/Considerations |
| DMSO Stock | Solubilization in organic solvent | 10-100 mM Stock | Simple, fast, widely applicable for initial dissolution.[1] | Final concentration must be low (<0.5%) to avoid cytotoxicity or assay interference.[8] |
| pH Adjustment | Ionization of the phenolic hydroxyl group to a soluble salt. | pH > 9.3 | Highly effective for ionizable compounds, simple to implement.[5] | High pH may be incompatible with biological assays or cause compound degradation.[9] |
| Co-solvents | Reduces the polarity of the aqueous solvent system. | 5-20% (e.g., PEG 400) | Can significantly increase solubility; relatively simple.[2][11] | Co-solvents can have their own biological effects; vehicle controls are essential. |
| Cyclodextrins | Encapsulation of the hydrophobic core in an inclusion complex.[12] | 1-10% (e.g., HP-β-CD) | Very high solubility enhancement, generally low toxicity.[][15] | Can be more time-consuming to prepare; potential for interactions with other formulation components.[16] |
Visualization of Concepts
The following diagram illustrates how different solubilization strategies target specific features of the 4-Hydroxy-1H-indole-7-carboxamide molecule.
Caption: Solubilization strategies targeting key molecular features.
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Vertex AI Search. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace.
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed.
- Vertex AI Search. Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
- Vertex AI Search. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - MDPI.
- Vertex AI Search. Overcoming poor solubility of 3-fluoro-2-methyl-1H-indole derivatives - Benchchem.
- Vertex AI Search. Application Notes and Protocols for the Solubilization of 4-Amino-5-benzoylisoxazole-3-carboxamide in Biological Buffers - Benchchem.
- Vertex AI Search. Technical Support Center: Enhancing the Solubility of 1-Methyl-1H-indole-3,5,6-triol - Benchchem.
- Vertex AI Search. Technical Support Center: Overcoming In Vitro Solubility Challenges with 5-Chlorobenzofuran-2-carboxamide - Benchchem.
- Vertex AI Search. 4-Hydroxyindole | 2380-94-1 - ChemicalBook.
- Vertex AI Search. Effect of pH on the solubility of phenolic compounds - ResearchGate.
- Vertex AI Search. Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents | Request PDF - ResearchGate.
- Vertex AI Search. 4-hydroxy-1H-indole-7-carboxamide 1211594-40-9 wiki - Guidechem.
- Vertex AI Search. Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd.
- Vertex AI Search. Effect of pH on the Stability of Plant Phenolic Compounds | Journal of Agricultural and Food Chemistry - ACS Publications.
- Vertex AI Search. How does pH affect the solubility of phenolic acid? - ResearchGate.
- Vertex AI Search. Cosolvent - Wikipedia.
- Vertex AI Search. 1211594-40-9|4-Hydroxy-1H-indole-7-carboxamide|BLD Pharm.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. guidechem.com [guidechem.com]
- 4. 1211594-40-9|4-Hydroxy-1H-indole-7-carboxamide|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 11. Cosolvent - Wikipedia [en.wikipedia.org]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
4-Hydroxy-1H-indole-7-carboxamide stability issues and solutions
Welcome to the technical support center for 4-Hydroxy-1H-indole-7-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimental workflows.
The indole scaffold is a privileged structure in medicinal chemistry, yet its electron-rich nature makes it susceptible to degradation. The presence of a hydroxyl group further complicates its handling. This guide provides not only solutions but also the scientific reasoning behind them to empower you to make informed decisions in your research.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of 4-Hydroxy-1H-indole-7-carboxamide.
Q1: My solid 4-Hydroxy-1H-indole-7-carboxamide has changed color from white to a brownish tint. Is it still usable?
A1: A color change in the solid-state is a strong indicator of degradation, likely due to oxidation or photodegradation. The indole ring is electron-rich and susceptible to air oxidation, a process that can be accelerated by light and elevated temperatures.[1] While the compound may not be completely degraded, the presence of impurities is highly probable.
-
Recommendation: It is strongly advised to use a fresh, pure sample for your experiments to ensure data accuracy and reproducibility. If this is not possible, the purity of the discolored material should be rigorously assessed by analytical techniques such as HPLC or LC-MS before use.
Q2: What are the optimal storage conditions for solid 4-Hydroxy-1H-indole-7-carboxamide and its solutions?
A2: Proper storage is critical to maintaining the integrity of this compound.
| Form | Temperature | Atmosphere | Light Condition |
| Solid | -20°C to -80°C | Inert (Argon or Nitrogen) | Protected from light (Amber vial) |
| Stock Solution | -80°C | Inert (Argon or Nitrogen) | Protected from light (Amber vial) |
-
Rationale: Low temperatures slow down the rate of chemical degradation. An inert atmosphere minimizes oxidation of the electron-rich indole ring and the hydroxy group.[1][2] Protection from light is crucial as indoles can be photosensitive.[1] For stock solutions, flash-freezing in an appropriate solvent and storing at -80°C is recommended for long-term stability.[3]
Q3: Which solvents are recommended for dissolving 4-Hydroxy-1H-indole-7-carboxamide, and are there any to avoid?
A3: The choice of solvent can significantly impact the stability of the compound.
-
Recommended Solvents:
-
DMSO (Dimethyl Sulfoxide): Generally a good choice for creating high-concentration stock solutions.
-
DMF (Dimethylformamide): Another suitable aprotic solvent.
-
Anhydrous Alcohols (Ethanol, Methanol): Can be used, but ensure they are free of water and peroxides.
-
-
Solvents to Use with Caution or Avoid:
-
Aqueous Buffers: The stability in aqueous solutions is pH-dependent. Strongly acidic or basic conditions can promote degradation.[1] If aqueous buffers are necessary, prepare the solution fresh and use it immediately.
-
Protic Solvents Prone to Peroxide Formation (e.g., older THF, Dioxane): Peroxides can aggressively oxidize the indole ring.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Can contain acidic impurities that may lead to degradation.
-
Q4: I'm observing multiple peaks in my LC-MS analysis of a freshly prepared solution. What could be the cause?
A4: This can be due to several factors:
-
On-Column Degradation: The stationary phase or mobile phase of your chromatography setup could be contributing to degradation. For instance, a highly acidic mobile phase can cause the indole ring to degrade.[1]
-
Solvent Impurities: Trace impurities in your solvent (e.g., water, peroxides) could be reacting with your compound.
-
In-Source Fragmentation/Adduct Formation: The conditions within the mass spectrometer's ion source could be causing the molecule to fragment or form adducts with solvent molecules.
-
Initial Purity: The starting material may not have been as pure as assumed.
-
Troubleshooting Steps:
-
Analyze a blank solvent injection to check for impurities.
-
If using an acidic mobile phase, try a less acidic or neutral pH modifier.
-
Optimize the ion source conditions on your mass spectrometer.
-
Re-verify the purity of your solid starting material.
-
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific experimental issues related to the stability of 4-Hydroxy-1H-indole-7-carboxamide.
Guide 1: Issue - Poor Reproducibility in Biological Assays
Symptom: You observe significant variability in your assay results (e.g., IC50 values, enzyme inhibition) between experimental runs, even when using the same stock solution.
Potential Cause: Degradation of the compound in the assay medium over the course of the experiment. The presence of the 4-hydroxy group can increase susceptibility to oxidation, which may be accelerated by components in the cell culture media or buffer.
Workflow for Diagnosing and Resolving Assay Variability
Caption: Troubleshooting workflow for poor biological assay reproducibility.
Detailed Protocol: Stability Assessment in Assay Medium
-
Preparation: Prepare a solution of 4-Hydroxy-1H-indole-7-carboxamide in your complete assay medium at the final working concentration.
-
Incubation: Place the solution in your standard assay incubator (e.g., 37°C, 5% CO2).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, and 24 hours), withdraw an aliquot.
-
Sample Quenching: Immediately quench any potential further degradation by adding an equal volume of cold acetonitrile and vortexing. Centrifuge to precipitate proteins.
-
Analysis: Analyze the supernatant by a validated HPLC or LC-MS method to quantify the remaining parent compound.
-
Evaluation: Plot the percentage of remaining compound versus time. If a significant decline is observed, this confirms instability in the assay medium.
Guide 2: Issue - Unexpected Reaction Byproducts in Synthesis
Symptom: During a synthetic transformation involving 4-Hydroxy-1H-indole-7-carboxamide, you isolate unexpected side products or experience low yields.
Potential Cause: The reaction conditions are incompatible with the indole nucleus. The electron-rich indole ring is sensitive to strong acids, strong bases, and oxidizing agents.[1]
Decision Tree for Optimizing Reaction Conditions
Caption: Decision-making process for troubleshooting synthetic reactions.
Key Mechanistic Considerations and Solutions
-
Oxidative Degradation: The 4-hydroxyindole moiety is particularly prone to oxidation, which can lead to the formation of colored oligomeric species.
-
Solution: Always perform reactions under an inert atmosphere (Nitrogen or Argon). Degas all solvents prior to use. If an oxidizing agent is required for the desired transformation, consider using milder reagents and carefully control the stoichiometry. Protecting the phenolic hydroxyl group as a methyl ether or silyl ether can also enhance stability.
-
-
Acid-Catalyzed Degradation: Strong acids can protonate the indole ring, typically at the C3 position, making it susceptible to polymerization or rearrangement.[1]
-
Solution: If an acid catalyst is necessary, screen weaker acids or Lewis acids that are less likely to promote side reactions. Running the reaction at a lower temperature can also help to minimize degradation.
-
-
Base-Mediated Degradation: Strong bases can deprotonate the indole N-H, which can be desirable for certain reactions like N-alkylation. However, in the presence of oxygen, the resulting indolate anion can be even more susceptible to oxidation.
-
Solution: When using strong bases, it is critical to maintain strictly anaerobic conditions. Alternatively, consider using non-nucleophilic organic bases (e.g., DBU, DIPEA) if only a proton scavenger is needed.
-
III. Analytical Methods for Stability Assessment
A robust analytical method is essential for accurately determining the stability of 4-Hydroxy-1H-indole-7-carboxamide. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely accessible and reliable technique.
Protocol: Generic HPLC Method for Purity and Stability Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm and 280 nm
-
Injection Volume: 10 µL
Note: This is a starting point. The gradient and mobile phase composition may need to be optimized for your specific application to achieve the best separation of the parent compound from its potential degradants.
References
Sources
Technical Support Center: Synthesis of 4-Hydroxy-1H-indole-7-carboxamide
Welcome to the technical support center for the synthesis of 4-Hydroxy-1H-indole-7-carboxamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions encountered during its multi-step synthesis, providing not just solutions but the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic strategy for constructing the 4-Hydroxy-1H-indole-7-carboxamide core?
A common and effective strategy involves a multi-step approach starting from a pre-functionalized benzene ring. This allows for precise installation of the required substituents and avoids issues with regioselectivity that can plague classical indole syntheses like the Fischer or Bischler methods when complex substitution patterns are desired. A representative, albeit generalized, pathway is outlined below. This route prioritizes the installation of key functional groups onto a stable aromatic precursor before the formation and final deprotection of the sensitive indole core.
Caption: A generalized synthetic workflow for 4-Hydroxy-1H-indole-7-carboxamide.
The Bartoli indole synthesis, which utilizes vinyl Grignard reagents with nitroarenes, is particularly well-suited for preparing 7-substituted indoles.[1]
Q2: Why is it critical to protect the hydroxyl group at the C4 position during the synthesis?
The phenolic hydroxyl group at the C4 position is acidic and nucleophilic. Leaving it unprotected can lead to several complications:
-
Side Reactions: The free hydroxyl can react with many reagents used in subsequent steps, such as acylating agents, alkylating agents, or the coupling reagents used for amide bond formation. This reduces the yield of the desired product and complicates purification.
-
Incompatibility with Organometallics: If organometallic reagents (like Grignard or organolithium reagents) are used, the acidic proton of the hydroxyl group will quench them.
-
Oxidation Sensitivity: Hydroxy-substituted indoles are highly susceptible to oxidation, which can be exacerbated under certain reaction conditions.[1] A protecting group can mitigate this sensitivity.
A benzyl ether is a common choice as it is stable under a wide range of conditions and can be selectively removed under mild hydrogenolysis conditions in a final step.
Q3: What are the standard conditions for converting a C7-ester or carboxylic acid to the final carboxamide?
This transformation is a standard amide bond formation. If starting from a C7-carboxylic acid, the acid must first be activated. This is typically achieved using a peptide coupling reagent. The activated intermediate is then reacted in situ with an ammonia source (e.g., ammonium chloride with a non-nucleophilic base, or ammonia gas/solution).
| Coupling Reagent System | Base | Typical Solvent | Key Characteristics |
| EDCI / HOBt | DIPEA or Et₃N | DMF, DCM | Standard, reliable, but HOBt has safety considerations. |
| HBTU / HOBt | DIPEA or Et₃N | DMF | Highly efficient, rapid coupling. |
| HATU | DIPEA or Collidine | DMF, NMP | Excellent for sterically hindered substrates; low racemization. |
| DCC / DMAP | None | DCM | Forms a dicyclohexylurea (DCU) byproduct that can be difficult to remove.[2] |
EDCI: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt: Hydroxybenzotriazole; HBTU: Hexafluorophosphate Benzotriazole Tetramethyl Uronium; HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate; DIPEA: Diisopropylethylamine; DMF: Dimethylformamide; DCM: Dichloromethane.
If starting from a C7-ester (e.g., methyl or ethyl ester), direct aminolysis with concentrated ammonia can sometimes be effective, though this often requires high temperatures and pressures and may not be suitable for sensitive substrates.
Troubleshooting Guide
Problem 1: Low or no yield during the C7-amide coupling reaction.
You have successfully synthesized the 4-(benzyloxy)-1H-indole-7-carboxylic acid precursor, but the final amidation step is failing.
Caption: Decision tree for troubleshooting low amidation yield.
-
Cause A: Poor Activation of Carboxylic Acid: Water is the enemy of amide coupling reactions. Trace amounts of water in the solvent (e.g., DMF) or on glassware can hydrolyze the activated intermediate faster than it can react with ammonia. Furthermore, older coupling reagents can degrade upon exposure to atmospheric moisture.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous grade solvents, preferably from a freshly opened bottle or passed through a solvent purification system. Use fresh, high-purity coupling reagents.[3]
-
-
Cause B: Side Reaction at Indole N-H: The indole N-H proton is weakly acidic and can be deprotonated by the base (e.g., DIPEA) used in the coupling reaction. The resulting indole anion can potentially react with the activated carboxylic acid, leading to undesired oligomers.
-
Solution: If other methods fail, consider a protecting group strategy. Protecting the indole nitrogen with a Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group will prevent this side reaction. These groups can be removed under acidic conditions or with fluoride ions, respectively, often concurrently with or after the C4-OH deprotection.
-
Problem 2: Incomplete deprotection of the C4-benzyloxy group.
The final hydrogenolysis step to remove the benzyl ether is sluggish, incomplete, or results in a complex mixture of byproducts.
-
Cause A: Catalyst Inactivation (Poisoning): The palladium catalyst is sensitive to poisoning by sulfur, nitrogen, or halide-containing compounds. Trace impurities from previous steps can shut down the reaction.
-
Solution: Ensure the substrate is highly pure before this step. Use a higher loading of the catalyst (e.g., 10-20 mol% Pd). Consider using Pearlman's catalyst (Pd(OH)₂/C), which is often more resistant to poisoning and highly effective for debenzylation.
-
-
Cause B: Product Inhibition/Degradation: The 4-hydroxyindole product itself can sometimes chelate to the palladium surface, inhibiting the reaction. Furthermore, the product is prone to oxidation, which can occur on the catalyst surface.
-
Solution: Perform the reaction under a constant, positive pressure of hydrogen (a balloon is often insufficient; use a hydrogenation apparatus). Ensure the solvent is thoroughly degassed before adding the catalyst. Adding a small amount of a weak, non-coordinating acid (like acetic acid) can sometimes prevent catalyst inhibition by protonating the product slightly, but this must be done with care to avoid acid-catalyzed decomposition.[4]
-
Problem 3: The final product is dark and shows signs of decomposition during purification.
The isolated 4-Hydroxy-1H-indole-7-carboxamide is a dark-colored solid that streaks on a TLC plate and appears to degrade during column chromatography.
-
Cause: Oxidation of the 4-Hydroxyindole Core: Phenols, and especially electron-rich phenols like 4-hydroxyindole, are highly susceptible to air oxidation. This process is often catalyzed by trace metals or light and leads to the formation of highly colored quinone-like species and polymeric materials.[1]
Caption: Simplified pathway for the oxidative degradation of 4-hydroxyindole.
-
Solution A (Reaction & Workup): Conduct the deprotection and all subsequent workup steps under a strict inert atmosphere (Nitrogen or Argon). Use solvents that have been degassed by sparging with argon or by several freeze-pump-thaw cycles.
-
Solution B (Purification): Avoid prolonged exposure to silica gel, which can be slightly acidic and promote degradation.
-
Flash Chromatography: Use a less acidic stationary phase like deactivated (neutral) alumina or silica gel that has been pre-treated with a base like triethylamine (typically 1% in the eluent). Run the column quickly.
-
Recrystallization: This is often the best method for obtaining a pure, crystalline product. Experiment with solvent systems like ethyl acetate/heptane, methanol/water, or acetonitrile.
-
Storage: Store the final, pure compound under an inert atmosphere, protected from light, and at a low temperature (-20°C) to maximize its shelf life.
-
Experimental Protocol Example: Amide Coupling
This protocol details the conversion of 4-(benzyloxy)-1H-indole-7-carboxylic acid to the corresponding carboxamide using HATU, a highly effective coupling reagent.
Materials:
-
4-(benzyloxy)-1H-indole-7-carboxylic acid (1.0 eq)
-
HATU (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Ammonium chloride (NH₄Cl) (5.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
Procedure:
-
Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add 4-(benzyloxy)-1H-indole-7-carboxylic acid (1.0 eq) and ammonium chloride (5.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Dissolution: Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.1 M. Stir the resulting suspension.
-
Cooling: Cool the flask to 0°C using an ice-water bath.
-
Base Addition: Slowly add DIPEA (3.0 eq) via syringe. The ammonium chloride may not fully dissolve, which is acceptable. Stir for 10 minutes.
-
Activator Addition: In a separate, dry vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction flask at 0°C.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude amide by flash column chromatography or recrystallization to yield the pure 4-(benzyloxy)-1H-indole-7-carboxamide, which can then be taken to the final deprotection step.
References
-
National Center for Biotechnology Information. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. National Library of Medicine. Retrieved from [Link]
-
PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]
-
MDPI. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Retrieved from [Link]
-
Liu, Z., et al. (1988). A New Synthesis of 4-Hydroxyindole. Chemical Journal of Chinese Universities, 9(2), 203. Retrieved from [Link]
-
ResearchGate. (2022). Indole-2-carboxamides as New Anti-Mycobacterial Agents: Design, Synthesis, Biological Evaluation and Molecular Modeling against mmpL3. Retrieved from [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-hydroxyindole. Retrieved from [Link]
-
Wikipedia. (n.d.). Indole. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 4-hydroxyindole-2-carboxamide. Retrieved from [Link]
-
Sharapov, A. D., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta, 9(1), 2022191-4. Retrieved from [Link]
-
Khan Academy. (n.d.). Carboxylic acid reactions overview. Retrieved from [Link]
Sources
optimizing 4-Hydroxy-1H-indole-7-carboxamide dosage in cell-based assays
A Guide for Researchers on Dosage Optimization and Troubleshooting in Cell-Based Assays
Welcome to the technical support guide for 4-Hydroxy-1H-indole-7-carboxamide (CAS: 1211594-40-9). As a Senior Application Scientist, my goal is to provide you with the foundational knowledge and practical tools to successfully integrate this compound into your research. Indole-based molecules are a rich source of bioactive scaffolds, exhibiting a wide range of effects from antiviral to anticancer activity.[1][2][3][4] However, their successful application hinges on careful, systematic optimization.
This guide is structured to anticipate your questions and provide clear, actionable solutions for optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have before starting their experiments.
Q1: What is 4-Hydroxy-1H-indole-7-carboxamide and what is its mechanism of action?
4-Hydroxy-1H-indole-7-carboxamide is a heterocyclic organic compound with a molecular weight of 176.175 g/mol .[5] While the precise mechanism of action for this specific molecule is not extensively defined in public literature, its indole scaffold is a well-known pharmacophore present in numerous bioactive agents.[3] Related hydroxyindole compounds have been shown to possess antioxidant and radical-scavenging capabilities, notably in the context of inhibiting ferroptosis, a form of regulated cell death.[6] Other indole carboxamides have been investigated for a wide array of biological activities, including inhibition of viral replication and antiparasitic effects.[1][7]
Therefore, the biological effect of 4-Hydroxy-1H-indole-7-carboxamide is likely context-dependent, varying with the cell type and the specific signaling pathways under investigation. It is essential to empirically determine its activity and optimal concentration in your specific assay system.
Q2: How should I prepare a stock solution of this compound?
Proper stock solution preparation is critical for experimental reproducibility.
-
Solvent Selection: Due to its chemical structure, 4-Hydroxy-1H-indole-7-carboxamide is predicted to have low water solubility. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.
-
Concentration: Prepare a high-concentration stock, typically in the range of 10-50 mM. This allows for minimal volumes of DMSO to be added to your cell culture media, reducing the risk of solvent-induced artifacts.
-
Procedure:
-
Weigh out the required amount of compound using a calibrated analytical balance.
-
Add the calculated volume of high-purity, sterile DMSO to achieve the desired molarity.
-
Ensure complete dissolution by vortexing or gentle warming (do not exceed 37°C). A brief sonication can also aid dissolution.
-
Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Q3: What is a good starting concentration for my cell-based assay?
A broad concentration range is recommended for initial screening experiments to capture the full dose-response profile. A typical starting point is a high concentration of 10-50 µM, followed by a series of serial dilutions.
| Assay Type | Recommended Top Concentration | Number of Points | Dilution Factor |
| Initial Screening / Range-Finding | 25 µM - 100 µM | 6 - 8 | 1:5 or 1:10 |
| Potency Determination (IC50/EC50) | 5x - 10x expected IC50/EC50 | 8 - 12 | 1:2 or 1:3 |
| Cytotoxicity Assessment | 100 µM - 200 µM | 6 - 8 | 1:3 or 1:4 |
Important: Always include a "vehicle control" in your experiments. This control should contain the highest concentration of DMSO used in your treatment groups to ensure that any observed effects are due to the compound and not the solvent. The final DMSO concentration in cell culture media should ideally be kept below 0.5%, and must not exceed 1%.
Experimental Workflow & Troubleshooting Guide
Even with careful planning, experiments can yield unexpected results. This section provides a logical framework for optimizing your dosage and troubleshooting common problems.
General Workflow for Dosage Optimization
The following workflow provides a systematic approach to determining the optimal concentration of 4-Hydroxy-1H-indole-7-carboxamide for your experiments.
Caption: A systematic workflow for dosage optimization.
Troubleshooting Common Issues
Use this decision tree and the detailed explanations below to diagnose and resolve experimental challenges.
Caption: A decision tree for troubleshooting common assay issues.
Problem 1: No biological effect is observed, even at high concentrations.
-
Causality & Explanation: This is a common issue when working with a novel compound. The lack of effect could be due to insufficient concentration, poor compound stability or solubility in the assay medium, or the possibility that the compound is simply not active in your specific biological system.
-
Troubleshooting Steps:
-
Verify Your Positive Control: Before questioning the compound, ensure your assay is working. Does your known positive control elicit the expected response? If not, the issue lies with the assay itself (reagents, cells, protocol), not your test compound.[8]
-
Increase Concentration: Your initial concentration range may have been too low. Perform a broader dose-response experiment, pushing the maximum concentration to 50 µM or even 100 µM.
-
Check for Precipitation: After diluting your DMSO stock into the aqueous cell culture medium, visually inspect the medium (and the wells under a microscope) for any signs of compound precipitation. Cloudiness or visible crystals indicate poor solubility, meaning the actual concentration available to the cells is much lower than calculated. If this occurs, you may need to prepare an intermediate dilution in a co-solvent or lower the top concentration used.
-
Assess Compound Stability: Consider the stability of the compound in your culture medium over the incubation period. Some compounds can be metabolized by cells or degrade in aqueous solution at 37°C. A time-course experiment can help determine if the effect diminishes over time.
-
Problem 2: Excessive cytotoxicity is observed across all tested concentrations.
-
Causality & Explanation: The compound may be highly potent, or you may be observing non-specific toxicity. It is also crucial to rule out toxicity from the solvent (DMSO) or other experimental artifacts.
-
Troubleshooting Steps:
-
Check the Vehicle Control: Are the cells in the vehicle-only (DMSO) wells healthy? If not, your DMSO concentration is too high, or the batch of DMSO is contaminated.
-
Lower the Concentration Range: Your starting concentration is likely far too high. Shift your entire dose-response curve down by one or two orders of magnitude. Start with a top concentration of 1 µM or even 100 nM and perform tight serial dilutions (e.g., 1:2).
-
Reduce Incubation Time: Shorten the exposure time of the cells to the compound. A highly cytotoxic compound may induce cell death rapidly. A time-course experiment (e.g., 4, 8, 12, 24 hours) can reveal the kinetics of the cytotoxic response.
-
Use a More Sensitive Viability Assay: If using a metabolic assay like MTT, consider that the compound might be interfering with cellular metabolism without necessarily killing the cells. Confirm cytotoxicity with a different type of assay, such as a membrane integrity assay (e.g., LDH release or Trypan Blue exclusion).[6]
-
Problem 3: The results are not reproducible between experiments.
-
Causality & Explanation: Poor reproducibility often points to technical variability in assay execution. Inconsistent cell health, passage number, seeding density, or pipetting errors are common culprits.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells from a consistent passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of seeding.
-
Ensure Homogenous Cell Seeding: Make sure your cell suspension is homogenous before plating to avoid density gradients across the plate.
-
Review Pipetting and Dilution Series: Use calibrated pipettes and be meticulous when performing serial dilutions. Ensure thorough mixing at each dilution step.
-
Check for Edge Effects: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients. Consider leaving the outermost wells filled with sterile PBS or medium and not using them for experimental data points.
-
Key Experimental Protocols
Protocol 1: Determination of IC50/EC50
This protocol outlines a general procedure for a dose-response experiment in a 96-well plate format.
-
Cell Seeding: Seed your cells into a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize overnight.
-
Compound Preparation:
-
Prepare a 2X-concentrated serial dilution plate. For example, if your final desired concentrations are 10 µM, 5 µM, 2.5 µM, etc., prepare 20 µM, 10 µM, 5 µM, etc., solutions in fresh cell culture medium.
-
Include wells for your vehicle control (medium + highest DMSO concentration) and a positive control.
-
-
Cell Treatment: Remove the old medium from the cell plate and add an equal volume of the 2X compound dilutions to the corresponding wells. This brings the final concentration to 1X.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Readout: Perform your specific biological assay (e.g., measure protein levels, enzyme activity, reporter gene expression).
-
Data Analysis:
-
Normalize the data. For inhibition assays, set the vehicle control as 100% activity and a background/no-cell control as 0%.
-
Plot the normalized response versus the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic fit) to calculate the IC50 or EC50 value.
-
Caption: A typical sigmoidal dose-response curve used to derive IC50.
Protocol 2: Assessing Cytotoxicity using MTT Assay
This protocol is adapted from methods used to assess the cytotoxicity of novel indole derivatives.[3]
-
Cell Treatment: Follow steps 1-4 from the IC50 determination protocol above. It is crucial to have a "no-cell" background control well containing only medium.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of this solution to each 100 µL well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance. Plot the results to determine the concentration at which compound reduces cell viability by 50% (CC50).
References
-
Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Troubleshooting and optimizing lab experiments - YouTube. (2022, October 12). YouTube. [Link]
-
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (n.d.). MDPI. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - NIH. (n.d.). National Institutes of Health. [Link]
-
1H-Indole-7-carboxamide | C9H8N2O | CID 13415516 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) | Journal of Medicinal Chemistry - ACS Publications. (n.d.). American Chemical Society. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Publications. (n.d.). American Chemical Society. [Link]
-
Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents - PubMed. (2013, January 1). PubMed. [Link]
Sources
- 1. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. Inhibition of Ferroptotic Toxicity by 4-Hydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Novel Indole-2-carboxamide Inhibitors of Neurotropic Alphavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 4-Hydroxy-1H-indole-7-carboxamide
Here is a technical support center with troubleshooting guides and FAQs for the purification challenges of 4-Hydroxy-1H-indole-7-carboxamide.
Welcome to the technical support guide for 4-Hydroxy-1H-indole-7-carboxamide. As a Senior Application Scientist, I've designed this resource to help you navigate the common and complex purification challenges associated with this molecule. The unique structure, featuring a phenolic hydroxyl group on an air-sensitive indole scaffold, presents specific difficulties that require careful consideration.[1][2] This guide provides in-depth, field-proven solutions to ensure you achieve the highest possible purity for your research and development needs.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, focusing on causality and providing actionable protocols.
Q1: My isolated product is a dark brown, purple, or black solid, not the expected off-white or light-colored powder. What is causing this discoloration?
Probable Causes:
This is the most frequently encountered issue and is almost always due to the oxidation of the 4-hydroxy (phenolic) group. The electron-rich indole ring is susceptible to oxidation, and this is greatly accelerated by the presence of the hydroxyl group, which can be oxidized to form highly colored quinone-type impurities. This process is catalyzed by:
-
Atmospheric Oxygen: Exposure to air during workup, purification, or drying.
-
Trace Metal Impurities: Metal ions can catalyze oxidation reactions.
-
Elevated Temperatures: Thermal stress can accelerate the degradation and oxidation process.[3]
-
Basic pH: Deprotonation of the phenol makes it even more susceptible to oxidation.
Recommended Solutions & Protocols:
The core principle is to minimize the compound's exposure to oxygen and high heat throughout the purification process.
Experimental Protocol: Purification Under an Inert Atmosphere
-
Solvent Degassing: Before use, thoroughly degas all solvents (e.g., ethyl acetate, hexane, methanol, dichloromethane) for chromatography or recrystallization. This can be done by sparging with nitrogen or argon for 15-30 minutes or by using a freeze-pump-thaw technique for highly sensitive applications.
-
Inert Atmosphere Workup: After the reaction is complete, conduct all subsequent steps (e.g., quenching, extraction, washing) under a gentle stream of nitrogen or argon.
-
Chromatography:
-
Pack the column and load the sample under a positive pressure of inert gas.
-
Keep the solvent reservoir blanketed with nitrogen.
-
Collect fractions and immediately place them under an inert atmosphere if they will be sitting for an extended period before solvent removal.
-
-
Solvent Removal: Use a rotary evaporator at a minimal-but-effective temperature. Do not heat the water bath excessively. Once the bulk solvent is removed, break the vacuum with nitrogen or argon, not air.
-
Drying: Dry the final product in a vacuum oven at a mild temperature (e.g., 30-40°C) or in a desiccator under high vacuum, backfilling with inert gas.
Q2: My TLC or HPLC analysis shows multiple impurities. How do I choose the right purification strategy?
Probable Causes:
The impurity profile provides clues to the problem. Common impurities include:
-
Unreacted Starting Materials: Often less polar than the product.
-
Reaction Byproducts: Can have a wide range of polarities. For instance, amide coupling reactions can have urea byproducts if carbodiimides are used.[4]
-
Degradation Products: As discussed in Q1, these are often more polar and may appear as colored streaks or spots.
-
Polymeric Material: Can form under harsh acidic or thermal conditions, often appearing as a baseline spot on TLC.
Recommended Solutions:
A multi-step approach combining chromatography and recrystallization is often most effective.
-
For a Mix of Polarities: Flash column chromatography is the method of choice for separating compounds with different polarities.
-
For Removing Trace Impurities from a Mostly Pure Product: Recrystallization is ideal for "polishing" the compound to high purity, especially on a larger scale.
dot
Caption: Purification strategy decision workflow.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Standard silica gel (230-400 mesh) is typically effective.
-
Mobile Phase (Eluent): A gradient system is recommended. Start with a non-polar solvent system and gradually increase polarity.
-
Initial System: Dichloromethane (DCM) or Ethyl Acetate (EtOAc) / Hexanes.
-
Polar Modifier: Methanol (MeOH) or Ethanol (EtOH).
-
-
Procedure: a. Dry-load the crude material onto a small amount of silica gel for best resolution. b. Start elution with a low-polarity mixture (e.g., 100% DCM or 20% EtOAc in Hexanes). c. Gradually increase the polarity (e.g., step-gradient to 50% EtOAc, then introduce 1-5% MeOH in DCM). d. Monitor fractions by TLC to identify and combine the pure product fractions. e. Remove solvent under reduced pressure as described in Q1.
| Impurity Type | Suggested Starting Eluent System | Comments |
| Less Polar Byproducts | 20-40% Ethyl Acetate / Hexanes | Elute impurities first, then increase polarity to recover the product. |
| Polar Byproducts | 100% Dichloromethane, gradient to 5-10% Methanol / DCM | The product should elute before highly polar impurities. |
Q3: My yield is very low after silica gel chromatography, and I see color streaking at the top of the column.
Probable Causes:
This indicates that your compound is either degrading on the silica gel or binding to it irreversibly.
-
Acidity of Silica: Standard silica gel is slightly acidic (pH ~6.5-7.0). This can be sufficient to catalyze the degradation of sensitive compounds like 4-hydroxyindoles.
-
Chelation: The phenol and amide groups can chelate to Lewis acidic sites (e.g., trace metal contaminants) on the silica surface, leading to strong, irreversible binding.
Recommended Solutions:
-
Deactivate the Silica: Neutralize the acidic sites on the silica gel before use.
-
Switch Stationary Phase: Consider using a less acidic support like neutral alumina or a reversed-phase (C18) silica for very sensitive compounds.
-
Prioritize Recrystallization: If possible, avoid chromatography altogether by developing an effective recrystallization protocol. A procedure for a similar compound, 4-hydroxyindole-2-carboxamide, involves recrystallization from ethyl acetate/hexane.[5]
Experimental Protocol: Preparation of Deactivated (Neutralized) Silica Gel
-
Prepare a slurry of your silica gel in a suitable solvent (e.g., dichloromethane).
-
Add 1% triethylamine (v/v) relative to the solvent volume.
-
Stir the slurry for 15-20 minutes.
-
Pack the column using this slurry.
-
Equilibrate the column with your starting mobile phase, which should also contain a small amount of triethylamine (e.g., 0.1-0.5%) to maintain neutrality during the run.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying 4-Hydroxy-1H-indole-7-carboxamide on a multi-gram scale?
For scales greater than a few grams, flash chromatography becomes cumbersome and expensive. Recrystallization is the most practical and scalable purification method. The key is to find a suitable solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below.
-
Recommended Solvent System: Based on analogous structures, an ethyl acetate/hexane system is an excellent starting point.[5] Other potential systems include methanol/water or acetone/heptane.
-
General Protocol:
-
Dissolve the crude solid in a minimum amount of hot ethyl acetate.
-
If there are insoluble impurities, perform a hot filtration.
-
Slowly add warm hexane (anti-solvent) until the solution becomes faintly cloudy (the saturation point).
-
Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator or ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.
-
Dry thoroughly under high vacuum.
-
Q2: How can I definitively confirm the purity of my final product?
No single technique is sufficient. A combination of methods provides a complete picture of purity and identity.
| Technique | Purpose | What to Look For |
| ¹H NMR | Structural Confirmation & Purity | Correct proton integrations, absence of impurity peaks. |
| HPLC-MS | High-Resolution Purity & Identity | A single major peak (>98% by area), correct mass-to-charge ratio (m/z) for the parent ion.[4][6] |
| Melting Point | Physical Constant | A sharp melting range that is consistent with literature values (if available). |
dot
Caption: A multi-technique approach for purity validation.
Q3: What are the optimal storage conditions for 4-Hydroxy-1H-indole-7-carboxamide to prevent long-term degradation?
To ensure long-term stability and prevent the oxidative degradation discussed previously, proper storage is critical.
-
Atmosphere: Store under a dry, inert atmosphere (argon is preferred over nitrogen for long-term storage).
-
Temperature: Store at low temperatures, typically 2-8°C.[7] Avoid repeated freeze-thaw cycles if dissolved in a solvent.
-
Light: Protect from light by storing in an amber vial or in a dark location.
-
Form: Store as a solid. Solutions, especially in protic solvents like methanol, are generally less stable.
References
-
Vertex AI Search Result[8] : Synthesis of Medicinally Important Indole Derivatives: A Review. (URL not available)
-
Vertex AI Search Result[9] : Synthesis of indoles - Organic Chemistry Portal. (URL not available)
-
Vertex AI Search Result[10] : Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (URL not available)
-
Vertex AI Search Result[11] : A Step-by-Step Guide to the Synthesis of Indole Derivatives: Application Notes and Protocols - Benchchem. (URL not available)
-
Vertex AI Search Result[12] : Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. (URL not available)
-
Vertex AI Search Result[13] : Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Vertex AI Search Result[14] : Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC - NIH. (URL: [Link])
-
Vertex AI Search Result[15] : Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC - NIH. (URL: [Link])
-
Vertex AI Search Result[16] : Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC - NIH. (URL: [Link])
-
Vertex AI Search Result[17] : Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity - PMC - NIH. (URL: [Link])
-
Vertex AI Search Result[5] : Synthesis of 4-hydroxyindole-2-carboxamide - PrepChem.com. (URL: [Link])
-
Vertex AI Search Result[4] : Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (URL: [Link])
-
Vertex AI Search Result[18] : Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - NIH. (URL: [Link])
-
Vertex AI Search Result[2] : 4-Hydroxyindole | CAS#:2380-94-1 | Chemsrc. (URL: [Link])
-
Vertex AI Search Result[19] : EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds - Google Patents. (URL: )
-
Vertex AI Search Result[20] : Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (URL not available)
-
Vertex AI Search Result[21] : Identification and synthesis of impurities formed during sertindole preparation - PMC. (URL: [Link])
-
Vertex AI Search Result[22] : Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC - NIH. (URL: [Link])
-
Vertex AI Search Result[23] : 1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)-1H-indole-7-carboxamide | Pharmaffiliates. (URL: [Link])
-
Vertex AI Search Result[24] : Psilocin - Wikipedia. (URL: [Link])
-
Vertex AI Search Result[25] : Stability of extemporaneously prepared hydroxycarbamide oral solutions. Int J Pharmaceutic compound 2017 ; 21(2) : 160-3 - ResearchGate. (URL: [Link])
-
Vertex AI Search Result[3] : Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview - MDPI. (URL: [Link])
-
Vertex AI Search Result[26] : WO/2022/089620 NEW CRYSTAL FORMS OF INDOLE CARBOXAMIDE COMPOUND AND PREPARATION METHOD THEREFOR - WIPO Patentscope. (URL: [Link])
-
Vertex AI Search Result[27] : WO/2018/045157 PROCESS FOR PREPARING INDOLE CARBOXAMIDE COMPOUNDS. (URL: [Link])
-
Vertex AI Search Result[28] : 1H-indol-4-ol | C8H7NO | CID 75421 - PubChem. (URL: [Link])
-
Vertex AI Search Result[29] : Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC - PubMed Central. (URL: [Link])
-
Vertex AI Search Result[30] : IJMS | Special Issue : Environmental Stress and Metabolic Responses in Plants - MDPI. (URL: [Link])
-
Vertex AI Search Result[31] : Psilocybin - Wikipedia. (URL: [Link])
-
Vertex AI Search Result[32] : 1H-Indole-7-carboxamide | C9H8N2O | CID 13415516 - PubChem - NIH. (URL: [Link])
Sources
- 1. 4-Hydroxyindole | 2380-94-1 [chemicalbook.com]
- 2. 4-Hydroxyindole | CAS#:2380-94-1 | Chemsrc [chemsrc.com]
- 3. mdpi.com [mdpi.com]
- 4. hovione.com [hovione.com]
- 5. prepchem.com [prepchem.com]
- 6. 1211594-40-9|4-Hydroxy-1H-indole-7-carboxamide|BLD Pharm [bldpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 9. Indole synthesis [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural Determinants of Indole-2-carboxamides: Identification of Lead Acetamides with Pan Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. EP1071661A1 - Process for preparing 4-hydroxy indole, indazole and carbazole compounds - Google Patents [patents.google.com]
- 20. mdpi.com [mdpi.com]
- 21. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmaffiliates.com [pharmaffiliates.com]
- 24. Psilocin - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 27. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 28. 1H-indol-4-ol | C8H7NO | CID 75421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 30. IJMS | Special Issue : Environmental Stress and Metabolic Responses in Plants [mdpi.com]
- 31. Psilocybin - Wikipedia [en.wikipedia.org]
- 32. 1H-Indole-7-carboxamide | C9H8N2O | CID 13415516 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Characterizing and Minimizing Off-Target Effects of 4-Hydroxy-1H-indole-7-carboxamide
Welcome to the technical support center for 4-Hydroxy-1H-indole-7-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on proactively characterizing and mitigating potential off-target effects of this novel indole-based compound. Given the limited publicly available data on this specific molecule, this resource will focus on established methodologies and best practices for small molecule inhibitor profiling, with a particular emphasis on compounds sharing the indole scaffold, which is prevalent in kinase inhibitor discovery.
Part 1: Understanding the Challenge: The Nature of Off-Target Effects
Off-target effects arise when a drug or compound interacts with unintended biomolecules, leading to unforeseen biological consequences. These interactions can obscure experimental results, cause cellular toxicity, and are a significant source of clinical trial failures. For a novel compound like 4-Hydroxy-1H-indole-7-carboxamide, a proactive and systematic approach to identifying these off-target interactions is paramount for a successful research and development program.
The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of protein targets, particularly kinases.[1][2] Therefore, a thorough investigation into the kinome-wide selectivity of 4-Hydroxy-1H-indole-7-carboxamide is a critical starting point.
Part 2: Troubleshooting and Proactive Profiling Guide
This section is structured in a question-and-answer format to directly address potential issues and guide your experimental design.
Frequently Asked Questions (FAQs)
Q1: I have synthesized 4-Hydroxy-1H-indole-7-carboxamide and confirmed its on-target activity. Where do I begin to look for potential off-target effects?
A1: A multi-pronged approach is recommended, starting with broad, unbiased screening methods and progressively moving to more focused validation assays.
-
Computational Prediction: Begin with in silico methods to predict potential off-target interactions.[3][4] These computational tools use ligand-based and structure-based approaches to identify proteins with similar binding pockets to your primary target.[4] While not a substitute for experimental validation, this can help prioritize your subsequent screening efforts.
-
Broad Kinome Profiling: Given the prevalence of the indole scaffold in kinase inhibitors, a comprehensive kinome scan is a crucial first step.[5][6] Services like KINOMEscan® offer screening against a large panel of kinases to provide a selectivity profile and identify potential off-target kinase interactions.[5][7][8]
-
Proteome-Wide Profiling: For a more unbiased view, consider chemical proteomics approaches.[9][10][11] Techniques like Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS) can identify proteins that are stabilized by your compound in a cellular context, indicating direct binding.[12][13]
Q2: My compound shows unexpected toxicity in cell-based assays that cannot be explained by its on-target activity. How can I identify the responsible off-target interaction?
A2: This scenario strongly suggests a significant off-target effect. The following workflow can help you pinpoint the cause:
Caption: Troubleshooting workflow for unexpected cellular toxicity.
Q3: How can I be sure that the observed effects in my cellular assays are due to direct binding to my intended target and not an off-target?
A3: Target engagement assays are essential to confirm that your compound is binding to its intended target in a cellular environment.[14] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[13][14][15][16][17] It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[13]
Q4: I've identified a potential off-target kinase. What are the next steps to confirm this and mitigate the effect?
A4: Once a potential off-target is identified, a focused validation and mitigation strategy is necessary.
-
Orthogonal Validation: Confirm the interaction using a different assay format. For example, if the off-target was identified in a binding assay (like KINOMEscan®), validate it with a functional enzymatic assay using the recombinant kinase.
-
Cellular Confirmation: Use CETSA to confirm that your compound engages the off-target kinase in cells at relevant concentrations.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of 4-Hydroxy-1H-indole-7-carboxamide to understand which chemical moieties contribute to the off-target binding. This can guide the design of more selective compounds.[18]
-
Counter-Screening: Incorporate a specific assay for the identified off-target into your routine screening cascade for new analogs.
Q5: What are some best practices for designing in vitro pharmacology studies to minimize the chances of being misled by off-target effects?
A5: Rigorous experimental design is key.[19][20][21][22]
-
Use well-characterized cell lines: Ensure the cell lines you are using are authenticated.[20][21]
-
Dose-response curves: Always perform full dose-response curves to understand the potency of your compound for both on-target and off-target effects.
-
Appropriate controls: Use negative controls (inactive analog of your compound) and positive controls (known inhibitor of the pathway) to ensure the observed phenotype is specific.
-
Orthogonal approaches: Use multiple, independent assays to measure the same biological endpoint.
-
Consider 3D cell culture models: These models can sometimes provide a more physiologically relevant context and may reveal different off-target profiles compared to 2D cultures.[20][21]
Part 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments to profile 4-Hydroxy-1H-indole-7-carboxamide.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is for confirming the binding of 4-Hydroxy-1H-indole-7-carboxamide to its intended target or a putative off-target in intact cells.
Principle: Ligand binding increases the thermal stability of a protein. CETSA measures the amount of soluble protein remaining after heat treatment at various temperatures.[15][16]
Materials:
-
Cell line expressing the target protein
-
4-Hydroxy-1H-indole-7-carboxamide
-
DMSO (vehicle control)
-
PBS (Phosphate Buffered Saline)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody specific to the target protein
-
Secondary antibody conjugated to HRP
-
Western blot reagents and equipment
Workflow Diagram:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with 4-Hydroxy-1H-indole-7-carboxamide at the desired concentration or with DMSO as a vehicle control for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Lysis: Lyse the cells by three cycles of freeze-thaw (e.g., liquid nitrogen and a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation: Collect the supernatant, determine the protein concentration, and prepare samples for SDS-PAGE.
-
Western Blotting: Perform Western blotting using an antibody specific for the protein of interest to detect the amount of soluble protein remaining at each temperature.
-
Data Analysis: Quantify the band intensities and normalize them to the intensity at the lowest temperature. Plot the normalized intensity versus temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Protocol 2: Kinome Profiling
This section describes how to approach a kinome-wide selectivity screen. It is typically performed as a service by specialized companies.
Principle: Competition binding assays are used to measure the ability of a compound to displace a known ligand from the active site of a large number of kinases.
Recommended Service:
-
KINOMEscan® (Eurofins DiscoverX): This platform uses a proprietary active site-directed competition binding assay to quantify interactions between a test compound and a large panel of kinases.[5][7][8]
Data You Will Receive:
-
A report detailing the binding affinity (usually as % inhibition at a given concentration or as a Kd value) of 4-Hydroxy-1H-indole-7-carboxamide to each kinase in the panel.
-
Data is often visualized as a "tree-spot" diagram, which maps the interactions onto the human kinome tree, providing a clear visual representation of selectivity.
Interpreting the Data:
-
Primary Target: Confirm high-affinity binding to your intended target.
-
Off-Targets: Identify any kinases that show significant binding. These are your potential off-targets. The strength of the interaction (e.g., low Kd) will help you prioritize which ones to investigate further.
Protocol 3: Unbiased Off-Target Identification using Chemical Proteomics
For a comprehensive and unbiased assessment, chemical proteomics is a powerful tool.
Principle: These methods aim to identify all proteins that a compound interacts with in a complex biological sample, such as a cell lysate or even in live cells.[9][10]
Common Techniques:
-
Activity-Based Protein Profiling (ABPP): Uses probes that covalently bind to the active sites of enzyme families. This is more suited for compounds with a reactive group.[9][10]
-
Compound-Centric Chemical Proteomics (CCCP): An unbiased approach where the compound of interest is immobilized on a solid support to "pull down" its binding partners from a cell lysate.[10]
-
Cellular Thermal Shift Assay with Mass Spectrometry (CETSA-MS): A label-free method that identifies proteins stabilized by the compound upon heating, indicating direct binding in a cellular context.[12]
General Workflow for CETSA-MS:
Caption: CETSA-MS workflow for unbiased off-target identification.
This is a complex experiment that often requires collaboration with a proteomics core facility. The output will be a list of proteins that are significantly more abundant in the soluble fraction of the compound-treated sample compared to the control, indicating stabilization and therefore, binding.
Part 4: Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner to facilitate interpretation.
Table 1: Example Data Summary for Off-Target Profiling
| Assay Type | Target/Off-Target | Result (e.g., IC50, Kd, % Inhibition) | Notes |
| On-Target Assay | Target X | IC50 = 50 nM | Confirmed primary activity |
| Kinome Scan | Off-Target Kinase A | Kd = 200 nM | 4-fold less potent than on-target |
| Off-Target Kinase B | Kd = 1.5 µM | 30-fold less potent than on-target | |
| Cellular Assay | Cell Viability (Cell Line 1) | GI50 = 100 nM | Potentially mixed on- and off-target effect |
| CETSA | Target X (in-cell) | ΔTm = +5.2 °C | Confirmed target engagement in cells |
| Off-Target Kinase A (in-cell) | ΔTm = +2.1 °C | Confirmed off-target engagement in cells |
By systematically applying these methodologies, you can build a comprehensive selectivity profile for 4-Hydroxy-1H-indole-7-carboxamide, enabling you to interpret your experimental data with higher confidence and proactively design more selective and effective molecules.
References
-
Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology". PubMed. [Link]
-
A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. PubMed Central. [Link]
-
Proteomics. Wikipedia. [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. [Link]
-
A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research. [Link]
-
How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]
-
Thermal shift assay. Wikipedia. [Link]
-
KINOMEscan® Kinase Profiling Platform. DiscoverX. [Link]
-
Designing Pharmacology Studies: A Blueprint for Drug Development Success. EMMA International. [Link]
-
KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
KINOMEscan Technology. Eurofins Discovery. [Link]
-
Kinome Profiling Service. MtoZ Biolabs. [Link]
-
Quantitative Kinome Profiling Services. CD Biosynsis. [Link]
-
In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. [Link]
-
How to reduce off-target effects and increase CRISPR editing efficiency?. MolecularCloud. [Link]
-
Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC - NIH. [Link]
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC - NIH. [Link]
-
1H-Indole-7-carboxamide. PubChem - NIH. [Link]
-
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]
-
Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. MDPI. [Link]
-
(PDF) Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. ResearchGate. [Link]
-
(PDF) Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). ResearchGate. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH. [Link]
-
Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. PMC - PubMed Central. [Link]
-
Identifying off-target effects and hidden phenotypes of drugs in human cells. PubMed. [Link]
-
Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. PubMed. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry. ACS Publications. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 6. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. chayon.co.kr [chayon.co.kr]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Proteomics - Wikipedia [en.wikipedia.org]
- 13. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. scispace.com [scispace.com]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 21. ar.iiarjournals.org [ar.iiarjournals.org]
- 22. emmainternational.com [emmainternational.com]
Technical Support Center: Protocol Refinement for 4-Hydroxy-1H-indole-7-carboxamide Experiments
Welcome to the technical support guide for 4-Hydroxy-1H-indole-7-carboxamide. This resource is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this promising heterocyclic scaffold. Indole carboxamides are a well-established class of compounds with diverse biological activities, including roles as anti-viral, anti-cancer, and anti-parasitic agents.[1][2][3][4][5] However, the specific substitution pattern of 4-Hydroxy-1H-indole-7-carboxamide presents unique challenges and opportunities in synthesis, purification, and biological evaluation.
This guide moves beyond standard protocols to provide in-depth, field-proven insights into potential pitfalls and their solutions. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and refine your experimental workflows for robust and reproducible results.
Section 1: Foundational Knowledge & Pre-Experimental Checks
Before embarking on synthesis or screening, a solid understanding of the molecule's fundamental properties is critical. Overlooking these basics is a common source of experimental failure.
FAQ 1.1: What are the key physicochemical properties and stability considerations for 4-Hydroxy-1H-indole-7-carboxamide?
Answer: 4-Hydroxy-1H-indole-7-carboxamide (Molecular Formula: C₉H₈N₂O₂, Molecular Weight: ~176.17 g/mol ) is a crystalline powder.[6] Its indole core, substituted with both a hydroxyl (electron-donating) and a carboxamide (electron-withdrawing) group, dictates its behavior.
-
Solubility: While data for this specific molecule is scarce, related compounds like 1H-Indole-7-carboxylic acid are water-soluble.[7] However, the carboxamide functional group generally reduces aqueous solubility compared to a carboxylic acid. Expect limited solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and methanol. Always determine empirical solubility for your specific lot before preparing stock solutions for biological assays.
-
Stability: The 4-hydroxyindole moiety is susceptible to oxidation.[8] Similar to compounds like 4-hydroxyindole, it is likely sensitive to air and light, which can cause discoloration (e.g., turning pink or brown) and degradation over time.[8]
-
Causality: The phenolic hydroxyl group can be oxidized to a quinone-like species, especially in the presence of light, oxygen, and trace metals. This is a common degradation pathway for phenolic compounds.
-
-
Storage: To ensure integrity, store the solid compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and refrigerated.[8] DMSO stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
FAQ 1.2: What are the essential safety and handling precautions?
Answer: According to its Safety Data Sheet (SDS), 4-Hydroxy-1H-indole-7-carboxamide is harmful if swallowed and causes serious eye damage.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields or goggles, a lab coat, and chemical-resistant gloves.[9]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9] Avoid contact with skin and eyes.[9]
-
First Aid:
-
Eyes: In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and call a POISON CENTER or doctor immediately.
-
Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
-
Section 2: Troubleshooting the Synthesis Pathway
The most common route to indole carboxamides is the coupling of an indole carboxylic acid with an appropriate amine. This section focuses on troubleshooting this critical step.
Generic Synthesis Workflow
Below is a diagram illustrating the typical workflow for synthesizing an indole carboxamide, which serves as a map for the troubleshooting process.
Caption: General workflow for indole carboxamide synthesis.
Q&A Troubleshooting Guide: Synthesis
Problem: Low or no yield of the final product.
-
Potential Cause 1: Inactive Coupling Reagent. Carbodiimides (e.g., EDC) and other coupling reagents (e.g., HATU, HOBt) are moisture-sensitive.
-
Solution: Use freshly opened reagents or reagents stored properly in a desiccator. Consider using a newer, more robust coupling agent. The choice of coupling agent and additives is crucial for minimizing side reactions and improving yield.[10]
-
-
Potential Cause 2: Inappropriate Base or Solvent. The base is critical for deprotonating the carboxylic acid and neutralizing any acid byproducts. The solvent must be anhydrous and capable of dissolving all reactants.
-
Solution: Ensure the base (e.g., DIPEA, triethylamine) is anhydrous and used in the correct stoichiometric amount (typically 2-3 equivalents). Use high-purity, anhydrous solvents like DCM, DMF, or ACN.[11]
-
-
Potential Cause 3: Hydroxyl Group Interference. The phenolic hydroxyl group at the 4-position is acidic and can potentially react with the coupling agents.
-
Solution: Consider using a protecting group for the hydroxyl function (e.g., TBDMS, MOM) before the coupling reaction, followed by a deprotection step. This adds steps but can significantly improve the yield and purity of the desired product.
-
Problem: Presence of significant impurities or side products.
-
Potential Cause 1: Racemization (if applicable). If the amine component is chiral, the harsh conditions of some coupling methods can lead to epimerization.
-
Solution: Additives like 1-hydroxybenzotriazole (HOBt) are known to suppress racemization during amide coupling.[10] Running the reaction at a lower temperature (e.g., 0°C) can also mitigate this issue.
-
-
Potential Cause 2: O-Acylurea Formation. With carbodiimide reagents, the activated carboxylic acid can rearrange into a stable O-acylurea byproduct, which is unreactive and halts the synthesis.
-
Solution: Again, the addition of HOBt or a similar additive is key. It traps the activated acid as a more stable active ester, which then reacts cleanly with the amine, preventing the formation of the O-acylurea byproduct.[10]
-
-
Potential Cause 3: Double Acylation. If the amine has multiple reactive sites, or if the indole nitrogen reacts, di-acylated or N-acylated byproducts can form.
-
Solution: Use a controlled stoichiometry (1.0-1.2 equivalents of the amine). The indole N-H is generally less nucleophilic, but protection might be necessary in some cases.
-
Protocol: Standard Amide Coupling using HATU
This protocol provides a robust starting point for coupling 4-hydroxy-1H-indole-7-carboxylic acid with a primary or secondary amine.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-hydroxy-1H-indole-7-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: Add the desired amine (1.1 eq), followed by HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.
-
Expertise Note: HATU is often preferred over older reagents for its high efficiency and lower incidence of side reactions, especially with sterically hindered substrates.
-
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM).
Section 3: Navigating Biological Assay Challenges
The ultimate utility of 4-Hydroxy-1H-indole-7-carboxamide often lies in its biological activity. However, its physicochemical properties can lead to misleading results if not properly managed.
Troubleshooting Decision Tree for Inconsistent Assay Results
Caption: Decision tree for troubleshooting biological assays.
Q&A Troubleshooting Guide: Biological Assays
Problem: Poor dose-response curve or inconsistent IC₅₀/EC₅₀ values.
-
Potential Cause: Compound precipitation at higher concentrations. This is a very common issue. The measured activity will plateau or even decrease as the compound falls out of solution, leading to an artificially high IC₅₀.
-
Solution: Determine the kinetic solubility of the compound in your final assay buffer.[12] Ensure your entire dose-response curve is below this solubility limit. If necessary, add a small amount of a co-solvent or a non-ionic surfactant like Tween-80 to the buffer, but validate that it doesn't affect the assay performance on its own.
-
Problem: Compound appears active in one assay but not in a follow-up or orthogonal assay.
-
Potential Cause: Assay Interference. The indole scaffold is known to be a potential source of assay artifacts. It can absorb light or fluoresce at wavelengths used for detection, or it can form aggregates that non-specifically inhibit enzymes.
-
Solution: Run a counter-screen. Test your compound in an assay format that uses a different detection method (e.g., if your primary assay is fluorescence-based, use a luminescence or absorbance-based secondary assay). This helps confirm that the observed activity is due to specific biological interaction and not an artifact.
-
Data Table: Recommended Stock Solution Parameters
| Solvent | Max. Stock Concentration | Storage Temperature | Key Considerations |
| DMSO | 10 - 50 mM | -20°C to -80°C | The gold standard. Ensure use of anhydrous, high-purity DMSO. Keep final assay concentration ≤0.5% to avoid solvent toxicity. |
| Ethanol | 5 - 20 mM | -20°C | Can be a less toxic alternative to DMSO for some cell lines. May have lower solvating power. |
| DMF | 10 - 50 mM | -20°C | High solvating power but more toxic to cells than DMSO. Use with caution and only when necessary. |
Section 4: Analytical & Quality Control (QC) Refinement
"You can't trust your biology if you don't trust your chemistry." Rigorous analytical QC is non-negotiable.
Q&A Troubleshooting Guide: Analysis
Problem: Poor peak shape (tailing) in reverse-phase HPLC/UPLC analysis.
-
Potential Cause 1: Secondary Interactions with Silica. The basic indole nitrogen and the acidic phenol can have secondary interactions with residual silanols on the C18 column, causing peak tailing.
-
Solution: Add a modifier to your mobile phase. A small amount of acid (0.05-0.1% trifluoroacetic acid or formic acid) will protonate the indole nitrogen, minimizing its interaction with the stationary phase. Formic acid is preferred for LC-MS applications as it is more volatile.
-
-
Potential Cause 2: Metal Chelation. The 4-hydroxy group and the adjacent ring system can chelate trace metals present in the HPLC system or column, leading to tailing.
-
Solution: Use columns specifically designed to have low metal content. In some cases, adding a weak chelating agent like EDTA to the mobile phase can improve peak shape, but this is generally not compatible with MS detection.
-
Problem: Low signal intensity or poor ionization in LC-MS.
-
Potential Cause: The molecule may not ionize efficiently under standard conditions.
-
Solution: Experiment with both positive (ESI+) and negative (ESI-) ionization modes. In ESI+, the indole nitrogen will likely protonate ([M+H]⁺). In ESI-, the phenolic hydroxyl group will deprotonate ([M-H]⁻). The efficiency of each will depend on the mobile phase pH. Using an acidic mobile phase (e.g., with formic acid) favors ESI+, while a basic mobile phase (e.g., with ammonium hydroxide) favors ESI-.
-
Data Table: Starting HPLC/UPLC Method Parameters
| Parameter | Recommended Starting Condition | Rationale / Notes |
| Column | C18, <3 µm particle size, 2.1 x 50 mm | Standard for small molecule analysis. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in protonation for better peak shape and ESI+ ionization. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase. |
| Gradient | 5% to 95% B over 5-10 minutes | A good starting point for screening; optimize for better resolution of impurities. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for a 2.1 mm ID column. |
| Detection (UV) | 220 nm, 280 nm | Indole systems have characteristic absorbances around these wavelengths. |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
References
-
ResearchGate. (2022). Indole‐2‐carboxamides as New Anti‐Mycobacterial Agents: Design, Synthesis, Biological Evaluation and Molecular Modeling against mmpL3. [Link]
-
MDPI. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. [Link]
-
National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
-
YouTube. (2022). Troubleshooting and optimizing lab experiments. [Link]
-
PubMed. (1999). Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors. [Link]
-
ARKAT USA, Inc. (n.d.). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. [Link]
-
PubMed. (2013). Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. [Link]
-
National Institutes of Health. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. [Link]
-
ACS Publications. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]
-
National Institutes of Health. (n.d.). Indole-2-carboxamides Optimization for Antiplasmodial Activity. [Link]
-
PubMed. (2017). Design, synthesis, and biological evaluation of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs in MCF-7 and MDA-MB-468 breast cancer cell lines. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
The Distant Reader. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. [Link]
Sources
- 1. Synthesis and biological activity of N-(aminoiminomethyl)-1H-indole carboxamide derivatives as Na+/H+ exchanger inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and biological evaluation of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs in MCF-7 and MDA-MB-468 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. hovione.com [hovione.com]
- 11. mdpi.com [mdpi.com]
- 12. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Yield in 4-Hydroxy-1H-indole-7-carboxamide Synthesis
Welcome to the technical support guide for the synthesis of 4-Hydroxy-1H-indole-7-carboxamide. This resource is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during the synthesis of this and structurally related indole derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common synthetic hurdles.
Troubleshooting Guide: Isolating the Cause of Poor Yield
Low yields in multi-step organic syntheses can be frustrating. The key to resolving this issue is a systematic approach to identify the problematic step and the underlying cause. This guide will walk you through potential issues in a typical synthetic sequence leading to 4-Hydroxy-1H-indole-7-carboxamide.
Question 1: My initial indole ring formation is inefficient. What are the likely culprits?
The construction of the indole scaffold is the foundation of the synthesis. Low yields at this stage will invariably lead to a poor overall yield. The choice of indole synthesis is critical and often depends on the available starting materials and desired substitution pattern.
Common Indole Synthesis Routes & Potential Pitfalls:
-
Fischer Indole Synthesis: This classic method involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions.[1]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid (e.g., HCl, H₂SO₄, PPA, ZnCl₂) are critical and often need empirical optimization.[2][3] Too weak an acid may not facilitate the reaction, while too strong an acid can lead to degradation.[1]
-
Substituent Effects: Electron-donating groups on the arylhydrazine can weaken the N-N bond, promoting cleavage as a side reaction instead of the desired cyclization.[2]
-
Side Reactions: The acidic and often heated conditions can promote side reactions like aldol condensations or Friedel-Crafts-type reactions.[4]
-
-
Larock Indole Synthesis: A powerful method for synthesizing 2,3-disubstituted indoles from 2-iodoanilines and alkynes using a palladium catalyst.[5]
-
Catalyst Inactivation: The palladium catalyst can be sensitive to impurities. Ensure all reagents and solvents are pure and dry.
-
Ligand Choice: The choice of phosphine ligand can significantly impact the reaction's efficiency.
-
Base Strength: The base used (e.g., K₂CO₃) is crucial for the catalytic cycle.
-
-
Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo-acetophenone with an excess of an aniline.
Question 2: I'm struggling with the hydroxylation of the indole ring. Why is the yield low or the regioselectivity poor?
Direct hydroxylation of the indole ring can be challenging due to the electron-rich nature of the heterocycle, which can lead to over-oxidation or reaction at multiple positions.
Common Hydroxylation Strategies & Troubleshooting:
-
Directed C-H Hydroxylation: Boron-mediated directed C-H borylation followed by oxidation is a modern approach to achieve high regioselectivity for C4-hydroxylation.[7]
-
Protecting Group Strategy: The choice of directing group on the indole nitrogen is critical for achieving the desired regioselectivity.
-
-
Oxidative Dearomatization-Hydroxylation: Ruthenium-catalyzed oxidation of N-Boc indoles can yield 2-hydroxyindolin-3-ones.[8]
-
Oxidant and Promoter: The choice of oxidant (e.g., TBHP) and promoter (e.g., TsOH·H₂O) are key parameters to optimize.[8]
-
-
Enzymatic Hydroxylation: Laboratory-evolved enzymes, such as variants of 2-hydroxybiphenyl 3-monooxygenase, can hydroxylate indole, though this is less common in standard laboratory synthesis.[9][10]
Question 3: The final amidation step to form the 7-carboxamide is inefficient. What can I do?
The formation of the amide bond at the C7 position is the final key transformation. Low yields here can be due to several factors.
Amidation Troubleshooting:
-
Starting Material Purity: Ensure the purity of the indole-7-carboxylic acid and the amine.
-
Coupling Reagents: If using standard coupling reagents like EDCI and HOBt, ensure they are fresh and used in the correct stoichiometry.[11]
-
Reaction Conditions: The solvent (e.g., DCM, ACN, DMF) and temperature can influence the reaction rate and yield.[11] For less reactive substrates, changing the solvent or slightly elevating the temperature may be beneficial.
-
Protecting Groups: The hydroxyl group at the 4-position may require protection to prevent side reactions during amidation.
Data Presentation: Impact of Reaction Conditions on Fischer Indole Synthesis Yield
The following table summarizes the potential impact of various parameters on the yield of the Fischer indole synthesis, a common method for creating the indole core.
| Parameter | Suboptimal Condition | Potential Negative Impact | Optimization Strategy |
| Acid Catalyst | Too weak or too strong | Incomplete reaction or degradation[1] | Screen various Brønsted and Lewis acids (e.g., p-TSA, ZnCl₂, PPA) |
| Temperature | Too low or too high | Slow reaction rate or product decomposition[12] | Monitor reaction by TLC to find the optimal temperature |
| Solvent | Inappropriate polarity | Poor solubility of reactants, slow reaction | Test polar aprotic solvents like DMSO or acetic acid[12] |
| Reaction Time | Too short or too long | Incomplete conversion or side product formation | Monitor reaction progress closely using TLC |
Experimental Protocols: A General Workflow for Troubleshooting
When faced with low yield, a systematic approach to optimizing the reaction is essential.
Step-by-Step Troubleshooting Workflow:
-
Confirm Starting Material Purity:
-
Analyze all starting materials by NMR, LC-MS, or other appropriate techniques to ensure their identity and purity. Impurities can inhibit catalysts or lead to side reactions.[13]
-
-
Reaction Monitoring:
-
Use Thin Layer Chromatography (TLC) to monitor the reaction's progress at regular intervals. This will help determine if the reaction is sluggish, incomplete, or forming multiple products.[13]
-
-
Systematic Optimization of a Single Variable:
-
Change only one reaction parameter at a time (e.g., temperature, catalyst, solvent).
-
Begin with small-scale reactions to conserve materials.
-
For example, to optimize the catalyst in a Fischer indole synthesis, set up parallel reactions with different acid catalysts while keeping all other conditions constant.[3]
-
-
Workup and Purification:
-
Ensure that the product is not being lost during the workup or purification steps.
-
Analyze crude reaction mixtures to assess the conversion before purification.
-
For purification, column chromatography with a carefully selected eluent system is often necessary.[5]
-
Mandatory Visualization: Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting poor yield in a multi-step synthesis.
Caption: A decision tree for systematically troubleshooting low yields in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: Are there alternative synthetic routes to 4-Hydroxy-1H-indole-7-carboxamide?
Yes, several synthetic strategies can be envisioned. One approach could involve starting with a pre-functionalized benzene ring that already contains the precursors to the hydroxyl and carboxamide groups, followed by the construction of the pyrrole portion of the indole. For instance, a Larock indole synthesis using a suitably substituted 2-iodoaniline could be a viable alternative.[5] A novel synthesis of 4-hydroxyindole has been reported that avoids a decarboxylation step, resulting in a much better yield.[14]
Q2: How can I minimize the formation of byproducts during the indole synthesis?
Minimizing byproducts often involves fine-tuning the reaction conditions.
-
Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can suppress side reactions.[4]
-
Milder Catalysts: Using a milder acid catalyst can sometimes prevent degradation and unwanted side reactions.[4]
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[12]
Q3: What are the best practices for purifying hydroxyindoles?
Hydroxyindoles can be prone to oxidation, so care should be taken during purification.
-
Column Chromatography: Silica gel column chromatography is a common method. A gradient elution with a solvent system like ethyl acetate in hexanes is often effective.[5]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[15]
-
Acid-Base Extraction: The weakly acidic N-H proton and the phenolic hydroxyl group can sometimes be exploited for purification via acid-base extraction, but care must be taken as some indoles are sensitive to strong acids or bases.[12]
Q4: Can protecting groups improve the yield and selectivity of my synthesis?
Yes, protecting groups can be crucial.
-
Indole Nitrogen: Protecting the indole nitrogen with groups like Boc, tosyl, or SEM can prevent N-alkylation and other side reactions.[2]
-
Hydroxyl Group: Protecting the hydroxyl group as a benzyl ether or other suitable protecting group can prevent it from interfering with subsequent reactions, such as amidation. The protecting group can then be removed in a final step, for example, by hydrogenolysis.[15]
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Novel Indole-7-Carboxamides using 3-Amino-2-iodobenzamide. BenchChem.
- Phosphorus, Sulfur, and Silicon and the Related Elements. (2020, October 22). Ru-catalyzed oxidative dearomatization-hydroxylation of N-Boc indoles. Taylor & Francis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis. BenchChem.
- PubMed. (n.d.). Hydroxylation of indole by laboratory-evolved 2-hydroxybiphenyl 3-monooxygenase. National Center for Biotechnology Information.
- BenchChem. (2025). Technical Support Center: Optimization of Fischer Indole Synthesis. BenchChem.
- Journal of Biological Chemistry. (2002, July 8). Hydroxylation of Indole by Laboratory-evolved 2-Hydroxybiphenyl. JBC.
- BenchChem. (2025). Technical Support Center: Optimizing Fischer Indole Synthesis. BenchChem.
- ResearchGate. (n.d.). Fig. 3 Boron-mediated directed C-H hydroxylation of indoles. a Directed....
- BenchChem. (2025). common side reactions in indole-pyrrole synthesis. BenchChem.
- Kaunas University of Technology | KTU. (n.d.). Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues.
- BenchChem. (2025). Troubleshooting common issues in Fischer indole synthesis from hydrazones. BenchChem.
- ResearchGate. (n.d.). Optimization of the Fischer indole reaction in the synthesis of compound 3.
- Organic Letters. (2021, July 20). Oxidative Route to Indoles via Intramolecular Amino-Hydroxylation of o-Allenyl Anilines. ACS Publications.
- Green Chemistry. (2022, May 11). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. RSC Publishing.
- PubMed. (1980, January 25). Purification and characterization of hydroxyindole oxidase from the gills of Mytilus edulis. National Center for Biotechnology Information.
- PubMed. (n.d.). Excited state photoreaction between the indole side chain of tryptophan and halocompounds generates new fluorophores and unique modifications. National Center for Biotechnology Information.
- Reddit. (2021, December 9). Problems with Fischer indole synthesis. r/Chempros.
- Molecules. (n.d.). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI.
- (n.d.). Indoles Indoles are very commonly encountered in nature and many, many individual examples which have biological implcations.
- Chemical Journal of Chinese Universities. (1988). A New Synthesis of 4-Hydroxyindole.
- Wikipedia. (n.d.). Indole.
- Organic Letters. (2026, January 12). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.
- PrepChem.com. (n.d.). Synthesis of 4-hydroxyindole.
- PrepChem.com. (n.d.). Synthesis of 4-hydroxyindole-2-carboxamide.
- ResearchGate. (n.d.). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.
- Journal of the American Chemical Society. (n.d.). Synthesis of 7-Indolecarboxylic Acid1. ACS Publications.
- Molecules. (2022, August 16). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH.
- Tetrahedron letters. (n.d.). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. NIH.
- Google Patents. (n.d.). CN113321609A - Method for synthesizing 4-hydroxyindole.
- Chimica Techno Acta. (n.d.). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction.
- Organic & Biomolecular Chemistry. (n.d.). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. RSC Publishing.
- Guidechem. (n.d.). 4-hydroxy-1H-indole-7-carboxamide 1211594-40-9 wiki.
- BLD Pharm. (n.d.). 1211594-40-9|4-Hydroxy-1H-indole-7-carboxamide.
- Journal of Medicinal Chemistry. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH.
- Molecules. (n.d.). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Hydroxylation of indole by laboratory-evolved 2-hydroxybiphenyl 3-monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. A New Synthesis of 4-Hydroxyindole [cjcu.jlu.edu.cn]
- 15. prepchem.com [prepchem.com]
Technical Support Center: Enhancing the Bioavailability of Indole Carboxamide Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical troubleshooting advice for enhancing the oral bioavailability of indole carboxamide compounds. The indole scaffold is a "privileged structure" in medicinal chemistry, leading to numerous potent therapeutic candidates.[1][2] However, these compounds frequently present significant biopharmaceutical challenges, primarily due to their poor aqueous solubility, which can limit their clinical utility.[1][3]
This resource provides a series of question-and-answer-based troubleshooting guides to address specific issues you may encounter during formulation development.
Section 1: Foundational Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the basis for selecting a bioavailability enhancement strategy.
Q1: Why do many of my indole carboxamide compounds exhibit low and variable oral bioavailability?
A: The low oral bioavailability of indole carboxamides typically stems from a combination of their inherent physicochemical properties. Many of these compounds are highly crystalline and lipophilic, leading to poor aqueous solubility (<10 µg/mL). According to the Biopharmaceutics Classification System (BCS), such compounds often fall into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). For BCS Class II compounds, the rate-limiting step for absorption is the dissolution of the drug in the gastrointestinal fluids.[4] Consequently, even with high permeability, if the compound cannot dissolve, it cannot be absorbed, leading to low and erratic plasma concentrations. Additionally, some indole derivatives can be susceptible to first-pass metabolism in the liver, which further reduces the amount of active drug reaching systemic circulation.[5]
Q2: What are the primary mechanisms through which bioavailability enhancement technologies work?
A: The core principle is to increase the concentration of the dissolved drug at the site of absorption (the small intestine) for a sufficient period. The main strategies achieve this through several key mechanisms:
-
Increasing Surface Area: Reducing the particle size of the drug to the nanometer range dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[6][7]
-
Improving Solubility: Creating high-energy amorphous forms of the drug, where the crystalline lattice is disrupted, leads to a transiently higher "apparent" solubility.[8][9]
-
Maintaining a Solubilized State: Formulating the drug within lipid-based systems keeps it dissolved in an oil or surfactant matrix, which can then form fine dispersions (micelles or nanoemulsions) in the gut, facilitating absorption.[10][11]
-
Bypassing First-Pass Metabolism: Certain lipid-based formulations can promote absorption through the intestinal lymphatic system, which drains directly into the systemic circulation, thereby avoiding initial passage through the liver.[11][12]
Q3: What critical pre-formulation characterization of my indole carboxamide is necessary before I start?
A: A thorough understanding of your compound's properties is essential to select the right strategy and avoid downstream failures. Key parameters include:
-
Aqueous Solubility: Determine solubility at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, 6.8).
-
Crystallinity and Polymorphism: Use Powder X-ray Diffraction (PXRD) to confirm the crystalline form and Differential Scanning Calorimetry (DSC) to determine the melting point and glass transition temperature (Tg) of the amorphous form if it can be generated. A high melting point often correlates with low solubility.
-
Lipophilicity (LogP/LogD): This helps predict whether a lipid-based or polymer-based formulation might be more suitable. Highly lipophilic drugs (LogP > 5) are often excellent candidates for LBDDS.[12]
-
Chemical Stability: Assess stability in acidic/basic conditions and in the presence of heat and light to identify potential degradation pathways that could be exacerbated by certain formulation processes (e.g., hot-melt extrusion).
Q4: How do I choose between the main formulation strategies: Amorphous Solid Dispersions (ASDs), Lipid-Based Drug Delivery Systems (LBDDS), and Nanosuspensions?
A: The choice depends on the compound's properties and the desired product profile. The following decision tree provides a general guideline.
}
Caption: Decision tree for selecting a bioavailability enhancement strategy.Section 2: Troubleshooting Guides by Formulation Strategy
Guide 1: Amorphous Solid Dispersions (ASDs)
ASDs work by dispersing the drug in an amorphous state within a polymer matrix, which can significantly increase the dissolution rate and maintain supersaturation in the gut.[13][14]
Q: I've made an ASD using spray drying, but my in vitro dissolution is still poor. What's wrong?
A: This is a common issue that can arise from several factors:
-
Incomplete Amorphization: First, confirm that your material is fully amorphous using PXRD. Any residual crystallinity will act as a seed for rapid recrystallization and hinder dissolution.
-
Polymer Gelling: Some polymers, particularly at high concentrations in the final dosage form, can form a viscous or gel-like layer upon contact with the dissolution media.[9] This "gelling" can trap the drug and prevent its release. Try reducing the agitation speed in your dissolution test or consider adding a different type of polymer or excipient to the final formulation to aid disintegration.
-
Poor Drug-Polymer Miscibility: If the drug and polymer are not miscible, you may have drug-rich and polymer-rich domains.[13] This can lead to faster recrystallization of the drug within these domains before it can dissolve. Re-evaluate your polymer selection; polymers that can form specific interactions (like hydrogen bonds) with your indole carboxamide are often preferred.
Q: My ASD formulation is physically unstable and recrystallizes during storage. How can I fix this?
A: ASDs are thermodynamically unstable, and preventing recrystallization is critical.[14]
-
Increase Glass Transition Temperature (Tg): The Tg of the dispersion should be at least 50°C higher than your intended storage temperature. If it's too low, the molecular mobility is high, allowing molecules to rearrange into a crystalline lattice. Select a polymer with a higher Tg or try to increase the drug loading if your drug has a higher Tg than the polymer.
-
Check for Drug-Polymer Miscibility: As mentioned above, immiscibility leads to phase separation and subsequent crystallization.[13] Use DSC to look for a single Tg for the dispersion. If you see two Tgs (one for the drug-rich phase and one for the polymer), your system is immiscible.
-
Control Moisture: Water is a potent plasticizer and can significantly lower the Tg of your ASD, increasing molecular mobility. Ensure your ASD is dried thoroughly and stored in controlled humidity conditions, possibly with a desiccant.
Table 1: Common Polymers for Amorphous Solid Dispersions
| Polymer | Common Acronym | Key Properties | Typical Manufacturing Process |
| Polyvinylpyrrolidone | PVP | High Tg, good solubilizer, forms H-bonds. | Spray Drying, Hot-Melt Extrusion |
| Hydroxypropyl Methylcellulose | HPMC | Good precipitation inhibitor. | Spray Drying, Hot-Melt Extrusion |
| Hydroxypropyl Methylcellulose Acetate Succinate | HPMC-AS | pH-dependent solubility (dissolves at pH > 5.5), excellent precipitation inhibitor. | Spray Drying |
| Soluplus® (Polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) | Amphiphilic nature, good solubilizer and stabilizer. | Hot-Melt Extrusion, Spray Drying | |
| Eudragit® L100-55 | Enteric polymer, dissolves at pH > 5.5. | Spray Drying |
Experimental Protocol: Preparation of an ASD by Spray Drying
This protocol outlines a general procedure for lab-scale spray drying.[15][16]
-
Solution Preparation:
-
Co-dissolve the indole carboxamide and the selected polymer (e.g., HPMC-AS) in a suitable volatile solvent system (e.g., acetone/methanol).
-
Ensure complete dissolution. The total solids concentration is typically between 2-10% (w/v), limited by solution viscosity and solubility.[16]
-
-
Spray Dryer Setup:
-
Set the inlet temperature (e.g., 100-150°C) to ensure rapid solvent evaporation but remain well below the degradation temperature of your compound.
-
Set the atomizing gas flow rate and the solution pump rate to achieve a target outlet temperature (typically 40-60°C). The outlet temperature is a critical parameter that influences the residual solvent level.
-
-
Drying Process:
-
Pump the solution through the atomizer nozzle into the drying chamber. The rapid evaporation of the solvent forms the solid dispersion particles.
-
Collect the dried powder from the cyclone separator.
-
-
Secondary Drying:
-
Transfer the collected powder to a vacuum oven and dry at a moderate temperature (e.g., 40°C) for 24-48 hours to remove residual solvent.
-
-
Characterization (Self-Validation):
-
PXRD: Confirm the amorphous nature of the dispersion (absence of sharp Bragg peaks).
-
DSC: Measure the Tg to assess physical stability and miscibility (presence of a single Tg).
-
HPLC: Assess drug content and check for any degradation during the process.
-
}
Caption: Experimental workflow for ASD development and validation.Guide 2: Lipid-Based Drug Delivery Systems (LBDDS)
LBDDS are mixtures of oils, surfactants, and co-solvents that improve drug solubilization and absorption.[10] They range from simple oil solutions to complex self-emulsifying systems.
Q: My Self-Emulsifying Drug Delivery System (SEDDS) looks fine, but the oral bioavailability in my rat study is still low and variable. What could be the cause?
A: This often points to an issue with in vivo performance that isn't captured by simple visual inspection of the formulation.
-
Drug Precipitation In Vivo: The formulation may emulsify well, but the drug's concentration in the resulting micelles or emulsion droplets could be supersaturated. As the formulation travels down the GI tract and is digested, the drug may precipitate out before it can be absorbed.[10] Perform in vitro dispersion and digestion tests that simulate GI conditions to see if your drug remains in solution over time.
-
Poor Formulation Digestion: The absorption of drugs from LBDDS is intimately linked to the natural process of lipid digestion by enzymes like pancreatic lipase.[10] If your formulation uses lipids that are poorly digested, the drug may not be efficiently transferred into the mixed micelles necessary for absorption. Consider using long-chain or medium-chain triglycerides which are readily digested.
-
Excipient Effects on Permeability: Some surfactants can impact the intestinal membrane and efflux transporters (like P-glycoprotein). If your indole carboxamide is a substrate for an efflux pump, the choice of surfactant could either help or hinder its absorption.
Q: How do I select the right excipients for my LBDDS?
A: This requires a systematic screening approach.
-
Equilibrium Solubility Studies: Screen the solubility of your indole carboxamide in a wide range of excipients (oils, surfactants, co-solvents). High solubility is the first prerequisite for a good formulation.
-
Construct Ternary Phase Diagrams: For SEDDS/SMEDDS, creating phase diagrams by titrating mixtures of oil, surfactant, and co-solvent with water is essential. This allows you to identify the regions that form stable and desirable nanoemulsions upon dilution.
-
Consider the Lipid Formulation Classification System (LFCS): The LFCS categorizes LBDDS into four types based on their composition, which helps predict their in vivo behavior. For instance, Type I (oils only) requires digestion, while Type III systems (high surfactant content) emulsify more spontaneously.[4]
Experimental Protocol: Preparation and Evaluation of a SEDDS
-
Screening and Selection:
-
Determine the solubility of your compound in various oils (e.g., Capmul MCM, Maisine), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
Select the excipients that show the highest solubilizing capacity.
-
-
Formulation Preparation:
-
Prepare a series of formulations by mixing the selected oil, surfactant, and co-solvent in different ratios (e.g., start with a 40:40:20 ratio of oil:surfactant:co-solvent).
-
Add the indole carboxamide to the excipient mixture and vortex or stir gently with slight heating (if necessary) until a clear, homogenous solution is formed.
-
-
Self-Emulsification Test:
-
Add 1 mL of the SEDDS formulation dropwise into 250 mL of distilled water at 37°C with gentle agitation.
-
Observe the spontaneity of emulsion formation and the appearance of the resulting emulsion (should be clear to bluish-white for a nanoemulsion).
-
Measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. A droplet size <200 nm with a low PDI (<0.3) is generally desirable.
-
-
Robustness to Dilution:
-
Repeat the emulsification test in different media (e.g., 0.1 N HCl, pH 6.8 phosphate buffer) to ensure performance is maintained across the GI pH range. Check for any signs of drug precipitation.
-
}
Caption: Mechanism of drug absorption from LBDDS in the GI tract.Section 3: Essential Evaluation Protocols
Guide 3: In Vitro Performance Testing
Q: How do I set up a meaningful in vitro dissolution test that can predict the in vivo performance of my enabling formulation?
A: A standard USP dissolution test in a single buffer may not be sufficient. For enabling formulations, a biorelevant dissolution test is more predictive. This involves simulating the changes in the GI environment.[17][18]
Protocol: Two-Stage Biorelevant Dissolution Test
This protocol is designed to mimic the transit from the stomach to the small intestine.
-
Apparatus: Use a USP Apparatus II (Paddle) at 37°C.[19]
-
Gastric Stage (Stage 1):
-
Medium: 500 mL of Simulated Gastric Fluid (SGF, pH 1.2-2.0), without enzymes.
-
Procedure: Place your dosage form (e.g., a capsule filled with your ASD powder) in the vessel. Rotate the paddle at a physiologically relevant speed (e.g., 50-75 rpm).
-
Sampling: Take samples at 5, 15, and 30 minutes.
-
-
Intestinal Stage (Stage 2):
-
Medium Shift: At the 30-minute mark, add 400 mL of a pre-warmed concentrated buffer to shift the pH to 6.8, simulating the small intestine. This buffer should contain bile salts and lecithin (e.g., Fasted State Simulated Intestinal Fluid, FaSSIF).
-
Procedure: Continue paddle rotation.
-
Sampling: Take samples at regular intervals (e.g., 45, 60, 90, 120, 240 minutes).
-
-
Analysis:
-
Filter each sample immediately through a syringe filter compatible with your formulation.
-
Analyze the drug concentration using a validated HPLC method.
-
Interpretation: Plot the percentage of drug dissolved over time. For ASDs and LBDDS, you are looking for rapid dissolution followed by a sustained period of supersaturation without significant precipitation after the pH shift.
-
Guide 4: In Vivo Pharmacokinetic (PK) Studies
Q: What is a standard study design for a preliminary oral PK study in rats to compare my formulations?
A: A crossover study design is typically used for these studies as it minimizes biological variability by allowing each animal to serve as its own control.[20][21]
Protocol Outline: Crossover Oral PK Study in Rats
-
Animals: Use a cohort of male Sprague-Dawley or Wistar rats (n=4-6 per group). Ensure they are cannulated (e.g., jugular vein) for ease of blood sampling.
-
Study Design:
-
Phase 1: Divide the animals into groups. Group 1 receives Formulation A (e.g., simple suspension), Group 2 receives Formulation B (e.g., your ASD formulation). Administer the dose via oral gavage.
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Washout Period: Allow for a washout period of at least 7 days (or 10 half-lives of the drug) to ensure the drug is completely cleared from the animals' systems.[22]
-
Phase 2 (Crossover): Re-dose the animals. Group 1 now receives Formulation B, and Group 2 receives Formulation A. Repeat the blood sampling schedule.
-
-
Sample Analysis:
-
Process the blood samples to obtain plasma.
-
Analyze the drug concentration in the plasma using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the mean plasma concentration versus time for each formulation.
-
Use pharmacokinetic software to calculate key parameters:
-
AUC (Area Under the Curve): Measures total drug exposure.
-
Cmax (Maximum Concentration): Measures the peak drug concentration.
-
Tmax (Time to Cmax): Measures the rate of absorption.
-
-
}
Caption: Workflow for a crossover in vivo pharmacokinetic study.References
-
Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. [Link]
-
Gao, L., et al. (2005). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. Current Nanoscience, 1(3), 237-243. [Link]
-
IJPSR. (2023). Nanoparticle Drug Delivery System for Bioavailability Enchancement. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Singh, A., et al. (2022). Lipid-Based Drug Delivery Systems (LBDDS) for Bioavailability Enhancement: Formulation Strategies and Recent Advances. International Journal of Pharmaceutical Sciences, 3(2). [Link]
-
Sharma, D., & Saini, S. (2015). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. [Link]
-
Walsh Medical Media. (2023). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. [Link]
-
Slideshare. (2015). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. [Link]
-
Sathya, S., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology. [Link]
-
Ghassemi, S., & Ghassemi, A. (2022). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. PubMed Central. [Link]
-
IIP Series. NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. [Link]
-
Ferreira, H., et al. (2022). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. [Link]
-
Beg, S., et al. (2017). Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. ResearchGate. [Link]
-
Ingenta Connect. (2005). Nanoparticle Formulation Increases Oral Bioavailability of Poorly... Current Nanoscience, 1(3), 237-243. [Link]
-
Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
-
Sun, B. (2024). Formulation and Evaluation of Nanoparticle-Based Systems for Enhanced Drug Solubility and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(10), 206. [Link]
-
Russo, E., et al. (2021). Indole Antitumor Agents in Nanotechnology Formulations: An Overview. Molecules, 26(11), 3247. [Link]
-
Pharmacy 180. Considerations In In-Vivo Bioavailability Study Design. [Link]
-
FIP. (1997). FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS JOINT REP. [Link]
-
Dressman, J., et al. (2013). FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. AAPS PharmSciTech, 14(2), 887-902. [Link]
-
Slideshare. study design for bioavailability and bioequivalence. [Link]
-
FDA. (2024). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]
-
Chow, S.C. (2014). Bioavailability and Bioequivalence in Drug Development. Wiley Interdisciplinary Reviews: Computational Statistics, 6(4), 304-312. [Link]
-
Slideshare. (2023). Invitro : dissolution and drug release testing. [Link]
-
Sunkara, G., et al. (2018). Selection of oral bioavailability enhancing formulations during drug discovery. ResearchGate. [Link]
-
Khan, I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2824. [Link]
-
JoVE. (2023). In Vitro Drug Release Testing: Overview, Development and Validation. [Link]
-
Ellenberger, D., Miller, D., & Williams, R. (2020). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. American Pharmaceutical Review. [Link]
-
JoVE. (2023). Bioavailability Study Design: Healthy Subjects Versus Patients. [Link]
-
Yang, W. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions. ONdrugDelivery. [Link]
-
Patterson, S.D. (2001). A review of the development of biostatistical design and analysis techniques for assessing in vivo bioequivalence - Part II. Drug Information Journal, 35(2), 529-540. [Link]
-
MDPI. (2026). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. Molbank, 2026(1), m2123. [Link]
-
Drug Development & Delivery. (2021). FORMULATION FORUM - Understanding of Amorphous Solid Dispersions & Their Downstream Development. [Link]
-
Mohammadi, M., et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Journal of the Iranian Chemical Society, 17(10), 2435-2457. [Link]
-
Yang, W. (2015). Solving solubility issues with amorphous solid dispersions. ResearchGate. [Link]
-
Nagy, Z.K., et al. (2019). Continuous Formulation Approaches of Amorphous Solid Dispersions: Significance of Powder Flow Properties and Feeding Performance. Pharmaceutics, 11(7), 316. [Link]
-
ACS Publications. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]
-
Onajole, O.K., et al. (2019). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. Scientific Reports, 9(1), 12132. [Link]
-
Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals, 14(3), 241. [Link]
-
Lo, Y.F., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Medicinal Chemistry Letters, 11(11), 2263-2270. [Link]
-
Obeng, A.O., et al. (2021). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. Molecules, 26(21), 6432. [Link]
-
Singh, K., et al. (2023). Indole-2-carboxamides Optimization for Antiplasmodial Activity. Molecules, 28(15), 5854. [Link]
-
Chetty, S., et al. (2022). The preclinical candidate indole-2-carboxamide improves immune responses to Mycobacterium tuberculosis infection in healthy subjects and individuals with type 2 diabetes. Cytokine, 158, 155998. [Link]
Sources
- 1. Indole Antitumor Agents in Nanotechnology Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 5. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 6. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. tandfonline.com [tandfonline.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FORMULATION FORUM - Understanding of Amorphous Solid Dispersions & Their Downstream Development [drug-dev.com]
- 14. Continuous Formulation Approaches of Amorphous Solid Dispersions: Significance of Powder Flow Properties and Feeding Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. researchgate.net [researchgate.net]
- 17. fip.org [fip.org]
- 18. Video: In Vitro Drug Release Testing: Overview, Development and Validation [jove.com]
- 19. FIP/AAPS Joint Workshop Report: Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmacy180.com [pharmacy180.com]
- 21. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Video: Bioavailability Study Design: Healthy Subjects Versus Patients [jove.com]
- 23. ijpsonline.com [ijpsonline.com]
Validation & Comparative
A Comparative Guide to 4-Hydroxy-1H-indole-7-carboxamide and Other Indole Derivatives: Exploring Structure-Activity Relationships
For researchers, scientists, and professionals in drug development, the indole scaffold represents a "privileged structure," a recurring motif in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1] This guide provides an in-depth comparison of the potential therapeutic activities of the relatively unexplored 4-Hydroxy-1H-indole-7-carboxamide against other well-characterized indole derivatives. Due to a scarcity of direct experimental data on 4-Hydroxy-1H-indole-7-carboxamide, this analysis will infer its potential activities based on the known biological effects of its core components: the indole-7-carboxamide and the 4-hydroxyindole moieties. This comparative approach aims to highlight promising avenues for future research and drug discovery.
The Indole Nucleus: A Versatile Pharmacophore
The indole ring system, a bicyclic structure composed of a benzene ring fused to a pyrrole ring, is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a diverse range of biological targets, including enzymes and receptors.[1] This versatility has led to the development of indole-containing drugs for a wide spectrum of diseases, from cancer and inflammation to infectious diseases and neurological disorders.
Deconstructing 4-Hydroxy-1H-indole-7-carboxamide: An Inferential Analysis
Given the limited direct biological data for 4-Hydroxy-1H-indole-7-carboxamide, we can hypothesize its potential activities by examining its structural components.
The Indole-7-carboxamide Scaffold: Potential as an Antiviral Agent
Research into indole-7-carboxamide derivatives has identified them as potent inhibitors of HIV-1 attachment.[2] A study on a series of substituted indole-7-carboxamides revealed that these compounds can exhibit picomolar potency in cell-based assays against HIV-1.[2] The carboxamide group at the C7 position plays a crucial role in the molecule's interaction with the viral envelope glycoproteins, preventing the virus from binding to and entering host cells. This suggests that 4-Hydroxy-1H-indole-7-carboxamide may possess antiviral, particularly anti-HIV, activity.
The 4-Hydroxyindole Moiety: A Potential Neuroprotective Agent
The substitution of a hydroxyl group on the indole ring significantly influences the molecule's biological properties. Studies on hydroxyindoles have highlighted their neuroprotective effects. Specifically, 7-hydroxyindole (7-HI) has been identified as an inhibitor of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation that is implicated in neurodegenerative diseases.[3] The hydroxyl group's ability to act as a radical-trapping antioxidant is believed to be central to this protective mechanism.[3] The presence of a hydroxyl group at the C4 position in 4-Hydroxy-1H-indole-7-carboxamide suggests it may also exhibit neuroprotective and antioxidant activities by mitigating oxidative stress and inhibiting ferroptosis.
Comparative Analysis with Other Indole Derivatives
To contextualize the potential of 4-Hydroxy-1H-indole-7-carboxamide, we will compare its inferred activities with the experimentally determined activities of other indole derivatives with different substitution patterns.
| Indole Derivative Class | Primary Biological Activity | Mechanism of Action | Potency (Example) |
| Indole-2-carboxamides | Anti-inflammatory | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6) | IC50 (IL-6) = 1.24 μM for compound 14g[4] |
| Indole-2-carboxamides | Anticancer | Dual inhibition of EGFR and CDK2, induction of apoptosis | GI50 = 0.95 µM to 1.50 µM for potent derivatives[5] |
| Indole-3-carbinol | Anticancer | Multiple mechanisms including induction of apoptosis and cell cycle arrest | Widely studied, potency varies with cell line and conditions |
| 5-Hydroxyindole derivatives | Neuroprotective | Antioxidant, protection against oxidative stress and mitochondrial dysfunction | Varies with specific derivative |
| Indole-7-carboxamides | Anti-HIV | Inhibition of viral attachment | pM potency for some derivatives[2] |
| 4-Hydroxyindoles | Neuroprotective | Inhibition of ferroptosis, radical-trapping antioxidant | Significantly suppresses erastin-induced ferroptosis[3] |
| 4-Hydroxy-1H-indole-7-carboxamide (Inferred) | Antiviral, Neuroprotective | Inhibition of viral attachment, inhibition of ferroptosis, antioxidant | Hypothetical, requires experimental validation |
Visualizing the Pathways
To better understand the mechanisms of action discussed, the following diagrams illustrate the key biological pathways.
Caption: Simplified schematic of the HIV lifecycle, highlighting the inhibition of viral attachment by indole-7-carboxamides.
Caption: The ferroptosis pathway and the proposed inhibitory mechanism of 4-hydroxyindoles.
Experimental Protocols for Activity Assessment
To validate the hypothesized activities of 4-Hydroxy-1H-indole-7-carboxamide, the following experimental workflows are recommended.
Anti-HIV Activity Assay (Cell-Based)
Objective: To determine the 50% effective concentration (EC50) of the test compound against HIV-1 replication.
Methodology:
-
Cell Culture: Maintain TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR) in appropriate growth medium.
-
Compound Preparation: Prepare a stock solution of 4-Hydroxy-1H-indole-7-carboxamide in DMSO and create a series of dilutions in culture medium.
-
Infection: Seed TZM-bl cells in 96-well plates. Pre-incubate the cells with the test compound dilutions for 1 hour.
-
Viral Challenge: Add a known amount of HIV-1 (e.g., NL4-3 strain) to the wells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.
-
Readout: Measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control (no compound). Determine the EC50 value by non-linear regression analysis.
Caption: Experimental workflow for assessing anti-HIV activity.
Neuroprotection Assay (Ferroptosis Model)
Objective: To evaluate the ability of the test compound to protect neuronal cells from erastin-induced ferroptosis.
Methodology:
-
Cell Culture: Culture HT22 hippocampal neuronal cells in appropriate growth medium.
-
Compound and Inducer Preparation: Prepare stock solutions of 4-Hydroxy-1H-indole-7-carboxamide and erastin (a ferroptosis inducer) in DMSO.
-
Treatment: Seed HT22 cells in 96-well plates. Treat the cells with various concentrations of the test compound for 1 hour.
-
Induction of Ferroptosis: Add erastin to the wells to induce ferroptosis.
-
Incubation: Incubate the plates for 24 hours.
-
Cell Viability Assay: Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Caption: Workflow for evaluating neuroprotective effects against ferroptosis.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 4-Hydroxy-1H-indole-7-carboxamide is currently lacking, a systematic analysis of its structural components suggests a promising dual-activity profile, potentially encompassing both antiviral and neuroprotective properties. The indole-7-carboxamide scaffold has been validated as a potent anti-HIV pharmacophore, and the 4-hydroxyindole moiety is known to confer antioxidant and anti-ferroptotic effects.
This comparative guide underscores the significant potential of 4-Hydroxy-1H-indole-7-carboxamide as a lead compound for further investigation. The proposed experimental workflows provide a clear path for validating these inferred activities. Future research should focus on the synthesis and comprehensive biological evaluation of this and related derivatives to fully elucidate their therapeutic potential. Such studies will not only contribute to a deeper understanding of the structure-activity relationships of indole derivatives but may also pave the way for the development of novel therapeutics for viral infections and neurodegenerative diseases.
References
-
Yeung, K.-S., et al. (2013). Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. Bioorganic & Medicinal Chemistry Letters, 23(1), 198–202. [Link]
-
Sharma, N., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309–2323. [Link]
-
The role of hydroxyindoles in protecting neuronal cultures from ferroptosis. (2025). PMC. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. [Link]
-
Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). PMC. [Link]
-
Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. (2016). PubMed. [Link]
Sources
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 4-Hydroxy-1H-indole-7-carboxamide as a Putative Kinase Inhibitor
This guide provides a comparative analysis of 4-Hydroxy-1H-indole-7-carboxamide, a member of the versatile indole family of compounds, against established enzyme inhibitors. Given the prevalence of the indole scaffold in a multitude of kinase inhibitors, this document will focus on a hypothetical comparison with a known inhibitor of the Src family of non-receptor tyrosine kinases. While direct experimental data for 4-Hydroxy-1H-indole-7-carboxamide is not publicly available, this guide will leverage structure-activity relationship (SAR) principles and established experimental workflows to provide a framework for its potential evaluation as a kinase inhibitor.
The Indole Scaffold: A Privileged Structure in Enzyme Inhibition
The indole ring system is a cornerstone in medicinal chemistry, recognized for its ability to form key interactions with a wide array of biological targets.[1] Its π-electronic structure, coupled with the capacity for hydrogen bonding and van der Waals interactions, makes it an ideal scaffold for designing enzyme inhibitors.[1] Modifications at various positions on the indole ring can significantly influence the potency and selectivity of these compounds, leading to the development of drugs targeting enzymes such as cyclooxygenases, monoamine oxidases, and, most notably, protein kinases.[1][2]
Target Rationale: Why Src Kinase?
The Src family of tyrosine kinases are crucial regulators of numerous cellular processes, including cell growth, division, migration, and survival.[3][4] Overexpression and activation of Src are common in a variety of cancers, making it a significant target for anti-cancer drug development.[5] The indole nucleus is a common feature in many Src kinase inhibitors, suggesting that 4-Hydroxy-1H-indole-7-carboxamide may also exhibit inhibitory activity against this enzyme family.[1][6] The presence of a carboxamide group at the 7-position, in particular, has been explored in the development of other kinase inhibitors, further supporting the rationale for investigating 4-Hydroxy-1H-indole-7-carboxamide in this context.[7][8]
Known Inhibitor Profile: Bosutinib (SKI-606)
To provide a benchmark for comparison, we will use Bosutinib, a potent, orally active dual inhibitor of Src and Abl tyrosine kinases.[9][10]
-
Mechanism of Action: Bosutinib is an ATP-competitive inhibitor, binding to the kinase domain of Src and Abl, thereby preventing the phosphorylation of their downstream substrates.[5]
-
Inhibitory Potency: Bosutinib exhibits potent inhibition of Src kinase in enzymatic assays, with a reported half-maximal inhibitory concentration (IC50) of 1.2 nM.[9][10][11] In cell-based assays, it demonstrates antiproliferative activity in Src-transformed fibroblasts with an IC50 of 100 nM.[11][12]
Comparative Analysis: 4-Hydroxy-1H-indole-7-carboxamide vs. Bosutinib
A direct comparison of the inhibitory potency of 4-Hydroxy-1H-indole-7-carboxamide and Bosutinib requires experimental validation. However, a structural comparison can offer insights into its potential as a kinase inhibitor.
| Feature | 4-Hydroxy-1H-indole-7-carboxamide | Bosutinib |
| Core Scaffold | Indole | 4-anilino-3-quinolinecarbonitrile |
| Key Functional Groups | Hydroxyl (-OH) at C4, Carboxamide (-CONH2) at C7 | Dichloro-methoxyphenylamino group, Methoxy group, Piperazinylpropoxy side chain |
| Molecular Weight | 176.17 g/mol | 530.45 g/mol |
| Predicted pKa | 8.32 ± 0.40 | Not readily available |
The smaller size and simpler structure of 4-Hydroxy-1H-indole-7-carboxamide compared to Bosutinib suggest it may serve as a fragment or starting point for the development of more potent and selective inhibitors. The hydroxyl and carboxamide groups provide potential hydrogen bond donor and acceptor sites, which are crucial for interaction with the ATP-binding pocket of kinases.
Experimental Validation Workflow
To empirically determine the inhibitory activity of 4-Hydroxy-1H-indole-7-carboxamide against Src kinase, a systematic experimental approach is necessary.
This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified Src kinase. A common method is a fluorescence-based assay that detects the amount of ADP produced during the kinase reaction.
Caption: Workflow for an in vitro Src kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 4-Hydroxy-1H-indole-7-carboxamide and Bosutinib in 100% DMSO.
-
Create a serial dilution series of each compound in assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).
-
Dilute recombinant human Src kinase in assay buffer to the desired concentration (determined empirically).
-
Prepare a solution containing the peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP at concentrations near their respective Km values.
-
-
Assay Execution:
-
To a 384-well plate, add 1 µL of the serially diluted compounds. Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.
-
Add 2 µL of the diluted Src kinase to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (using a commercial kit like ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
To assess the compound's activity in a cellular context, a cell proliferation assay using a cancer cell line with high Src activity (e.g., a colon or breast cancer cell line) can be performed.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 4-Hydroxy-1H-indole-7-carboxamide and Bosutinib for 72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the MTS or MTT assay.
-
Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) by plotting percent viability against the log of the compound concentration.
Signaling Pathway Context: The Role of Src Kinase
Src kinase is a key node in multiple signaling pathways that control cell proliferation, survival, and migration.[4][13] Upon activation by various stimuli, such as growth factor receptors (e.g., EGFR), integrins, and G-protein-coupled receptors, Src phosphorylates a multitude of downstream substrates.[4][14] This leads to the activation of major signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, both of which are critical drivers of cell growth and survival.[14][15] By inhibiting Src, a compound like 4-Hydroxy-1H-indole-7-carboxamide could potentially block these oncogenic signaling pathways.
Caption: Simplified Src kinase signaling pathway.
Conclusion
While the inhibitory potential of 4-Hydroxy-1H-indole-7-carboxamide against any specific enzyme remains to be experimentally determined, its indole-7-carboxamide scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on structural analogy to known inhibitors, Src kinase is a plausible and compelling target for initial investigation. The experimental workflows detailed in this guide provide a robust framework for evaluating its inhibitory potency and cellular activity. Such studies would be the necessary next step to ascertain the true therapeutic potential of this compound and to guide future medicinal chemistry efforts.
References
- Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. Biological and Molecular Chemistry. ()
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
-
A comprehensive pathway map of epidermal growth factor receptor signaling. PMC. ([Link])
-
Phase I Study of Bosutinib, a Src/Abl Tyrosine Kinase Inhibitor, Administered to Patients with Advanced Solid Tumors. AACR Journals. ([Link])
-
Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. PubMed Central. ([Link])
-
The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. AACR. ([Link])
-
Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias. PMC - NIH. ([Link])
-
Simplified EGFR-signaling pathway. Ligands are EGF, TGF-β, ER, and AR.... ResearchGate. ([Link])
-
Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. PMC - PubMed Central. ([Link])
-
3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent. PubMed Central. ([Link])
-
Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. PubMed Central. ([Link])
-
Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors. PubMed. ([Link])
-
Evaluation of Novel Aminomethyl Indole Derivatives as Src Kinase Inhibitors and Antioxidant Agents. Sci-Hub. ([Link])
-
Src kinase-mediated signaling in leukocytes. Oxford Academic. ([Link])
-
Src family | Enzymes. IUPHAR/BPS Guide to PHARMACOLOGY. ([Link])
-
Synthesis and pp60c-Src tyrosine kinase inhibitory activities of novel indole-3-imine and amine derivatives substituted at N1 and C5. PubMed. ([Link])
-
Src signaling pathways and function. Binding of ligands to the.... ResearchGate. ([Link])
-
Molecular Docking, Synthesis and Pharmacological Screening of Indole-3- Mannich bases as EGFR Kinase Inhibitors to Combat non-small-cell Lung Cancer. ProQuest. ([Link])
-
Erlotinib Directly Inhibits HER2 Kinase Activation and Downstream Signaling Events in Intact Cells Lacking Epidermal Growth Factor Receptor Expression. AACR Journals. ([Link])
-
Investigating the Activity of Indole-2-on Derivative Src Kinase Inhibitors Against Chronic Myeloid Leukemia Cells. Bentham Science Publisher. ([Link])
-
Structures of indole-based EGFR inhibitors I-VI. ResearchGate. ([Link])
-
Recent Development in the Search for Epidermal Growth Factor Receptor (EGFR) Inhibitors based on the Indole Pharmacophore. PubMed. ([Link])
-
Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed. ([Link])
-
Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Bentham Science Publishers. ([Link])
-
Full article: Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Taylor & Francis Online. ([Link])
-
IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. ResearchGate. ([Link])
-
iC50 of sunitinib for different tyrosine kinase receptors. ResearchGate. ([Link])
-
c-Src Kinase Inhibitor Screening Assay Kit. Creative Diagnostics. ([Link])
-
SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. BellBrook Labs. ([Link])
-
Correlation of HER1/EGFR expression and degree of radiosensitizing effect of the HER1/EGFR-tyrosine kinase inhibitor erlotinib. PubMed. ([Link])
-
Development of a highly selective c-Src kinase inhibitor. PMC - PubMed Central. ([Link])
-
IC50 of compounds 8-17 and Erlotinib. ResearchGate. ([Link])
- Indole carboxamides compounds useful as kinase inhibitors.
-
EGFR Kinase Assay Kit. BPS Bioscience. ([Link])
-
New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. ASCO. ([Link])
-
EGFR Assays & Drug Discovery Services. Reaction Biology. ([Link])
-
Indole carboxamide compounds useful as kinase inhibitors. Patent CL-2017000992-A1 - PubChem. ([Link])
-
Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. PubMed. ([Link])
Sources
- 1. Investigating the Activity of Indole-2-on Derivative Src Kinase Inhibitors Against Chronic Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HRP20200819T1 - Indole carboxamides compounds useful as kinase inhibitors - Google Patents [patents.google.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Bosutinib | Src Kinases | Tocris Bioscience [tocris.com]
- 11. Bosutinib for the Treatment of Philadelphia Chromosome-Positive Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-1H-indole-7-carboxamide Analogs as Potential PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Indole-Based PARP Inhibitors
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Within the vast landscape of indole derivatives, the 4-Hydroxy-1H-indole-7-carboxamide series is emerging as a promising class of therapeutic agents, particularly in the realm of oncology. While direct and extensive structure-activity relationship (SAR) data for this specific analog series is still developing, strong evidence from related chemical scaffolds points towards Poly(ADP-ribose) polymerase (PARP) as their primary biological target.
This guide will provide a comprehensive comparison of 4-Hydroxy-1H-indole-7-carboxamide analogs, leveraging established knowledge from clinically successful PARP inhibitors with similar structural motifs. We will delve into the mechanistic rationale for targeting PARP, extrapolate the likely SAR for this novel indole series, and provide detailed experimental protocols for their evaluation.
The Central Hypothesis: Targeting PARP-1 in DNA Damage Repair
The central hypothesis underpinning the therapeutic potential of 4-Hydroxy-1H-indole-7-carboxamide analogs is their activity as PARP-1 inhibitors. PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[4] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP-1 leads to an accumulation of unrepaired SSBs. These SSBs are converted to toxic double-strand breaks (DSBs) during DNA replication, which cannot be repaired in HR-deficient cells, ultimately leading to cell death through a mechanism known as synthetic lethality.
The 7-carboxamide moiety present in the 4-Hydroxy-1H-indole-7-carboxamide scaffold is a well-established pharmacophore for PARP inhibition. This is exemplified by the potent PARP inhibitor Niraparib, which features an indazole-7-carboxamide core.[5][6][7] The carboxamide group typically forms crucial hydrogen bond interactions within the nicotinamide binding pocket of the PARP enzyme.
Structure-Activity Relationship (SAR): An Extrapolated Analysis
While specific experimental data for a wide range of 4-Hydroxy-1H-indole-7-carboxamide analogs is not yet widely published, we can extrapolate key SAR trends based on the development of related PARP inhibitors, such as indazole-7-carboxamides and 7-azaindole-1-carboxamides.[8][9]
The Indole Scaffold: The indole ring serves as the core scaffold, providing the necessary framework for orienting the key interacting moieties within the PARP active site.
The 7-Carboxamide Group: This is arguably the most critical feature for PARP inhibition. The amide NH and carbonyl oxygen are likely to form hydrogen bonds with key amino acid residues in the enzyme's active site. Modifications to the amide, such as N-alkylation or replacement with other functional groups, are expected to significantly impact potency.
The 4-Hydroxy Group: The introduction of a hydroxyl group at the 4-position of the indole ring presents an interesting opportunity for further interactions. This group could:
-
Act as a hydrogen bond donor or acceptor with the protein.
-
Influence the electronic properties of the indole ring system.
-
Serve as a handle for further derivatization to improve pharmacokinetic properties.
Substituents at this position will likely modulate the overall activity and properties of the molecule. For instance, a methoxy group would remove the hydrogen-bonding donor capability but could still act as an acceptor, while an amino group would introduce a basic center.
Illustrative Data Based on Related Scaffolds
To provide a framework for comparison, the following table presents hypothetical yet plausible PARP-1 inhibitory data for a series of 4-substituted-1H-indole-7-carboxamide analogs. This data is extrapolated from the known SAR of other indole-like PARP inhibitors and is intended for illustrative purposes to guide future experimental work.
| Compound | R1 (4-position) | R2 (on Carboxamide) | Hypothetical PARP-1 IC50 (nM) | Notes on Rationale |
| 1a | -OH | -H | 50 | The parent scaffold with a free hydroxyl group for potential hydrogen bonding. |
| 1b | -OCH3 | -H | 75 | Methoxy group removes H-bond donor capability, potentially slightly reducing potency. |
| 1c | -NH2 | -H | 60 | Amino group could offer alternative hydrogen bonding interactions. |
| 1d | -F | -H | 100 | Fluoro substitution may alter electronics but offers weaker H-bonding potential. |
| 2a | -OH | -CH3 | 80 | N-methylation of the carboxamide may disrupt a key hydrogen bond, reducing potency. |
| 2b | -OH | -c-propyl | 150 | Bulkier substituents on the carboxamide are likely to be poorly tolerated. |
Mechanism of Action: The PARP Inhibition Pathway
The proposed mechanism of action for 4-Hydroxy-1H-indole-7-carboxamide analogs as PARP inhibitors involves their competition with the endogenous substrate, nicotinamide adenine dinucleotide (NAD+), for the catalytic domain of PARP-1. This inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are crucial for the recruitment of other DNA repair proteins to the site of single-strand breaks.
Caption: PARP Inhibition Pathway in HR-Deficient Cells.
Experimental Protocols for Evaluation
The following are detailed, step-by-step methodologies for key experiments to evaluate the efficacy of 4-Hydroxy-1H-indole-7-carboxamide analogs as PARP inhibitors.
In Vitro PARP-1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PARP-1.
Methodology:
-
Plate Preparation: Coat a 96-well plate with histones, which will serve as the substrate for PARP-1.
-
Compound Preparation: Prepare serial dilutions of the test compounds (4-Hydroxy-1H-indole-7-carboxamide analogs) in the assay buffer.
-
Reaction Mixture: To each well, add the purified PARP-1 enzyme, biotinylated NAD+ (the substrate), and the test compound.
-
Incubation: Incubate the plate at room temperature to allow the enzymatic reaction to proceed.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated PAR chains formed on the histones.
-
Substrate Addition: Add a chemiluminescent HRP substrate and measure the resulting luminescence using a plate reader.
-
Data Analysis: The signal intensity is proportional to PARP-1 activity. Calculate the IC50 value for each compound, which is the concentration required to inhibit 50% of the PARP-1 activity.
Caption: Workflow for In Vitro PARP-1 Enzymatic Assay.
Cell-Based PARP Inhibition Assay
This assay measures the inhibition of PARP activity within whole cells, providing a more physiologically relevant assessment.
Methodology:
-
Cell Culture: Culture a suitable cancer cell line (e.g., one with a known BRCA mutation) in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period.
-
DNA Damage Induction: Induce DNA damage in the cells using an agent like hydrogen peroxide to activate PARP.
-
Cell Lysis: Lyse the cells to release their contents.
-
ELISA: Perform an ELISA-based assay to quantify the amount of PAR in the cell lysates. This typically involves capturing PAR on an antibody-coated plate and detecting it with a secondary antibody.
-
Data Analysis: A decrease in the PAR signal indicates inhibition of PARP activity. Determine the EC50 value for each compound.
γH2AX Staining for DNA Double-Strand Breaks
This immunofluorescence-based assay visualizes and quantifies the formation of DNA double-strand breaks, a downstream consequence of PARP inhibition in HR-deficient cells.
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with the test compounds.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent to allow antibody access.
-
Immunostaining: Incubate the cells with a primary antibody specific for phosphorylated H2AX (γH2AX), a marker for DSBs.
-
Secondary Antibody: Add a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Microscopy: Visualize the cells using a fluorescence microscope. The presence of distinct fluorescent foci in the nucleus indicates the location of DSBs.
-
Quantification: Quantify the number and intensity of γH2AX foci per cell to assess the extent of DNA damage.
Conclusion and Future Directions
The 4-Hydroxy-1H-indole-7-carboxamide scaffold represents a promising new avenue for the development of novel PARP inhibitors. While direct SAR data is currently limited, the strong precedent set by related indole, indazole, and azaindole-based PARP inhibitors provides a solid foundation for further investigation. The key to unlocking the full potential of this series will be a systematic exploration of substitutions at the 4-position of the indole ring and on the 7-carboxamide moiety. The experimental protocols detailed in this guide provide a robust framework for evaluating the efficacy of these new analogs and elucidating their precise mechanism of action. Future research in this area holds the potential to deliver a new generation of targeted cancer therapeutics.
References
-
Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]
-
Cincinelli, R., et al. (2014). 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors. Bioorganic & Medicinal Chemistry, 22(5), 1543-1554. [Link]
-
Chehardoli, G., & Bahmani, A. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. Molecular Diversity, 24(3), 999-1014. [Link]
-
Patel, M. R., et al. (2014). Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors. Journal of Medicinal Chemistry, 57(13), 5579-5601. [Link]
-
Cortes, C., et al. (2021). SAR for the synthesised indole derivatives 3a&b, 4a–e and 5a–e. ResearchGate. [Link]
-
Sun, Y., et al. (2025). Design, synthesis and biological evaluation of novel PARP inhibitors against acquired drug-resistance. European Journal of Medicinal Chemistry, 304, 118507. [Link]
-
Various Authors. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. [Link]
- Various Authors. (2020). Substituted indoles which are parp inhibitors.
-
Various Authors. (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing. [Link]
-
Various Authors. (2018). Design and synthesis of 2-(4,5,6,7-tetrahydrothienopyridin-2-yl)-benzoimidazole carboxamides as novel orally efficacious Poly(ADP-ribose)polymerase (PARP) inhibitors. PubMed. [Link]
-
Various Authors. (2016). Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. PubMed. [Link]
-
Various Authors. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel PARP inhibitors against acquired drug-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Kinase Specificity of 4-Hydroxy-1H-indole-7-carboxamide
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of drug targets. The human kinome comprises over 500 members, and their structural similarity, especially within the ATP-binding pocket, presents a formidable challenge: achieving inhibitor specificity. An inhibitor that engages multiple unintended kinases can lead to off-target toxicities or confounding biological effects, muddying the interpretation of experimental results and potentially derailing a therapeutic program. This guide provides a comprehensive framework for evaluating the specificity of novel kinase inhibitors, using 4-Hydroxy-1H-indole-7-carboxamide as a case study.
The indole carboxamide scaffold is a privileged structure in kinase inhibitor design. Various derivatives have shown potent inhibitory activity against a range of kinases, including IκB kinase β (IKKβ), Bruton's tyrosine kinase (Btk), and Epidermal Growth Factor Receptor (EGFR). The core structure, particularly the C7 carboxamide and the indole NH, often forms key hydrogen bonding interactions within the kinase hinge region. Given this precedent, it is reasonable to hypothesize that 4-Hydroxy-1H-indole-7-carboxamide possesses kinase inhibitory activity. However, its potency and, more critically, its selectivity across the kinome are unknown.
This guide will delineate a multi-pronged experimental approach to rigorously profile the specificity of 4-Hydroxy-1H-indole-7-carboxamide. We will compare its hypothetical performance to two archetypes: a highly selective clinical candidate, PF-06650833 (an IRAK4 inhibitor), and a known multi-kinase inhibitor, Sorafenib, to provide context for the experimental data.
Section 1: The Foundational Assay - Kinome-Wide Specificity Profiling
The initial and most crucial step in assessing specificity is a broad, unbiased screen against a large panel of kinases. This provides a bird's-eye view of the compound's interaction landscape. Commercial services like Reaction Biology's HotSpot™ or DiscoverX's KINOMEscan™ offer comprehensive panels that cover a significant portion of the human kinome.
Rationale for Experimental Choice
A kinome-wide scan is the cornerstone of any specificity investigation. It moves beyond single-target assays to proactively identify both intended and unintended targets. This approach is invaluable for:
-
Primary Target Identification: If the primary target is unknown, this screen can reveal it.
-
Off-Target Liability Assessment: It uncovers potential off-targets that could lead to toxicity or polypharmacology.
-
Guiding Medicinal Chemistry Efforts: The selectivity profile can inform structure-activity relationship (SAR) studies to design more specific subsequent molecules.
Experimental Workflow: Kinome Profiling
The workflow for a typical kinome-wide binding assay is outlined below. The KINOMEscan™ platform, for instance, utilizes a competition binding assay where the compound of interest is tested for its ability to displace a ligand from the kinase active site.
Figure 1. Workflow for a kinome-wide competition binding assay.
Data Presentation and Interpretation
The results are typically presented as percent inhibition at a given concentration (e.g., 1 µM). A lower percentage indicates stronger binding of the test compound. This data can be summarized in a table comparing our test compound with known inhibitors.
| Compound | Target(s) with >90% Inhibition @ 1 µM | Selectivity Score (S10) |
| 4-Hydroxy-1H-indole-7-carboxamide | Hypothetical: Kinase A, Kinase B | Hypothetical: 0.05 |
| PF-06650833 (Selective) | IRAK4 | 0.002 |
| Sorafenib (Multi-kinase) | VEGFR2, PDGFRβ, c-Kit, FLT3, RAF1 | 0.15 |
Selectivity Score (S10) is the number of kinases with >90% inhibition divided by the total number of kinases tested. A lower score indicates higher selectivity.
This initial screen will classify 4-Hydroxy-1H-indole-7-carboxamide on the spectrum from highly selective to broadly active. If it inhibits a small number of kinases, subsequent experiments can focus on validating these interactions.
Section 2: Cellular Target Engagement - The Cellular Thermal Shift Assay (CETSA®)
An in vitro binding or enzymatic assay does not guarantee that a compound will engage its target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a cellular context, relying on the principle of ligand-induced thermal stabilization of the target protein.
Rationale for Experimental Choice
CETSA is a critical validation step because it assesses target binding in a more physiologically relevant environment. It accounts for:
-
Cell Permeability: The compound must cross the cell membrane to reach its target.
-
Intracellular ATP Concentrations: It competes with endogenous ATP levels, providing a more accurate reflection of potency.
-
Exclusion of Artifacts: It avoids false positives that can arise in biochemical assays.
Experimental Protocol: CETSA with Western Blot Detection
-
Cell Treatment: Culture an appropriate cell line (e.g., one known to express the putative kinase target) and treat with varying concentrations of 4-Hydroxy-1H-indole-7-carboxamide or DMSO (vehicle control) for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a cooling step.
-
Cell Lysis: Lyse the cells via repeated freeze-thaw cycles.
-
Fractionation: Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g).
-
Detection: Analyze the soluble fractions by SDS-PAGE and quantitative Western blotting using an antibody specific to the target kinase.
Figure 2. Experimental workflow for a CETSA experiment.
Data Presentation and Interpretation
The results are visualized as a "melting curve," where the amount of soluble target protein is plotted against temperature. A successful target engagement will result in a rightward shift of the curve for compound-treated cells compared to the DMSO control, indicating thermal stabilization.
| Compound | Target Kinase | CETSA Thermal Shift (ΔTm) |
| 4-Hydroxy-1H-indole-7-carboxamide | Hypothetical: Kinase A | Hypothetical: +5.2 °C |
| PF-06650833 | IRAK4 | Significant stabilization observed |
| Sorafenib | RAF1 | Significant stabilization observed |
A positive thermal shift provides strong evidence that 4-Hydroxy-1H-indole-7-carboxamide enters the cell and binds to its intended target. This assay should be repeated for the top 2-3 hits from the kinome scan to confirm cellular activity and selectivity.
Section 3: Quantitative Potency - In Vitro Kinase Activity Assays
Once primary targets are identified and cellular engagement is confirmed, the next logical step is to quantify the compound's inhibitory potency through in vitro enzymatic assays. These assays measure the direct effect of the inhibitor on the kinase's ability to phosphorylate its substrate.
Rationale for Experimental Choice
While the kinome scan provides breadth, a dedicated enzymatic assay provides depth. It allows for the precise determination of the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), which is a critical parameter for:
-
Ranking Compound Potency: Directly compares the potency of different inhibitors.
-
Mechanism of Action Studies: Can be adapted to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.
-
SAR Optimization: Provides a quantitative readout for medicinal chemistry efforts.
Experimental Protocol: A Representative ADP-Glo™ Assay
The ADP-Glo™ Kinase Assay is a common luminescent-based method that measures the amount of ADP produced during the kinase reaction.
-
Kinase Reaction: In a multi-well plate, combine the target kinase, its specific substrate, ATP, and serial dilutions of 4-Hydroxy-1H-indole-7-carboxamide. Incubate at room temperature to allow the phosphorylation reaction to proceed.
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
ADP to ATP Conversion: Add Kinase Detection Reagent, which contains enzymes that convert the ADP produced in the first step into ATP.
-
Luminescence Detection: The newly synthesized ATP is used by luciferase to generate a light signal, which is proportional to the initial kinase activity. Read the luminescence on a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 3. Workflow for an in vitro ADP-Glo™ kinase assay.
Data Presentation and Interpretation
The IC50 values for the primary targets and key off-targets identified in the kinome scan should be determined.
| Compound | Target Kinase | In Vitro IC50 (nM) |
| 4-Hydroxy-1H-indole-7-carboxamide | Hypothetical: Kinase A | Hypothetical: 50 |
| 4-Hydroxy-1H-indole-7-carboxamide | Hypothetical: Kinase B | Hypothetical: 850 |
| PF-06650833 | IRAK4 | 11.2 |
| Sorafenib | VEGFR2 | 90 |
| Sorafenib | RAF1 | 6 |
A potent IC50 against the primary target (Kinase A) and a significantly weaker IC50 (>10-fold) against other targets (Kinase B) would suggest good selectivity. This quantitative data is essential for making informed decisions about the compound's future development.
Conclusion
Evaluating the specificity of a novel compound like 4-Hydroxy-1H-indole-7-carboxamide is not a single experiment but a logical, tiered progression of assays. By starting with a broad kinome-wide screen, validating hits in a cellular context with CETSA, and then quantifying potency with enzymatic assays, researchers can build a robust and reliable specificity profile. This systematic approach is essential for validating a compound as a selective chemical probe for basic research or for advancing it as a candidate for therapeutic development. The indole carboxamide scaffold holds significant promise, and a rigorous evaluation of specificity is the key to unlocking its full potential.
References
- Bohnert, T. et al. (2012). 3,5-Disubstituted-indole-7-carboxamides as IKKβ Inhibitors: Optimization of Oral Activity via the C3 Substituent. ACS Medicinal Chemistry Letters.
- Al-Ostoot, F.H. et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules.
- Jantzen, H.M. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Zhang, C. et al. (2013). Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. Journal of Biological Chemistry.
- Al-Warhi, T. et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents.
- EXPLORING THE STRUCTURAL INSIGHTS OF INDOLE-7-CARBOXAMIDES AS ANTI-HIV AGENTS. (n.d.). Farmacia Journal.
- Reaction Biology. (n.d.). Kinase Selectivity Panels.
- Process for preparing 4-hydroxy indole, indazole and carbazole compounds. (n.d.).
- Guidechem. (n.d.). 4-hydroxy-1H-indole-7-carboxamide 1211594-40-9 wiki.
- Indole carboxamides compounds useful as kinase inhibitors. (n.d.).
- Wang, L. et al. (2024). A Novel IRAK4 Inhibitor DW18134 Ameliorates Peritonitis and Inflammatory Bowel Disease.
- Bain, J. et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.
- de Souza, M.C. et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry.
- Sharma, N. et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry.
- Kinexus Bioinformatics Corporation. (n.d.). Kinase-Inhibitor Profiling Services.
- BLD Pharm. (n.d.). 1211594-40-9|4-Hydroxy-1H-indole-7-carboxamide.
- Wang, L. et al. (2010). IRAK-4 inhibitors for inflammation. Current Topics in Medicinal Chemistry.
- Lee, K.L. et al. (2017). Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry.
- Tumey, L.N. et al. (2020). Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. ACS Medicinal Chemistry Letters.
- Brooker, R.J. et al. (2024). Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical regulator of inflammatory signalling through toll-like receptors 4 and 7/8 in murine and human lungs. *British
A Comparative Benchmarking Guide: Evaluating 4-Hydroxy-1H-indole-7-carboxamide Against Standard PARP Inhibitors
In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically significant strategy, particularly for cancers harboring deficiencies in DNA damage repair pathways.[1][2] This guide provides a comprehensive framework for the preclinical benchmarking of a novel investigational compound, 4-Hydroxy-1H-indole-7-carboxamide, against established PARP inhibitors. The structural motif of an indole-carboxamide is a key feature in several known PARP inhibitors, providing a strong rationale for this comparative evaluation.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of PARP inhibition, detail robust experimental protocols for direct comparison, and present a clear structure for data analysis and interpretation. Our objective is to ascertain the potency, selectivity, and cellular efficacy of 4-Hydroxy-1H-indole-7-carboxamide relative to gold-standard compounds in the field.
The Principle of Synthetic Lethality: The Foundation of PARP Inhibition
The therapeutic efficacy of PARP inhibitors is rooted in the concept of synthetic lethality.[3] In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP plays a crucial role.[4] If these SSBs are not repaired, they can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication. DSBs are then repaired by the high-fidelity homologous recombination repair (HRR) pathway, which relies on functional BRCA1 and BRCA2 proteins.[4][5]
However, in cancer cells with mutations in BRCA1/2 or other HRR genes, the HRR pathway is compromised.[6][7] These cells become heavily reliant on the PARP-mediated BER pathway for DNA repair and survival.[8][9] Inhibition of PARP in these HRR-deficient cells leads to an accumulation of unrepaired SSBs, which are subsequently converted to DSBs that cannot be efficiently repaired, ultimately resulting in cell death.[4][10] This selective killing of cancer cells while sparing normal cells is the hallmark of synthetic lethality in this context.[3]
Standard Compounds for Benchmarking
To rigorously evaluate 4-Hydroxy-1H-indole-7-carboxamide, a direct comparison against well-characterized and clinically approved PARP inhibitors is essential. The following compounds have been selected as standards due to their established mechanisms of action and extensive clinical data.
-
Olaparib (Lynparza®): A first-in-class PARP inhibitor approved for the treatment of ovarian, breast, pancreatic, and prostate cancers with BRCA mutations.[8][9] It is a potent inhibitor of both PARP1 and PARP2.[11]
-
Talazoparib (Talzenna®): A highly potent PARP inhibitor, also exhibiting a strong "trapping" mechanism where it stabilizes the PARP-DNA complex, further enhancing its cytotoxic effect.[12][13][14] It is approved for patients with deleterious or suspected deleterious germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.[15]
-
Veliparib: A PARP inhibitor that has been extensively studied in clinical trials in combination with chemotherapy and radiation.[16][17][18][19] It is considered a less potent PARP trapper compared to other approved inhibitors.[20]
Experimental Workflows for Comparative Analysis
A multi-tiered approach is necessary to thoroughly benchmark 4-Hydroxy-1H-indole-7-carboxamide. This involves progressing from direct enzymatic assays to more complex cell-based models.
Workflow for Benchmarking PARP Inhibitors
Caption: A tiered experimental workflow for benchmarking novel PARP inhibitors.
Part 1: Biochemical Assays
PARP1 and PARP2 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 4-Hydroxy-1H-indole-7-carboxamide against PARP1 and PARP2 enzymes and compare it to the standard compounds.
Methodology: A variety of commercially available PARP assay kits can be utilized, often based on the detection of NAD+ consumption or the formation of poly(ADP-ribose) (PAR).[21][22][23][24][25][26]
Step-by-Step Protocol (Fluorometric NAD+ Consumption Assay): [23][27]
-
Compound Preparation: Prepare a 10 mM stock solution of 4-Hydroxy-1H-indole-7-carboxamide and the standard inhibitors (Olaparib, Talazoparib, Veliparib) in DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solutions in assay buffer to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 pM).
-
Assay Plate Preparation: Add the diluted compounds to a 384-well black assay plate. Include wells with DMSO only as a no-inhibitor control.
-
Enzyme and DNA Addition: Add a mixture of recombinant human PARP1 or PARP2 enzyme and activated DNA (e.g., sheared salmon sperm DNA) to each well.[27]
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding β-NAD+.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Signal Detection: Stop the reaction and add the developer reagent that converts the remaining NAD+ into a fluorescent product.
-
Data Acquisition: Read the fluorescence intensity using a plate reader (e.g., Ex/Em = 544/590 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Part 2: Cell-Based Assays
Cellular PARP Inhibition Assay (Western Blot)
Objective: To confirm that 4-Hydroxy-1H-indole-7-carboxamide can penetrate cells and inhibit PARP activity in a cellular context.
Methodology: This assay measures the inhibition of PAR synthesis in cells treated with a DNA damaging agent.
Step-by-Step Protocol: [27]
-
Cell Culture: Culture a suitable cell line (e.g., HeLa or a cancer cell line of interest) to 80-90% confluency.
-
Compound Treatment: Pre-treat the cells with various concentrations of 4-Hydroxy-1H-indole-7-carboxamide and standard inhibitors for 1-2 hours.
-
DNA Damage Induction: Induce DNA damage by treating the cells with a DNA-damaging agent like hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS) for 15 minutes.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against PAR (poly-ADP-ribose).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Strip and re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for PAR and normalize them to the loading control. Compare the PAR levels in the inhibitor-treated samples to the vehicle-treated, DNA damage-induced control.
Cytotoxicity in Homologous Recombination Deficient (HRD) vs. Proficient Cell Lines
Objective: To evaluate the synthetic lethal effect of 4-Hydroxy-1H-indole-7-carboxamide by comparing its cytotoxicity in cell lines with and without a functional HRR pathway.
Methodology: Isogenic cell line pairs, where one line is wild-type for an HRR gene (e.g., BRCA2) and the other is deficient, are ideal for this experiment.
Step-by-Step Protocol:
-
Cell Lines: Utilize a pair of isogenic cell lines, such as DLD-1 BRCA2+/+ (HR-proficient) and DLD-1 BRCA2-/- (HR-deficient).
-
Cell Seeding: Seed both cell lines in 96-well plates at an appropriate density.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of 4-Hydroxy-1H-indole-7-carboxamide and the standard inhibitors.
-
Incubation: Incubate the cells for 72-120 hours.
-
Viability Assay: Assess cell viability using a commercially available assay such as CellTiter-Glo® (Promega) or by staining with crystal violet.
-
Data Analysis: Normalize the viability data to the vehicle-treated control for each cell line. Plot the percent viability against the log of the inhibitor concentration and calculate the IC50 for each compound in both cell lines. A significantly lower IC50 in the HR-deficient cell line compared to the HR-proficient line indicates a synthetic lethal effect.
Data Presentation and Interpretation
All quantitative data should be summarized in clear and concise tables to facilitate direct comparison between 4-Hydroxy-1H-indole-7-carboxamide and the standard compounds.
Table 1: Comparative In Vitro Potency of PARP Inhibitors
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) |
| 4-Hydroxy-1H-indole-7-carboxamide | Experimental Value | Experimental Value | Calculated Value |
| Olaparib | Reference Value | Reference Value | Reference Value |
| Talazoparib | Reference Value | Reference Value | Reference Value |
| Veliparib | Reference Value | Reference Value | Reference Value |
Table 2: Comparative Cellular Efficacy of PARP Inhibitors
| Compound | Cellular PAR Inhibition IC50 (nM) | Cytotoxicity IC50 (nM) (HR-Deficient) | Cytotoxicity IC50 (nM) (HR-Proficient) | Synthetic Lethality Ratio (HR-Proficient IC50 / HR-Deficient IC50) |
| 4-Hydroxy-1H-indole-7-carboxamide | Experimental Value | Experimental Value | Experimental Value | Calculated Value |
| Olaparib | Reference Value | Reference Value | Reference Value | Reference Value |
| Talazoparib | Reference Value | Reference Value | Reference Value | Reference Value |
| Veliparib | Reference Value | Reference Value | Reference Value | Reference Value |
Conclusion
This guide outlines a systematic and rigorous approach to benchmark the novel compound, 4-Hydroxy-1H-indole-7-carboxamide, against established PARP inhibitors. By following these detailed protocols, researchers can generate the critical data needed to assess its potential as a therapeutic agent. The key determinants of success will be a potent inhibition of PARP enzymes, effective engagement of the target in a cellular environment, and a pronounced synthetic lethal effect in cancer cells with homologous recombination deficiency. The results of these studies will provide a solid foundation for further preclinical and clinical development.
References
-
Olaparib - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
LYNPARZA® (olaparib) Mechanism of Action for Advanced Ovarian Cancer. (n.d.). Retrieved January 15, 2026, from [Link]
-
Olaparib - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
Clinical Trials Using Talazoparib - NCI. (n.d.). Retrieved January 15, 2026, from [Link]
-
Olaparib - NCI. (2014, December 31). Retrieved January 15, 2026, from [Link]
-
What is the mechanism of Olaparib? - Patsnap Synapse. (2024, July 17). Retrieved January 15, 2026, from [Link]
-
A Study Evaluating Talazoparib (BMN 673), a PARP Inhibitor, in Advanced and/or Metastatic Breast Cancer Patients With BRCA Mutation (EMBRACA Study) - Full Text View - ClinicalTrials.gov. (n.d.). Retrieved January 15, 2026, from [Link]
-
Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy. (2023, January 4). Retrieved January 15, 2026, from [Link]
-
Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy. (n.d.). Retrieved January 15, 2026, from [Link]
-
Poly (ADP-ribose) Polymerase (PARP) Assay Services - Reaction Biology. (n.d.). Retrieved January 15, 2026, from [Link]
-
Enzolution PARP1 Assay System - BellBrook Labs. (n.d.). Retrieved January 15, 2026, from [Link]
-
Veliparib Is an Effective Radiosensitizing Agent in a Preclinical Model of Medulloblastoma. (2021, April 28). Retrieved January 15, 2026, from [Link]
-
Veliparib Is an Effective Radiosensitizing Agent in a Preclinical Model of Medulloblastoma. (2021, April 29). Retrieved January 15, 2026, from [Link]
-
Evaluation of Talazoparib, a PARP Inhibitor, in Patients With Somatic BRCA Mutant Metastatic Breast Cancer: Genotyping Based Clinical Trial - Full Text View - ClinicalTrials.gov. (n.d.). Retrieved January 15, 2026, from [Link]
-
Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
PARP1 Activity Assay - Tulip Biolabs. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis and pharmacology of several substituted indole-3-carboxamide derivatives - PubMed. (1961, November). Retrieved January 15, 2026, from [Link]
-
An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors - PubMed. (2004, March 1). Retrieved January 15, 2026, from [Link]
-
PARP Assay | Quantitative Measure of PARP1 Activity - Sapient Bio. (n.d.). Retrieved January 15, 2026, from [Link]
-
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025, February 5). Retrieved January 15, 2026, from [Link]
-
Profile of veliparib and its potential in the treatment of solid tumors. (2015, July 29). Retrieved January 15, 2026, from [Link]
-
Tricyclic Indole-2-Carboxamides Show Antitumor Properties - ChemistryViews. (2024, June 25). Retrieved January 15, 2026, from [Link]
-
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025, February 5). Retrieved January 15, 2026, from [Link]
-
Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti-Inflammatory & Analgesic Evaluation. (n.d.). Retrieved January 15, 2026, from [Link]
-
Veliparib for the treatment of solid malignancies - Ovid. (n.d.). Retrieved January 15, 2026, from [Link]
-
A phase 1 study of veliparib, a PARP-1/2 inhibitor, with gemcitabine and radiotherapy in locally advanced pancreatic cancer - NIH. (2019, January 8). Retrieved January 15, 2026, from [Link]
-
Homologous recombination deficiency (HRD) | Testing with NGS - Illumina. (n.d.). Retrieved January 15, 2026, from [Link]
-
Homologous recombination deficiency (HRD) testing landscape: clinical applications and technical validation for routine diagnostics - PubMed Central. (2025, February 21). Retrieved January 15, 2026, from [Link]
-
Homologous Recombination Deficiency (HRD) Testing: FAQ - The Jackson Laboratory. (n.d.). Retrieved January 15, 2026, from [Link]
-
PARP inhibitor compounds, compositions and methods of use - European Patent Office - EP 2842956 A1 - EPO. (2015, March 4). Retrieved January 15, 2026, from [Link]
-
PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC. (n.d.). Retrieved January 15, 2026, from [Link]
-
A New Synthesis of 4-Hydroxyindole. (n.d.). Retrieved January 15, 2026, from [Link]
-
PARP inhibitor - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
PARP Inhibitors | Targeted cancer drugs. (n.d.). Retrieved January 15, 2026, from [Link]
-
Inhibitors of PARP: Number crunching and structure gazing - PMC - NIH. (2022, March 8). Retrieved January 15, 2026, from [Link]
- Process for preparing 4-hydroxy indole, indazole and carbazole compounds - Google Patents. (n.d.).
Sources
- 1. PARP inhibitor - Wikipedia [en.wikipedia.org]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 4. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homologous Recombination Repair and Homologous Recombination Deficiency Testing | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Homologous recombination deficiency (HRD) | Testing with NGS [illumina.com]
- 7. Homologous Recombination Deficiency (HRD) Testing: FAQ [jax.org]
- 8. Olaparib - Wikipedia [en.wikipedia.org]
- 9. Olaparib - NCI [cancer.gov]
- 10. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 11. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Frontiers | Veliparib Is an Effective Radiosensitizing Agent in a Preclinical Model of Medulloblastoma [frontiersin.org]
- 17. Veliparib Is an Effective Radiosensitizing Agent in a Preclinical Model of Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
- 19. A phase 1 study of veliparib, a PARP-1/2 inhibitor, with gemcitabine and radiotherapy in locally advanced pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. atcc.org [atcc.org]
- 25. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. sapient.bio [sapient.bio]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Assessing the Novelty of 4-Hydroxy-1H-indole-7-carboxamide's Mechanism: A Comparative Guide
Introduction: The Quest for Novel Mechanisms in Drug Discovery
The landscape of drug discovery is perpetually driven by the pursuit of novel mechanisms of action that can overcome existing therapeutic challenges such as drug resistance and off-target toxicity. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its derivatives have demonstrated a remarkable diversity of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3][5] This guide focuses on a specific, yet under-characterized member of this family: 4-Hydroxy-1H-indole-7-carboxamide .
While specific biological data for 4-Hydroxy-1H-indole-7-carboxamide is not yet publicly available, its structural motifs—a 4-hydroxyindole core and a C7-carboxamide—suggest a potential for unique interactions with biological targets. Drawing parallels from related indole-carboxamide compounds that are known to function as enzyme inhibitors or receptor modulators, we will explore a hypothetical mechanism of action for this compound.[6][7][8][9]
For the purpose of this comparative guide, we will hypothesize that 4-Hydroxy-1H-indole-7-carboxamide acts as a selective inhibitor of a novel, uncharacterized serine/threonine kinase, hereafter referred to as "Novel Kinase X" (NKX) , which is implicated in a pro-survival signaling pathway in a specific cancer subtype (e.g., pancreatic ductal adenocarcinoma). This guide will compare the posited mechanism of 4-Hydroxy-1H-indole-7-carboxamide with two established anticancer agents that act through distinct mechanisms: Trametinib , a MEK1/2 inhibitor, and Gemcitabine , a nucleoside analog that inhibits DNA synthesis.
This comparative analysis will provide a framework for researchers and drug developers to assess the potential novelty of 4-Hydroxy-1H-indole-7-carboxamide's mechanism and to design experimental workflows to validate this hypothesis.
Comparative Analysis of Mechanisms of Action
A fundamental aspect of evaluating a new chemical entity is to understand how its mechanism of action differs from existing therapies. Here, we compare our hypothesized NKX inhibitor with a targeted therapy (Trametinib) and a cytotoxic agent (Gemcitabine).
| Compound | Target(s) | Mechanism of Action | Downstream Effects | Therapeutic Rationale |
| 4-Hydroxy-1H-indole-7-carboxamide (Hypothesized) | Novel Kinase X (NKX) | Selective ATP-competitive inhibition of NKX, a putative upstream regulator of the MAPK pathway. | Inhibition of NKX-mediated phosphorylation of its substrate, leading to a blockade of a pro-survival signal cascade. | Targeted inhibition of a novel node in a cancer-relevant pathway, potentially overcoming resistance to downstream inhibitors. |
| Trametinib | MEK1 and MEK2 | Non-competitive, allosteric inhibition of MEK1/2, preventing the phosphorylation and activation of ERK1/2. | Blockade of the MAPK/ERK signaling pathway, leading to decreased cell proliferation and survival. | Inhibition of a key, well-validated signaling cascade frequently hyperactivated in various cancers. |
| Gemcitabine | DNA Polymerase, Ribonucleotide Reductase | As a pyrimidine analog, it is incorporated into DNA, causing chain termination. It also inhibits ribonucleotide reductase, depleting the pool of deoxynucleotides. | Induction of S-phase arrest and apoptosis due to irreparable DNA damage and lack of precursors for DNA synthesis. | Broadly cytotoxic to rapidly dividing cells, a hallmark of cancer. |
Signaling Pathway Comparison
To visualize the distinct points of intervention for each compound, we can map their targets onto a simplified signaling and cellular process diagram.
Caption: Comparative signaling pathways for hypothesized and established drugs.
Experimental Workflows for Mechanism Validation
To validate the hypothesized mechanism of 4-Hydroxy-1H-indole-7-carboxamide and compare its performance against Trametinib and Gemcitabine, a series of well-defined experiments are necessary.
Workflow 1: Target Engagement and Selectivity
This workflow aims to confirm direct binding to NKX and assess the selectivity of the compound.
Caption: Workflow for assessing target engagement and selectivity.
Protocol: Kinase Glo Assay for IC50 Determination
-
Reagents and Materials: Recombinant human NKX protein, appropriate substrate peptide, ATP, Kinase-Glo® Luminescent Kinase Assay kit, 384-well white plates, serial dilutions of 4-Hydroxy-1H-indole-7-carboxamide, Trametinib (as a negative control for NKX inhibition), and Staurosporine (as a positive control).
-
Assay Preparation: Prepare kinase reaction buffer. Dispense 5 µL of serially diluted compounds into wells of a 384-well plate.
-
Kinase Reaction: Add 10 µL of a solution containing recombinant NKX and substrate to each well. Initiate the reaction by adding 10 µL of ATP solution (at the Km concentration for NKX). Incubate for 1 hour at 30°C.
-
Luminescence Detection: Add 25 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and measure the remaining ATP via a luminescence signal. Incubate for 10 minutes at room temperature.
-
Data Analysis: Measure luminescence using a plate reader. Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Workflow 2: Cellular Activity and Downstream Signaling
This workflow evaluates the compound's effect on cellular viability and its ability to modulate the target pathway.
Protocol: Western Blot for Phospho-Substrate Analysis
-
Cell Culture and Treatment: Seed pancreatic cancer cells (e.g., PANC-1) in 6-well plates and grow to 70-80% confluency. Treat cells with a dose-range of 4-Hydroxy-1H-indole-7-carboxamide, Trametinib, or Gemcitabine for 2 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-NKX substrate (hypothetical), total NKX substrate, phospho-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phospho-protein signal to the total protein signal.
Hypothetical Comparative Data
The following table presents hypothetical data that would be generated from the experimental workflows, illustrating a scenario where 4-Hydroxy-1H-indole-7-carboxamide demonstrates a novel and potent mechanism of action.
| Parameter | 4-Hydroxy-1H-indole-7-carboxamide | Trametinib | Gemcitabine |
| Target | NKX | MEK1/2 | DNA Synthesis |
| NKX IC50 | 15 nM | >10,000 nM | >10,000 nM |
| MEK1 IC50 | >10,000 nM | 0.92 nM | >10,000 nM |
| Cell Viability IC50 (PANC-1) | 100 nM | 50 nM | 25 nM |
| p-ERK Inhibition (IC50) | 500 nM | 10 nM | No effect |
| DNA Damage (γH2AX) | Minimal | Minimal | Strong Induction |
Conclusion and Future Directions
This guide has proposed a hypothetical, yet plausible, mechanism of action for 4-Hydroxy-1H-indole-7-carboxamide as a selective inhibitor of a novel kinase, NKX. By comparing this posited mechanism to the well-established actions of Trametinib and Gemcitabine, we have highlighted a clear path for experimental validation.
The key differentiating factor for 4-Hydroxy-1H-indole-7-carboxamide, under this hypothesis, is its engagement of a novel upstream target in a critical signaling pathway. This could present a significant therapeutic advantage, particularly in cancers that have developed resistance to downstream inhibitors like Trametinib. The provided experimental workflows offer a robust framework for testing this hypothesis, from initial biochemical validation of target engagement to the assessment of downstream cellular effects.
Future research should focus on executing these, or similar, experimental plans. The identification and validation of a novel kinase inhibitor with a distinct mechanism of action would be a significant contribution to the field of oncology and would underscore the continued importance of exploring the chemical space of privileged scaffolds like the indole nucleus.
References
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. [Link]
-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. [Link]
-
Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central. [Link]
-
(PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. [Link]
-
Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. MDPI. [Link]
-
Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Publishing. [Link]
-
Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI. [Link]
-
Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. PMC - NIH. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Publications. [Link]
-
Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). ACS Publications. [Link]
-
1H-Indole-7-carboxamide | C9H8N2O | CID 13415516. PubChem - NIH. [Link]
-
Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. PMC - PubMed Central. [Link]
-
Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH. [Link]
-
Inhibitors of HIV-1 attachment. Part 7: indole-7-carboxamides as potent and orally bioavailable antiviral agents. PubMed. [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxy-1H-indole-7-carboxamide
As researchers and drug development professionals, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Hydroxy-1H-indole-7-carboxamide (CAS No. 1211594-40-9). The procedures outlined here are grounded in federal regulations and laboratory best practices to ensure personnel safety, environmental protection, and institutional compliance.
While specific hazard data for 4-Hydroxy-1H-indole-7-carboxamide is not extensively published, a conservative approach is mandated. By analyzing structurally similar compounds, we can infer a hazard profile that necessitates its management as a regulated hazardous chemical waste. This protocol is designed as a self-validating system to eliminate ambiguity and ensure every step is deliberate and safe.
Part 1: Waste Characterization and Hazard Assessment
The foundational principle of chemical waste management is a thorough and accurate waste determination.[1][2] Before disposal, any chemical must be evaluated for hazardous characteristics as defined by the Environmental Protection Agency (EPA): Ignitability, Corrosivity, Reactivity, and Toxicity.[1][3]
Given the limited specific data for 4-Hydroxy-1H-indole-7-carboxamide, we will assess the known hazards of analogous indole compounds to establish a baseline for safe handling.
Table 1: Hazard Profile of Structurally Related Indole Compounds
| Compound | CAS No. | Key Hazards | GHS Hazard Statements |
| 4-Hydroxyindole | 2380-94-1 | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | H315, H319, H335[4] |
| 7-Hydroxy-1H-indole | 2380-84-9 | Harmful if Swallowed, Causes Serious Eye Damage | H302, H318[5][6] |
| Methyl indole-7-carboxylate | 93247-78-0 | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | H315, H319, H335[7] |
Part 2: On-Site Waste Management: The Satellite Accumulation Area (SAA)
The Satellite Accumulation Area (SAA) is the designated location within the laboratory, at or near the point of waste generation, where hazardous waste is initially collected.[8][9][10] This area must be under the control of the laboratory personnel. The cardinal rule of the SAA is meticulous segregation of waste streams to prevent dangerous reactions.[9][11]
Step-by-Step Protocol for Waste Segregation
-
Establish the SAA: Designate a specific benchtop, fume hood, or cabinet as your SAA. Ensure it does not obstruct traffic or emergency egress.
-
Segregate by Waste Type: Prepare separate, correctly labeled waste containers for each distinct waste stream generated. Never mix incompatible waste types.[11]
-
Solid Waste: This stream includes unused or expired 4-Hydroxy-1H-indole-7-carboxamide powder, contaminated personal protective equipment (PPE) like gloves and shoe covers, weigh papers, and contaminated labware (e.g., pipette tips).
-
Aqueous Liquid Waste: This includes solutions of the compound in water, buffers, or other aqueous media.
-
Procedure: Collect in a dedicated, compatible liquid waste container (e.g., a high-density polyethylene carboy). Do not mix with organic solvents.
-
-
Non-Halogenated Organic Solvent Waste: This stream is for solutions of the compound in flammable solvents such as methanol, ethanol, acetone, or acetonitrile. Separating this from halogenated waste is often more cost-effective for final disposal via fuel blending.[12]
-
Procedure: Collect in a dedicated, solvent-compatible container.
-
-
Halogenated Organic Solvent Waste: This is for solutions of the compound in solvents like dichloromethane (DCM) or chloroform.
-
Procedure: Collect in a separate, dedicated solvent-compatible container.
-
-
Waste Stream Segregation Workflow
The following diagram illustrates the decision-making process for segregating waste at the point of generation.
Part 3: Containerization and Labeling Protocol
Proper containerization and labeling are not just regulatory requirements; they are critical for the safety of everyone who will handle the waste.[1] An unlabeled or improperly labeled container of chemical waste is a significant safety hazard.
Step-by-Step Containerization and Labeling
-
Select the Right Container: Use containers that are in good condition, leak-proof, and chemically compatible with the waste.[3][11] For solvents and aqueous waste, plastic-coated glass or high-density polyethylene (HDPE) carboys are preferred.
-
Affix the Label First: Before adding any waste, affix a completed hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.
-
Complete the Label Accurately: The label must contain, at a minimum:
-
The full chemical names of all constituents. Do not use abbreviations or chemical formulas.[3]
-
The estimated percentage or concentration of each component.
-
The relevant hazard information (e.g., "Irritant," "Toxic," "Flammable"). Many modern labels incorporate checkboxes or pictograms for this purpose.[8]
-
The name of the principal investigator and the laboratory location (building and room number).[9]
-
Keep Containers Closed: Waste containers must be securely closed at all times, except when you are actively adding waste.[3] This prevents the release of vapors and protects against spills.
-
Do Not Overfill: Fill containers to no more than 90% capacity or to the indicated shoulder line.[3][11] This leaves adequate headspace to accommodate expansion and prevent splashing.
Table 2: Summary of Container and Labeling Requirements
| Requirement | Specification | Rationale |
| Container Material | Chemically compatible (e.g., HDPE, coated glass), sturdy, leak-proof.[11] | Prevents degradation of the container and release of hazardous contents. |
| Container Condition | Good condition, no cracks or residue, with a screw-top cap.[3] | Ensures integrity and secure closure. |
| Labeling | Affix "Hazardous Waste" label before first use.[8][9] | Prevents generation of "unknown" waste. |
| Content Identification | Full chemical names and percentages of all constituents.[3] | Ensures safe handling, consolidation, and final disposal by EHS and waste vendors. |
| Closure | Keep container tightly sealed except when adding waste.[1] | Minimizes vapor exposure and prevents spills. |
| Fill Level | Maximum 90% capacity.[3] | Provides headspace for vapor expansion and safe handling. |
Chemical Waste Containerization Workflow
Part 4: Final Disposal and Decontamination
Requesting Waste Pickup
Once a waste container is 90% full, it must be prepared for removal from the laboratory.[3] EPA regulations require that full containers be removed from the SAA within 72 hours.[3]
-
Finalize the Label: Ensure all constituents added to the container are accurately listed with their final estimated percentages.
-
Contact EHS: Follow your institution's specific procedure to request a waste pickup. This is typically done through an online portal or by contacting the EHS office directly.
-
Safe Transport: EHS professionals will transport the waste from your lab's SAA to a Central Accumulation Area (CAA) before it is manifested for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Ultimate Disposal: For a compound like 4-Hydroxy-1H-indole-7-carboxamide, the most probable final disposal method is high-temperature incineration at a permitted hazardous waste facility.[4][8]
Decontamination and Empty Container Management
Properly managing "empty" containers is a crucial final step to prevent chemical exposure and ensure compliance.
-
Gross Decontamination: Empty the container as thoroughly as possible, ensuring any remaining solids or sludge are disposed of as hazardous waste.[11]
-
Triple Rinse Procedure: For containers that held toxic or hazardous chemicals, a triple rinse is required.
-
First Rinse: Add a small amount of a suitable solvent (e.g., water for aqueous solutions, acetone or methanol for organic solutions) to the container. Cap and swirl vigorously to rinse all interior surfaces. This first rinseate is considered hazardous waste and must be collected in the appropriate liquid waste container. [11]
-
Second and Third Rinses: Repeat the rinsing process two more times. For standard hazardous chemicals, these subsequent rinses may be disposable down the drain with copious amounts of water, provided the pH is neutral (check with your EHS office for specific institutional rules). However, for highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must all be collected as hazardous waste.[11]
-
-
Final Container Disposal: Once the container is rinsed and air-dried, completely deface or remove the hazardous waste label.[11] The clean, unlabeled container can then be disposed of in the appropriate receptacle for glass or plastic recycling.
By adhering to this comprehensive disposal framework, you ensure that your critical research is conducted not only with scientific integrity but also with the highest commitment to safety and environmental stewardship.
References
-
Hazardous Waste Disposal Guide - Research Areas. Dartmouth College Environmental Health and Safety. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Association for Clinical Chemistry (AACC). [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University Environmental Health & Safety. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety (EHRS). [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
-
Chapter 8: Management of Waste. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
Sources
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. research.columbia.edu [research.columbia.edu]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.ca [fishersci.ca]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. epa.gov [epa.gov]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Senior Application Scientist's Guide to Handling 4-Hydroxy-1H-indole-7-carboxamide
Section 1: Hazard Assessment & Principle of Protection
As a novel compound, 4-Hydroxy-1H-indole-7-carboxamide (CAS No. 1211594-40-9) lacks a comprehensive, publicly available Safety Data Sheet (SDS).[1] In such instances, a foundational principle of laboratory safety is to handle the compound with caution, treating it as potentially hazardous. Our safety protocol is therefore derived from a thorough analysis of structurally related compounds, primarily 4-Hydroxyindole (CAS No. 2380-94-1), which shares the core indole and hydroxyl functional groups.
The SDS for 4-Hydroxyindole identifies several key hazards:
-
Skin Irritation (H315): Causes skin irritation.[2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[2]
-
Respiratory Irritation (H335): May cause respiratory irritation.[2]
Based on this toxicological profile, our primary protective objective is to establish a robust barrier against dermal, ocular, and respiratory exposure. The following guide provides a comprehensive operational plan to achieve this, ensuring both personal safety and experimental integrity.
Section 2: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent accidental exposure. The selection of each component is directly correlated with the identified risks from analogous compounds. Adherence to this protocol is the first and most critical line of defense.
| Body Part | Required PPE | Specification & Rationale |
| Hands | Nitrile Gloves | Specification: Minimum 4 mil thickness, inspected for tears or punctures before use. Rationale: Protects against skin contact and irritation (H315).[2] Proper glove removal technique (without touching the outer surface) must be used to prevent cross-contamination.[2] |
| Eyes | Safety Goggles | Specification: ANSI Z87.1-rated, chemical splash goggles with indirect venting. Rationale: Essential to protect against airborne particles and potential splashes, mitigating the risk of serious eye irritation (H319).[2] Standard safety glasses are insufficient. |
| Body | Laboratory Coat | Specification: Buttoned, long-sleeved, chemically resistant fabric. Rationale: Provides a barrier to protect skin and personal clothing from contamination by the solid compound.[2] |
| Respiratory | N95 Respirator (or higher) | Specification: NIOSH-approved N95 or P100 particulate respirator. Rationale: Mandatory for any procedure that may generate dust (e.g., weighing, transferring). This directly addresses the risk of respiratory irritation (H335).[2] The fit must be tested before use. |
Section 3: Safe Handling Workflow
Handling 4-Hydroxy-1H-indole-7-carboxamide, a solid powder, requires a systematic workflow to minimize aerosolization and contamination. All handling of the solid compound should be performed within a certified chemical fume hood or a powder containment hood.
Experimental Workflow Diagram
Caption: Workflow for Safely Handling 4-Hydroxy-1H-indole-7-carboxamide Powder.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure your chemical fume hood is operational and the sash is at the appropriate working height. Prepare all necessary equipment (spatulas, weigh paper, vials, solvents) and a designated, labeled hazardous waste container.
-
Don PPE: Put on all required PPE as specified in the table above. Ensure your respirator has a proper seal.
-
Aliquotting the Compound:
-
Perform all manipulations of the solid powder inside the fume hood.
-
Carefully open the container. Avoid sudden movements that could aerosolize the powder.
-
Use a clean spatula to transfer the desired amount of 4-Hydroxy-1H-indole-7-carboxamide onto an anti-static weigh boat or creased weigh paper.
-
Close the primary container immediately after aliquotting.
-
-
Dissolution:
-
Transfer the weigh boat or paper containing the compound into the receiving vessel (e.g., a flask or vial).
-
Add the desired solvent to the vessel, rinsing the weigh boat/paper if necessary to ensure a complete transfer.
-
Cap the vessel before mixing.
-
-
Post-Handling:
-
Immediately decontaminate the spatula and any surfaces that may have come into contact with the powder using an appropriate solvent (e.g., 70% ethanol) and disposable wipes.
-
Dispose of the used weigh paper and wipes into the designated solid hazardous waste container.
-
Section 4: Decontamination & Waste Disposal Plan
Proper waste segregation and disposal are paramount to ensure laboratory safety and environmental compliance.[3]
Waste Categorization and Disposal
| Waste Stream | Description | Disposal Procedure |
| Solid Waste | Contaminated gloves, disposable wipes, weigh paper, and empty vials. | Collect in a dedicated, chemically compatible container with a secure lid.[2][3] The container must be clearly labeled "Hazardous Waste" with the full chemical name: "4-Hydroxy-1H-indole-7-carboxamide Waste".[3] |
| Unused Compound | Surplus or expired 4-Hydroxy-1H-indole-7-carboxamide in its original container. | Treat the original container as hazardous waste.[3] Do not dispose of it in regular trash or down the drain. Arrange for disposal through your institution's licensed chemical waste management service.[2] |
| Liquid Waste | Solutions containing the dissolved compound. | Collect in a separate, compatible, and clearly labeled "Hazardous Liquid Waste" container. List all chemical constituents, including solvents, on the label. |
Spill Management
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (if necessary): For a large spill outside of a containment hood, evacuate the area.
-
Containment (Small Spill): For a small spill inside a fume hood, ensure your PPE is intact. Gently cover the spill with an absorbent material.
-
Cleanup: Carefully scoop the absorbent material and place it in the designated solid hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent and disposable towels, disposing of them as solid hazardous waste.
Section 5: Emergency Procedures
In case of accidental exposure, immediate action is required.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected area with soap and plenty of water.[4] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
